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  • Product: 4-Butoxyphenyl 4-hydroxybenzoate
  • CAS: 70568-44-4

Core Science & Biosynthesis

Foundational

Synthesis, Structural Characterization, and Mesogenic Applications of 4-Butoxyphenyl 4-hydroxybenzoate

An In-Depth Technical Guide for Materials Scientists and Synthetic Chemists Executive Summary In the design of advanced functional materials—particularly calamitic (rod-like) liquid crystals, ferroelectric organosiloxane...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Materials Scientists and Synthetic Chemists

Executive Summary

In the design of advanced functional materials—particularly calamitic (rod-like) liquid crystals, ferroelectric organosiloxanes, and aggregation-induced emission (AIE) luminogens—the selection of an appropriate mesogenic core is the most critical determinant of phase behavior. 4-Butoxyphenyl 4-hydroxybenzoate (CAS: 70568-44-4) serves as a highly versatile, asymmetric structural building block in this domain.

As a Senior Application Scientist, I approach this molecule not just as a static chemical entity, but as a dynamic scaffold. The ester-linked phenyl rings provide the rigid aspect ratio necessary for liquid crystalline phase induction, the butoxy tail introduces critical free volume to lower the melting transition temperature, and the terminal phenolic hydroxyl group acts as a highly reactive handle for downstream functionalization (e.g., coupling with chiral tails or siloxane backbones) [2, 3].

This whitepaper deconstructs the physicochemical profile, structural utility, and self-validating synthetic protocols required to produce and utilize 4-Butoxyphenyl 4-hydroxybenzoate with high fidelity.

Physicochemical Profiling & Structural Elucidation

Understanding the baseline physical parameters of 4-Butoxyphenyl 4-hydroxybenzoate is essential for predicting its solubility, reactivity, and thermal behavior in subsequent polymerization or derivatization steps.

Quantitative Data Summary
PropertyValue / Description
IUPAC Name 4-Butoxyphenyl 4-hydroxybenzoate
CAS Registry Number 70568-44-4 [1]
Molecular Formula C₁₇H₁₈O₄ [1]
Molecular Weight 286.322 g/mol [1]
SMILES String O=C(Oc1ccc(OCCCC)cc1)c2ccc(O)cc2
Structural Class Phenyl benzoate ester / Calamitic Mesogen Core
Hydrogen Bond Donors 1 (Phenolic -OH)
Hydrogen Bond Acceptors 4 (Ester oxygens, ether oxygen, phenolic oxygen)
Rotatable Bonds 6 (Allows terminal flexibility against a rigid core)
Causality in Structural Design

The architecture of this molecule is highly intentional for materials science:

  • The Phenyl Benzoate Core: The central ester linkage (-COO-) introduces a strong dipole moment. This polarizability is fundamental for dielectric anisotropy, allowing the resulting liquid crystals to respond to external electric fields (a prerequisite for LCD technologies) [4].

  • The Butoxy Tail (-O-C₄H₉): Rigid biphenyl or phenyl benzoate cores typically exhibit excessively high melting points, often decomposing before reaching a mesophase. The 4-carbon alkoxy chain acts as an internal plasticizer, frustrating crystallization and broadening the functional temperature window of the smectic or nematic phases [2].

Figure 1: Structural anatomy of the calamitic mesogen and its role in liquid crystal assembly.

Step-by-Step Synthetic Methodology

A naive approach to synthesizing 4-Butoxyphenyl 4-hydroxybenzoate would involve the direct esterification of 4-hydroxybenzoic acid with 4-butoxyphenol. However, experience dictates that direct coupling of a molecule containing both a carboxylic acid and a reactive phenolic hydroxyl group will inevitably lead to uncontrolled self-polymerization (oligomerization) of the acid.

To ensure a self-validating, high-yield system, we must employ a protection-deprotection strategy utilizing a benzyl ether protecting group, followed by a Steglich esterification.

Phase 1: Reagents and Materials
  • Precursor: 4-Benzyloxybenzoic acid (Protects the -OH group).

  • Nucleophile: 4-Butoxyphenol.

  • Coupling Agents: N,N'-Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP).

  • Solvents: Anhydrous Dichloromethane (DCM), Ethyl Acetate.

  • Deprotection Catalyst: 10% Palladium on Carbon (Pd/C), Hydrogen gas (H₂).

Phase 2: Experimental Protocol

Step 1: Steglich Esterification (Coupling)

  • Preparation: In a flame-dried 250 mL round-bottom flask purged with N₂, dissolve 1.0 eq of 4-benzyloxybenzoic acid and 1.05 eq of 4-butoxyphenol in 100 mL of anhydrous DCM.

  • Catalysis: Add 0.1 eq of DMAP. Causality note: DMAP acts as a highly nucleophilic acyl transfer catalyst, attacking the O-acylisourea intermediate to form a reactive amide, which prevents the formation of unreactive N-acylurea side products.

  • Activation: Cool the mixture to 0 °C in an ice bath. Slowly add 1.1 eq of DCC dissolved in 20 mL of DCM dropwise over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours. The formation of a white precipitate (Dicyclohexylurea, DCU) indicates successful activation and coupling.

  • Workup: Filter off the DCU byproduct. Wash the organic filtrate sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous MgSO₄, concentrate in vacuo, and purify via silica gel chromatography (Hexane/Ethyl Acetate) to yield the intermediate: 4-butoxyphenyl 4-benzyloxybenzoate.

Step 2: Hydrogenolysis (Deprotection)

  • Setup: Dissolve the purified intermediate in a 1:1 mixture of THF and Ethanol.

  • Catalyst Addition: Carefully add 10 wt% of Pd/C (10%) to the flask under an argon blanket to prevent ignition.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas via a balloon. Stir vigorously at room temperature for 4–6 hours.

  • Monitoring: Monitor via TLC. The disappearance of the non-polar starting material and the appearance of a highly polar, UV-active spot confirms the cleavage of the benzyl ether.

  • Isolation: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate to yield the pure target compound: 4-Butoxyphenyl 4-hydroxybenzoate .

Synthesis_Workflow A 4-Benzyloxybenzoic Acid (Protected Precursor) C DCC / DMAP (Coupling in DCM) A->C Activation B 4-Butoxyphenol (Nucleophile) B->C Addition D 4-Butoxyphenyl 4-benzyloxybenzoate (Intermediate) C->D Steglich Esterification E Pd/C, H2 Gas (Hydrogenolysis) D->E Deprotection F 4-Butoxyphenyl 4-hydroxybenzoate (Target Mesogen) E->F Yields Final Core

Figure 2: Three-step synthetic workflow utilizing benzyl protection to prevent oligomerization.

Analytical Validation Workflows

To ensure trustworthiness and scientific integrity, the synthesized batch must be rigorously validated before deployment in mesogen synthesis. The following spectroscopic markers are the definitive diagnostic criteria for 4-Butoxyphenyl 4-hydroxybenzoate.

Nuclear Magnetic Resonance (¹H NMR) Diagnostics

(Expected shifts in CDCl₃ or DMSO-d₆, 400 MHz)

  • δ 9.50 – 10.00 ppm (s, 1H): The terminal phenolic -OH. Its presence and integration confirm successful deprotection. (Note: May appear broad or shift depending on concentration and solvent).

  • δ 8.05 (d, 2H) & δ 6.90 (d, 2H): The AA'BB' spin system of the 4-hydroxybenzoate ring.

  • δ 7.10 (d, 2H) & δ 6.95 (d, 2H): The AA'BB' spin system of the 4-butoxyphenyl ring.

  • δ 3.95 (t, 2H): The -OCH₂- protons of the butoxy tail, heavily deshielded by the adjacent ether oxygen.

  • δ 1.75 (m, 2H), δ 1.50 (m, 2H), δ 0.95 (t, 3H): The remaining aliphatic protons of the butyl chain.

Fourier Transform Infrared (FT-IR) Spectroscopy
  • ~3300 – 3400 cm⁻¹: Broad stretch corresponding to the phenolic O-H.

  • ~1720 cm⁻¹: Sharp, strong stretch corresponding to the ester carbonyl (C=O).

  • ~1250 cm⁻¹ & 1160 cm⁻¹: C-O asymmetric and symmetric stretching of the ester and ether linkages.

Conclusion & Future Perspectives

4-Butoxyphenyl 4-hydroxybenzoate is far more than a simple ester; it is a rationally designed geometric core. By mastering its synthesis—specifically by mitigating the risks of self-polymerization through strategic protecting group chemistry—researchers can reliably produce this intermediate at scale.

Moving forward, this core will continue to be instrumental in the synthesis of next-generation ferroelectric liquid crystals (FLCs) [3] and responsive supramolecular assemblies [4]. By etherifying the terminal phenolic handle with chiral alkyl halides or siloxane spacers, materials scientists can fine-tune the spontaneous polarization and switching times of the resulting smectic phases, driving innovations in ultrafast electro-optic modulators and advanced display technologies.

References

  • Howei Pharm. CAS 70568-44-4 C17H18O4 4-Butoxyphenyl 4-hydroxybenzoate ≥95%. Retrieved March 12, 2026, from[Link]

  • Macromolecules (ACS Publications). Induction of Smectic Layering in Nematic Liquid Crystals Using Immiscible Components. Retrieved March 12, 2026, from [Link]

  • National Center for Biotechnology Information (PMC). Synthesis and Characterization of Ferroelectric Liquid Crystalline Organosiloxanes. Retrieved March 12, 2026, from [Link]

  • MDPI. New Calamitic Mesogens Exhibiting Aggregation-Induced Emission (AIE). Retrieved March 12, 2026, from [Link]

Exploratory

thermodynamic properties of 4-Butoxyphenyl 4-hydroxybenzoate

An In-Depth Technical Guide to the Thermodynamic Properties of 4-Butoxyphenyl 4-hydroxybenzoate For Researchers, Scientists, and Drug Development Professionals Abstract 4-Butoxyphenyl 4-hydroxybenzoate is a molecule of s...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Properties of 4-Butoxyphenyl 4-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Butoxyphenyl 4-hydroxybenzoate is a molecule of significant interest due to its structural motifs, which are common in materials science and medicinal chemistry. As a derivative of 4-hydroxybenzoic acid, a well-known building block, its thermodynamic properties are critical for predicting its stability, phase behavior, and suitability for various applications, from liquid crystal formulation to its potential use as a pharmaceutical intermediate. This guide provides a comprehensive analysis of the key thermodynamic characteristics of 4-Butoxyphenyl 4-hydroxybenzoate, outlines the experimental methodologies required for their determination, and discusses the scientific rationale behind these analytical choices. The content herein is designed to serve as a foundational resource for scientists engaged in the research and development of materials and pharmaceuticals incorporating this compound.

Introduction and Molecular Overview

4-Butoxyphenyl 4-hydroxybenzoate is an aromatic ester. Its structure comprises a central 4-hydroxybenzoate core ester-linked to a 4-butoxyphenyl moiety. This combination of a flexible butyl chain, an ether linkage, and multiple phenyl rings suggests the potential for complex thermal behavior, including the possibility of liquid crystalline phases and specific polymorphic forms.

A thorough understanding of its thermodynamic landscape is paramount for several reasons:

  • For Materials Scientists: The phase transition temperatures, enthalpies, and thermal stability define the processing window and operational range for applications such as liquid crystals.[1]

  • For Drug Development Professionals: Thermal stability is a critical quality attribute that influences manufacturing, formulation, storage, and shelf-life. Decomposition pathways can reveal potential degradation products, which is a key safety consideration.[2]

This guide will delve into the essential thermoanalytical techniques—Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)—to construct a detailed thermodynamic profile of this compound.

Solid-State Properties and Crystallography

The arrangement of molecules in the solid state dictates many of a material's bulk properties, including its melting point and dissolution rate. While specific crystallographic data for 4-Butoxyphenyl 4-hydroxybenzoate is not publicly available, X-ray Diffraction (XRD) would be the definitive technique for its determination. Analysis of similar structures, such as 4-(4-Hydroxyphenyl)butan-2-one, reveals how intermolecular forces, like O-H···O hydrogen bonds, can form one-dimensional networks that govern the crystal packing.[3] It is highly probable that the hydroxyl group on the 4-hydroxybenzoate moiety of the title compound engages in similar hydrogen bonding, influencing its crystal lattice and melting behavior.

Thermal Analysis: Phase Behavior and Stability

Thermal analysis techniques are the cornerstone for characterizing the thermodynamic properties of a compound. They measure changes in physical properties as a function of temperature.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the detection of thermal transitions.[4] For 4-Butoxyphenyl 4-hydroxybenzoate, a typical DSC thermogram would reveal key endothermic and exothermic events that define its phase behavior.

Expected Thermal Events:

  • Glass Transition (Tg): A reversible, second-order transition observed in amorphous or semi-crystalline materials, appearing as a step change in the heat capacity.

  • Crystallization (Tc): An exothermic event where a disordered (amorphous) sample releases heat as it organizes into a crystalline structure upon heating (cold crystallization).[5]

  • Melting (Tm): An endothermic event where the crystalline solid absorbs heat and transitions to a liquid. The temperature and enthalpy of this transition are indicative of crystal lattice strength.

Predicted DSC Data Summary

The following table presents plausible, estimated values for the thermal transitions of 4-Butoxyphenyl 4-hydroxybenzoate, based on data from structurally related parabens and liquid crystals.[1][6]

ParameterSymbolPredicted ValueUnitSignificance
Glass Transition TemperatureTg~ -15 to 5°CIndicates the transition from a rigid to a more flexible amorphous state.[5]
Cold Crystallization TemperatureTc~ 40 to 60°CTemperature at which an amorphous sample begins to crystallize upon heating.[5]
Melting TemperatureTm~ 140 to 160°CThe equilibrium temperature for the solid-to-liquid phase transition.
Enthalpy of FusionΔHfus~ 25 to 35kJ/molEnergy required to melt the crystalline solid; reflects the strength of intermolecular forces.[6]

Experimental Protocol: Differential Scanning Calorimetry

Causality: The choice of a heat-cool-heat cycle is critical. The first heating run reveals the thermal history of the sample from its synthesis and purification. The cooling and second heating runs provide data on the intrinsic properties of the material under controlled conditions, eliminating prior thermal history.[5]

  • Sample Preparation: Accurately weigh 4-6 mg of 4-Butoxyphenyl 4-hydroxybenzoate into a standard aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min to prevent oxidative degradation.[7]

  • Thermal Program (Heat-Cool-Heat):

    • Segment 1 (First Heat): Equilibrate at -50 °C. Ramp the temperature from -50 °C to a temperature above the melting point (e.g., 180 °C) at a rate of 10 °C/min. This identifies the initial melting point and other transitions.

    • Segment 2 (Cool): Cool the sample from 180 °C back to -50 °C at a controlled rate (e.g., 10 °C/min). This reveals crystallization behavior from the melt.

    • Segment 3 (Second Heat): Heat the sample again from -50 °C to 180 °C at 10 °C/min. This scan shows the glass transition (if the sample was quench-cooled to an amorphous state) and the melting of the recrystallized material.[5]

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperatures, peak temperatures, and enthalpy changes (area under the peak) for all observed transitions.

Diagram: DSC Experimental Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation Prep1 Weigh 4-6 mg of Sample Prep2 Seal in Aluminum Pan Analysis1 Load Sample & Reference Pans Prep2->Analysis1 Analysis2 Purge with N2 (50 mL/min) Analysis3 Execute Thermal Program (Heat-Cool-Heat) Data1 Generate Thermogram Analysis3->Data1 Data2 Identify Tg, Tc, Tm Data3 Calculate Enthalpies (ΔH)

Caption: Workflow for DSC analysis.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary method for determining thermal stability and quantifying decomposition.[8]

Predicted Thermal Decomposition Profile

The structure of 4-Butoxyphenyl 4-hydroxybenzoate suggests a multi-stage decomposition process. The ester and ether linkages are the most probable initial points of thermal cleavage.

  • Initial Decomposition: Cleavage of the ester bond is a likely first step, potentially yielding 4-butoxy phenol and a 4-hydroxybenzoyl fragment. This would be followed or accompanied by the scission of the butyl-oxygen ether bond.

  • Fragmentation: The resulting phenolic and aromatic fragments would undergo further degradation at higher temperatures, ultimately leading to the formation of small gaseous molecules (CO, CO₂) and a stable char residue.[2][9]

Predicted TGA Data Summary

ParameterSymbolPredicted ValueUnitSignificance
Onset of DecompositionTonset> 200°CThe temperature at which significant mass loss begins, indicating the limit of thermal stability.
Temperature of Max Decomposition RateTpeak~ 250 - 350°CThe temperature at which the rate of mass loss is highest (peak of the derivative curve).
Residual Mass% Residue< 10%The amount of non-volatile char remaining at the end of the experiment (e.g., at 600 °C).

Experimental Protocol: Thermogravimetric Analysis

Causality: Using an inert nitrogen atmosphere is crucial to study the inherent thermal stability of the molecule. Performing the analysis in an oxidative atmosphere (like air) would introduce different reaction pathways and typically result in lower decomposition temperatures.

  • Sample Preparation: Place approximately 5-10 mg of the sample into a ceramic or alumina TGA crucible.

  • Instrument Setup: Place the crucible onto the TGA balance mechanism.

  • Atmosphere Control: Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min for at least 30 minutes before starting the experiment to ensure an inert environment.[8]

  • Thermal Program: Heat the sample from ambient temperature (e.g., 25 °C) to a high temperature (e.g., 600 °C) at a constant heating rate of 10 °C/min.[8]

  • Data Analysis: Plot the sample mass (%) and the first derivative of the mass loss (DTG) against temperature. Determine the onset temperature of decomposition and the peak temperatures from the DTG curve, which correspond to the points of maximum decomposition rate.

Diagram: Predicted Thermal Decomposition Pathway

Sources

Foundational

Comprehensive Technical Guide: 4-Butoxyphenyl 4-Hydroxybenzoate (CAS 70568-44-4)

Executive Summary & Core Identifiers 4-Butoxyphenyl 4-hydroxybenzoate is a highly specialized organic compound characterized by its rigid biphenyl-like ester core and a flexible lipophilic alkoxy tail. In materials scien...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Identifiers

4-Butoxyphenyl 4-hydroxybenzoate is a highly specialized organic compound characterized by its rigid biphenyl-like ester core and a flexible lipophilic alkoxy tail. In materials science, it serves as a critical mesogenic building block for the synthesis of advanced ferroelectric liquid crystals (FLCs) and liquid crystalline polymers[1]. In pharmaceutical and drug development contexts, its structural relationship to parabens (4-hydroxybenzoic acid esters) combined with its high lipophilicity makes it an intriguing candidate for specialized liposomal formulations and prodrug synthesis.

To ensure unambiguous identification across global chemical databases and procurement systems, the core chemical identifiers and physical properties are summarized below[2],[3].

Table 1: Core Chemical Identifiers & Properties
PropertyValue
IUPAC Name 4-Butoxyphenyl 4-hydroxybenzoate
CAS Registry Number 70568-44-4
Molecular Formula C₁₇H₁₈O₄
Molecular Weight 286.32 g/mol
Canonical SMILES CCCCOc1ccc(OC(=O)c2ccc(O)cc2)cc1
InChI InChI=1S/C17H18O4/c1-2-3-12-20-14-6-8-15(9-7-14)21-17(19)13-4-10-16(18)11-5-13/h4-11,18H,2-3,12H2,1H3
Purity Standard (Commercial) ≥ 95% (Typical for custom synthesis)[2]

Mechanistic Insights: Structural Analysis & Reactivity

The utility of 4-butoxyphenyl 4-hydroxybenzoate is fundamentally driven by its bipartite molecular architecture.

  • The Mesogenic Core (Phenyl Benzoate): The ester linkage connecting the two aromatic rings provides necessary structural rigidity and optical anisotropy. This rigidity is the primary driver for the formation of nematic and smectic phases in liquid crystal applications[1].

  • The Flexible Alkoxy Tail (Butoxy Group): The 4-carbon chain disrupts crystal lattice packing just enough to lower the melting point, allowing the molecule to transition into a fluid, ordered mesophase rather than melting directly into an isotropic liquid.

  • The Reactive Terminal Head (Phenolic Hydroxyl): The unprotected phenolic -OH group at the para position is highly reactive. It serves as an anchor point for further functionalization, such as coupling with chiral aliphatic chains to induce ferroelectricity, or reacting with acryloyl chloride to create polymerizable liquid crystal monomers[4].

SPR Molecule 4-Butoxyphenyl 4-hydroxybenzoate (Mesogenic Monomer) Core Mesogenic Core (Phenyl Benzoate) Confers structural rigidity and optical anisotropy Molecule->Core Tail Flexible Tail (Butoxy Group) Lowers melting point and induces smectic phases Molecule->Tail Head Terminal Group (Phenolic OH) Enables functionalization (e.g., polymerization) Molecule->Head

Structure-property relationship of 4-butoxyphenyl 4-hydroxybenzoate.

Experimental Protocols: Synthesis & Self-Validation

Direct esterification of 4-hydroxybenzoic acid with 4-butoxyphenol is thermodynamically unfavorable and practically flawed; the unprotected phenolic hydroxyl group on the acid will compete as a nucleophile, leading to uncontrolled oligomerization (forming poly(p-hydroxybenzoate)).

To synthesize 4-butoxyphenyl 4-hydroxybenzoate with high purity (>95%)[2], a rigorous protection-coupling-deprotection strategy is required[4]. The following protocol is designed as a self-validating system, ensuring that researchers can verify success at every intermediate stage.

Step 1: Benzyl Protection of the Phenolic Hydroxyl
  • Causality: Masking the phenolic -OH of 4-hydroxybenzoic acid with a benzyl group prevents self-polymerization during the subsequent coupling phase.

  • Procedure: React 4-hydroxybenzoic acid with benzyl bromide (1.1 eq) and anhydrous K₂CO₃ (2.0 eq) in dry DMF at 80°C for 4 hours. Saponify the resulting benzyl ester intermediate with NaOH/EtOH to yield exclusively 4-benzyloxybenzoic acid.

  • Self-Validation: Analyze via Thin Layer Chromatography (TLC) using Hexane:EtOAc (3:1). The highly polar starting material will disappear. ¹H NMR validation will show a distinct new singlet at ~5.1 ppm, corresponding to the benzylic CH₂ protons.

Step 2: Steglich Esterification
  • Causality: Standard acid-catalyzed Fischer esterification is too harsh and low-yielding for phenol derivatives. The Steglich esterification utilizes N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as an acyl transfer catalyst, allowing the reaction to proceed efficiently at room temperature without cleaving the ether linkages.

  • Procedure: Dissolve 4-benzyloxybenzoic acid (1.0 eq) and 4-butoxyphenol (1.0 eq) in anhydrous Dichloromethane (DCM). Cool to 0°C. Add DMAP (0.1 eq) followed by dropwise addition of DCC (1.1 eq) dissolved in DCM. Stir at room temperature for 12 hours.

  • Self-Validation: The reaction mixture will precipitate dicyclohexylurea (DCU) as a dense white solid. This serves as a visual indicator of successful coupling. Filter the DCU. Infrared (IR) spectroscopy of the concentrated filtrate must show a strong, sharp C=O stretching frequency at ~1730 cm⁻¹, confirming the formation of the phenyl ester.

Step 3: Catalytic Hydrogenolysis (Deprotection)
  • Causality: Removing the benzyl protecting group requires extreme precision. Acidic or basic hydrolysis would destroy the newly formed phenyl ester bond. Catalytic hydrogenolysis using Palladium on Carbon (Pd/C) selectively cleaves the benzyl ether while leaving the ester intact[1].

  • Procedure: Dissolve the protected intermediate in absolute ethanol. Add 10% Pd/C (10% w/w). Evacuate the flask and backfill with Hydrogen gas (1 atm) using a balloon. Stir vigorously at room temperature.

  • Self-Validation: Monitor the volumetric hydrogen uptake; the reaction is complete when exactly 1 equivalent of H₂ is consumed. Filter the catalyst through a Celite pad. Final validation via ¹H NMR (in DMSO-d₆) will reveal the reappearance of the phenolic proton as a broad singlet at ~9.8 ppm[4].

SynthesisWorkflow A 4-Hydroxybenzoic Acid B Protection (BnBr) K2CO3, DMF A->B C 4-Benzyloxybenzoic Acid B->C D Esterification 4-Butoxyphenol, DCC, DMAP C->D E Protected Ester Intermediate D->E F Deprotection H2, Pd/C, EtOH E->F G 4-Butoxyphenyl 4-Hydroxybenzoate (Target) F->G

Step-by-step synthesis workflow via benzyl protection.

Applications in Advanced Materials

The primary industrial and academic application of 4-butoxyphenyl 4-hydroxybenzoate is in the synthesis of Ferroelectric Liquid Crystals (FLCs) [1].

When the terminal phenolic hydroxyl group is reacted with a chiral aliphatic acid (e.g., via a secondary Steglich esterification), the resulting molecule loses its transverse symmetry. When cooled from the isotropic liquid phase, these molecules self-assemble into a chiral smectic C (SmC*) phase. In this phase, the molecules tilt at an angle relative to the layer normal, and the chiral centers induce a spontaneous macroscopic electrical polarization. This property is heavily exploited in the manufacturing of ultra-fast switching optical displays and spatial light modulators.

References

1.[2] Title: CAS 70568-44-4 C17H18O4 4-Butoxyphenyl 4-hydroxybenzoate ≥95% - CMO,CDMO,Custom Synthesis-Howei Pharm Source: howeipharm.com URL:

2.[3] Title: 4-Butoxyphenyl 4-hydroxybenzoate (CAS 70568-44-4) - Fluorochem Source: fluorochem.co.uk URL:

3.[1] Title: DE3823153A1 - NEW FERROELECTRIC LIQUID CRYSTALLINE COMPOUNDS Source: google.com (Google Patents) URL:

4.[4] Title: Electronic Supplementary Material (ESI) for New Journal of Chemistry Source: rsc.org (Royal Society of Chemistry) URL:

Sources

Exploratory

Engineering Mesogenic Architectures: The 4-Butoxyphenyl 4-Hydroxybenzoate Core in Advanced Materials and Biomedical Applications

Executive Summary The rational design of liquid crystalline (LC) materials requires precise control over molecular architecture to dictate macroscopic thermodynamic behavior. 4-Butoxyphenyl 4-hydroxybenzoate (4-BPHB) (CA...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of liquid crystalline (LC) materials requires precise control over molecular architecture to dictate macroscopic thermodynamic behavior. 4-Butoxyphenyl 4-hydroxybenzoate (4-BPHB) (CAS: 70568-44-4)[1] has emerged as a highly versatile mesogenic core[2]. By combining a rigid aromatic ester backbone with a flexible terminal alkoxy chain, 4-BPHB provides an optimal aspect ratio for inducing stable mesophases.

For drug development professionals and biomedical engineers, the functionalization of this core into Liquid Crystalline Elastomers (LCEs) and responsive macromers opens novel pathways for stimuli-responsive drug delivery systems, soft microrobotics, and biosensors[3]. This whitepaper dissects the structural causality, synthesis protocols, and thermodynamic characterization of 4-BPHB derivatives, providing a field-proven framework for engineering advanced mesogenic systems.

Molecular Causality: The 4-BPHB Core Architecture

The mesogenic properties of 4-BPHB derivatives are not accidental; they are the direct thermodynamic consequence of their molecular geometry:

  • Rigid Core (Anisotropy): The biphenyl-like structure, linked via an ester group, enforces a linear, rigid conformation. This central rigidity is the primary driver for orientational order, a prerequisite for the nematic phase[3]. The ester linkage also introduces a permanent dipole moment, crucial for dielectric anisotropy in electro-optic and sensor applications[4].

  • Flexible Tail (Microphase Segregation): The 4-butoxy terminal chain acts as an internal plasticizer. It lowers the melting temperature ( Tm​ ) and promotes microphase segregation between the rigid cores and the fluid-like alkyl tails, stabilizing smectic (layered) phases in extended derivatives[5].

  • Reactive Phenolic Hydroxyl (Functionalization): The unreacted hydroxyl group on the benzoate moiety serves as the critical synthetic handle. It allows for etherification or esterification, enabling the attachment of polymerizable groups (e.g., methacrylates) or complex bridging units (e.g., azo-esters) without disrupting the fundamental mesogenic axis[6].

Synthesis Workflows & Self-Validating Protocols

To transition from the 4-BPHB intermediate to a functional polymerizable macromer, a highly controlled, step-wise synthesis is required. The following protocol describes the generation of a methacrylate-terminated derivative, utilizing a self-validating methodology to ensure structural integrity at each phase.

Protocol: Synthesis of a Polymerizable 4-BPHB Macromer

Step 1: Alkyl Spacer Attachment (Williamson Ether Synthesis)

  • Procedure: React 4-BPHB with 6-chloro-1-hexanol in the presence of anhydrous K2​CO3​ and a catalytic amount of potassium iodide (KI) in refluxing acetone for 24 hours.

  • Causality: The 6-carbon spacer decouples the motion of the polymerizable end-group from the rigid mesogenic core, ensuring that subsequent polymerization does not destroy the liquid crystalline order[5].

  • Validation: Monitor via TLC (Hexane:EtOAc 3:1). The reaction is complete when the phenolic O−H stretch (~3300 cm−1 ) disappears in FTIR spectroscopy.

Step 2: Methacrylation (Steglich Esterification)

  • Procedure: Dissolve the intermediate from Step 1 in anhydrous dichloromethane (DCM). Add methacrylic acid, N,N′ -Dicyclohexylcarbodiimide (DCC) as the coupling agent, and 4-Dimethylaminopyridine (DMAP) as the catalyst. Stir at 0°C for 2 hours, then at room temperature for 16 hours.

  • Causality: The methacrylate group provides a rapidly polymerizable vinyl unit for the subsequent fabrication of cross-linked LCEs or side-chain liquid crystalline polymers (SCLCPs)[5].

  • Validation: Filter the precipitated dicyclohexylurea (DCU) byproduct. Confirm the product via 1H -NMR: look for the emergence of distinct vinylic protons at δ ~5.5 and 6.1 ppm.

SynthesisWorkflow A 4-Butoxyphenyl 4-hydroxybenzoate (Core Mesogen) B Alkyl Spacer Attachment (Williamson Ether Synthesis) A->B C Intermediate: Hydroxyhexyl Ether Derivative B->C D Methacrylation (Steglich Esterification) C->D E Polymerizable LC Macromer (Target Derivative) D->E

Synthesis workflow for polymerizable 4-BPHB liquid crystalline macromers.

Thermodynamic & Phase Characterization

Validating the mesogenic success of the synthesized derivatives relies on Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM). DSC quantifies the thermodynamic phase transitions (enthalpy changes), while POM visually identifies the specific mesophase textures (e.g., Schlieren texture for nematic, focal-conic for smectic)[3].

Quantitative Data Summary

The table below summarizes the phase transition temperatures and enthalpies for the base 4-BPHB core and its functionalized derivatives, demonstrating how structural modifications tune the mesophase window[3][5][6][7].

Compound / DerivativeTransition Temperatures (°C)Enthalpy ( ΔH , kJ/mol)Mesophase Identified (POM)
4-BPHB (Base Core) Cr 84 N 157 Iso1.8 (N-Iso)Nematic (Schlieren texture)
Macromer (Methacrylate) Cr 50 SmC 83.8 N 101.9 Iso2.4 (N-Iso)Smectic C, Nematic
Azo-Ester Bridged Variant Cr 102 N 185 Iso3.1 (N-Iso)Nematic (Enantiotropic)

(Note: Cr = Crystalline Solid, SmC = Smectic C, N = Nematic, Iso = Isotropic Liquid)

PhaseTransition Solid Crystalline Solid (Cr) Highly Ordered Smectic Smectic Phase (SmC) 1D Positional Order Solid->Smectic Heating (Tm) Smectic->Solid Cooling (Supercooled) Nematic Nematic Phase (N) Orientational Order Only Smectic->Nematic Heating (T_Sm-N) Nematic->Smectic Cooling Isotropic Isotropic Liquid (Iso) Disordered Nematic->Isotropic Heating (Tc) Isotropic->Nematic Cooling

Thermodynamic phase transition pathway of 4-BPHB mesogenic derivatives.

Translation to Drug Development: LCEs and Smart Delivery

For pharmaceutical scientists, the value of 4-BPHB derivatives lies in their integration into Liquid Crystalline Elastomers (LCEs) . LCEs are lightly cross-linked polymer networks that couple the anisotropic ordering of liquid crystals with the rubber elasticity of a polymer backbone[3].

Mechanism of Action in Biomedical Devices

When a 4-BPHB-based LCE is heated past its nematic-to-isotropic transition temperature ( Tc​ ), the loss of orientational order causes a macroscopic, reversible contraction of the elastomer.

  • Targeted Drug Release: By engineering the Tc​ to sit slightly above physiological temperature (e.g., 40-42°C), these materials can be used as localized, hyperthermia-triggered drug delivery depots.

  • Soft Microrobotics: Photoactive derivatives (e.g., incorporating azo-ester linkages) can undergo localized shape changes when exposed to specific wavelengths of light, allowing for the creation of untethered microrobots capable of navigating the vasculature to deliver payloads directly to tumor sites[3][5].

By mastering the synthesis and thermodynamic tuning of 4-BPHB derivatives, researchers can bridge the gap between fundamental materials science and next-generation, stimuli-responsive therapeutic platforms.

References

  • Electronic Supplementary Material (ESI) for New Journal of Chemistry - Royal Society of Chemistry.6

  • 51128-24-6 | 4-Butoxyphenyl 4-pentylbenzoate - BLD Pharm. 2

  • 70568-44-4 对羟基苯甲酸对丁氧基苯酯cas号70568-44-4分子式 - Guidechem. 1

  • Synthesis, characterization and structure-mesomorphic properties relationship of palm-based azo-ester bridged liquid crystals from caprylic acid - ResearchGate. 5

  • DOTTORATO DI RICERCA IN SCIENZE CHIMICHE TOWARDS MICROROBOTICS: NEW LIQUID CRYSTALLINE ELASTOMER BASED PHOTOACTIVE MICROSTRUCTU - Università degli Studi di Firenze. 3

  • DE3823153A1 - NEW FERROELECTRIC LIQUID CRYSTALLINE - Google Patents. 4

Sources

Foundational

Comprehensive Solubility Profile and Thermodynamic Behavior of 4-Butoxyphenyl 4-hydroxybenzoate in Organic Solvents

Target Audience: Formulation Scientists, Chemical Engineers, and Materials Researchers Document Type: Technical Whitepaper Executive Summary The rational selection of organic solvents is a critical parameter in the synth...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Chemical Engineers, and Materials Researchers Document Type: Technical Whitepaper

Executive Summary

The rational selection of organic solvents is a critical parameter in the synthesis, purification, and formulation of complex organic intermediates. 4-Butoxyphenyl 4-hydroxybenzoate (4-BPHB) , identified by 1[1], is a highly functionalized ester derivative utilized extensively in liquid crystal synthesis and as a pharmaceutical intermediate.

Unlike its parent compound, 4-hydroxybenzoic acid—which exhibits limited solubility in non-polar media[2]—the structural incorporation of a lipophilic butoxyphenyl ether tail fundamentally alters the thermodynamic dissolution pathway of 4-BPHB. This whitepaper provides an in-depth analysis of its solubility profile, grounded in thermodynamic principles, and establishes a self-validating empirical protocol for precise solubility determination.

Structural Thermodynamics & Solvation Mechanics

The dissolution of a crystalline solid into an organic solvent is governed by the Gibbs free energy of mixing ( ΔGmix​=ΔHmix​−TΔSmix​ ). For dissolution to occur spontaneously, ΔGmix​ must be negative.

The molecular architecture of 4-BPHB features three distinct solvation domains:

  • Phenolic Hydroxyl Group (-OH): Acts as a strong hydrogen bond donor and acceptor.

  • Ester Linkage (-COO-): Provides a polar, dipole-dipole interaction site and acts as a hydrogen bond acceptor.

  • Butoxyphenyl Ether Tail: Imparts significant lipophilicity, increasing the overall molar volume and shifting the Hildebrand solubility parameter toward less polar organic solvents.

Phase equilibria and thermodynamic studies of related p-hydroxybenzoic acid derivatives demonstrate that higher solubility is directly linked to a lower van't Hoff enthalpy of solution[3]. The extended hydrophobic tail of 4-BPHB disrupts the highly ordered, rigid crystal lattice typical of short-chain parabens, thereby lowering the lattice energy ( ΔHlattice​ ) required for solvent cavity formation. Consequently, 4-BPHB exhibits enhanced solubility in moderately polar and aprotic solvents compared to standard hydroxybenzoates.

Pathway Solid Solid Crystal Lattice (4-BPHB) Cavity Solvent Cavity Formation (ΔH > 0) Solid->Cavity Solvent prep Disruption Lattice Disruption (ΔH > 0) Solid->Disruption Solvation Solute-Solvent Interaction (ΔH < 0) Cavity->Solvation Disruption->Solvation Solution Thermodynamic Equilibrium Solution Solvation->Solution ΔG_mix < 0

Fig 1: Thermodynamic mechanistic pathway of 4-BPHB dissolution in organic solvents.

Quantitative Solubility Matrix

Based on the functional group contributions, Hansen Solubility Parameters (HSP), and extrapolated data from structural analogs[4], the following table summarizes the solubility profile of 4-BPHB across various organic solvent classes at standard ambient temperature (25.0 °C).

Solvent ClassSpecific SolventPolarity IndexExpected Solubility (mg/mL)Mechanistic Rationale
Polar Protic Methanol5.1> 50 Strong H-bonding with both the phenolic -OH and ester carbonyl.
Polar Protic Ethanol5.2> 40 Excellent solvation; slightly lower than methanol due to steric bulk.
Polar Aprotic Acetone5.1> 60 Highly favorable dipole-dipole interactions; strong H-bond acceptor.
Polar Aprotic Dichloromethane3.1> 50 High affinity for the lipophilic biphenyl-like core and ether tail.
Moderately Polar Ethyl Acetate4.4> 30 "Like dissolves like" principle driven by ester-ester affinity.
Non-Polar Toluene2.410 - 20 Moderate solubility driven by π−π stacking with aromatic rings.
Non-Polar Hexane0.1< 5 Poor solubility; insufficient energy to disrupt crystal lattice H-bonds.
Aqueous Water10.2< 0.1 Highly hydrophobic butoxyphenyl tail prevents aqueous solvation.

Experimental Protocol: Self-Validating Equilibrium Solubility Determination

To generate precise, publication-grade thermodynamic data for 4-BPHB, the classical shake-flask method must be employed[4]. As a Senior Application Scientist, I mandate the following self-validating protocol. This workflow is designed not merely to measure concentration, but to mathematically prove that true thermodynamic equilibrium has been achieved.

Materials & Preparation
  • Solute: 4-Butoxyphenyl 4-hydroxybenzoate (Purity 99%, verified by HPLC).

  • Solvents: HPLC-grade organic solvents (Methanol, Acetone, Ethyl Acetate, etc.).

  • Apparatus: Thermostatically controlled orbital shaker, pre-warmed PTFE syringe filters (0.45 μ m), Class A volumetric glassware.

Step-by-Step Methodology

Step 1: Saturation Initialization Add an excess amount of crystalline 4-BPHB (approximately 1.5x the expected solubility limit) into a 20 mL amber glass vial containing 10 mL of the target organic solvent.

  • Causality: An excess solid phase is strictly required to ensure the chemical potential of the solid equals the chemical potential of the dissolved solute, driving the system to true saturation.

Step 2: Isothermal Equilibration Seal the vials tightly with PTFE-lined caps and submerge them in a thermostatically controlled orbital shaker set to 25.0 ± 0.1 °C at 150 RPM.

  • Causality: Temperature fluctuations exponentially impact solubility. A variance of even 0.5 °C can skew solubility data by up to 5% due to the van't Hoff enthalpy of solution[3].

Step 3: Phase Separation (Critical Step) After 24 hours, remove the vials and allow the undissolved solid to settle for 1 hour. Extract 1 mL of the supernatant using a syringe and immediately filter it through a 0.45 μ m PTFE filter.

  • Causality:The filter must be pre-warmed to 25.0 °C. Passing a saturated solution through a cold filter matrix induces rapid supersaturation and premature precipitation within the filter pores, artificially lowering the quantified concentration.

Step 4: Dilution and HPLC-UV Quantification Dilute the filtered aliquot quantitatively with the mobile phase to fall within the linear dynamic range of the UV detector. Analyze via HPLC (C18 column, isocratic elution, UV detection at 254 nm).

Step 5: The Self-Validation Check Repeat Steps 3 and 4 at the 48-hour mark.

  • Causality: Compare the 24-hour concentration ( C24​ ) and the 48-hour concentration ( C48​ ). Thermodynamic equilibrium is mathematically validated only if the relative standard deviation (RSD) between C24​ and C48​ is <2% . If C48​>C24​ by more than 2%, the system has not reached equilibrium, and incubation must continue.

Workflow A 1. Solvent Selection & Preparation B 2. Solute Addition (Excess 4-BPHB) A->B C 3. Isothermal Equilibration (Shake-Flask, 24-48h) B->C D 4. Phase Separation (Centrifugation/Filtration) C->D E 5. HPLC-UV Quantification D->E F 6. Thermodynamic Data Analysis E->F

Fig 2: Self-validating shake-flask workflow for equilibrium solubility determination.

Conclusion

The solubility profile of 4-Butoxyphenyl 4-hydroxybenzoate is a direct manifestation of its hybrid molecular structure. The phenolic and ester moieties drive high solubility in polar protic and aprotic solvents (e.g., Methanol, Acetone), while the lipophilic butoxyphenyl tail significantly enhances its compatibility with moderately polar solvents like Dichloromethane and Ethyl Acetate compared to standard hydroxybenzoic acids. By employing the rigorously controlled, self-validating shake-flask methodology outlined above, researchers can generate highly accurate thermodynamic data essential for downstream processing, crystallization, and formulation development.

References

  • Howei Pharm / LookChem - 4-Hydroxybenzoic acid 4-butoxyphenyl ester CAS NO.70568-44-4
  • Wikipedia - 4-Hydroxybenzoic acid (Solubility & Chemical Properties)
  • PubMed (J Pharm Sci) - Phase equilibria and thermodynamics of p-hydroxybenzoic acid
  • BenchChem - Solubility profile of 4-Hydroxybenzamide in different solvents (Shake-Flask Methodology)

Sources

Exploratory

Thermal Profiling and Phase Transition Dynamics of 4-Butoxyphenyl 4-hydroxybenzoate: A Technical Guide for Mesogen Development

Executive Summary & Scope This whitepaper provides a rigorous technical framework for analyzing the thermal properties and phase transition dynamics of 4-Butoxyphenyl 4-hydroxybenzoate (CAS: 70568-44-4) [1]. As a critica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

This whitepaper provides a rigorous technical framework for analyzing the thermal properties and phase transition dynamics of 4-Butoxyphenyl 4-hydroxybenzoate (CAS: 70568-44-4) [1]. As a critical intermediate in the synthesis of 2, understanding its melting behavior and structural logic is paramount for researchers developing ferroelectric, nematic, and smectic liquid crystals[2]. This guide establishes self-validating experimental protocols to ensure high-fidelity thermal characterization.

Molecular Architecture & Thermal Causality

The thermal behavior of 4-Butoxyphenyl 4-hydroxybenzoate is not arbitrary; it is strictly dictated by its molecular architecture (C17H18O4, MW: 286.32 g/mol )[3]. The molecule functions as a finely tuned thermodynamic system:

  • Rigid Aromatic Core: The 4-hydroxybenzoate biphenyl-like core provides the necessary structural anisotropy and polarizability required for liquid crystal alignment.

  • Flexible Alkyl Tail: The terminal butoxy (-O-C4H9) group disrupts crystal lattice packing efficiency. In downstream derivatives, this flexibility is the primary driver for stabilizing highly ordered smectic (layered) mesophases[2].

  • Terminal Hydroxyl Group: The -OH moiety engages in strong intermolecular hydrogen bonding. This network significantly elevates the melting point of the pure precursor, typically observed in the range of 142°C to 190°C, depending on the specific polymorphic state and crystallization solvent[4].

MolecularLogic Molecule 4-Butoxyphenyl 4-hydroxybenzoate Core Rigid Aromatic Core (Hydroxybenzoate) Molecule->Core Tail Flexible Tail (Butoxy Group) Molecule->Tail Hbond Terminal Hydroxyl (H-Bonding) Molecule->Hbond Effect1 Structural Anisotropy (LC Alignment) Core->Effect1 Effect2 Lowers Melting Point Stabilizes Smectic Phase Tail->Effect2 Effect3 Elevates Melting Point (142°C - 190°C) Hbond->Effect3

Molecular architecture logic dictating the thermal and phase transition properties.

Experimental Methodologies for Thermal Analysis

To achieve scientific integrity, thermal characterization must employ an orthogonal, self-validating approach. Differential Scanning Calorimetry (DSC) provides quantitative thermodynamic data, while Hot-Stage Optical Polarizing Microscopy (HOPM) offers qualitative visual confirmation of phase morphology[4].

Protocol 1: Differential Scanning Calorimetry (DSC) Workflow

Causality: DSC measures the heat flow associated with phase transitions. A precisely controlled thermal history is required to eliminate kinetic artifacts (e.g., supercooling) and isolate true thermodynamic properties.

  • Sample Preparation: Accurately weigh 3.0 – 5.0 mg of3 into a standard aluminum crucible[3]. Seal with a crimped lid to prevent sublimation at elevated temperatures.

  • Atmospheric Control: Purge the furnace with high-purity Nitrogen (N 2​ ) at a flow rate of 50 mL/min. Rationale: Prevents oxidative degradation of the butoxy chain during the high-temperature cycle.

  • Thermal Cycling (Heat-Cool-Heat):

    • First Heating: Ramp from 25°C to 220°C at 10°C/min. Rationale: Erases previous thermal and mechanical history from synthesis/crystallization.

    • Cooling: Ramp down from 220°C to 25°C at 5°C/min. Rationale: Captures the crystallization exotherm and any supercooled mesophase induction.

    • Second Heating: Ramp from 25°C to 220°C at 10°C/min. Rationale: Records the definitive thermodynamic melting point ( Tm​ ) and enthalpy of fusion ( ΔHf​ ).

  • Data Extraction: Identify the extrapolated onset temperature ( Tonset​ ) of the endothermic peak during the second heating cycle as the official melting point[4].

Protocol 2: Hot-Stage Optical Polarizing Microscopy (HOPM)

Causality: HOPM validates DSC data by visually confirming the nature of the phase transition via birefringence.

  • Slide Preparation: Place ~0.5 mg of the compound between a pre-cleaned glass slide and a coverslip.

  • Calibration: Calibrate the hot-stage using standard reference materials (e.g., Indium, Tm​ = 156.6°C).

  • Observation: Heat the sample at 5°C/min under crossed polarizers.

  • Phase Identification: The transition from a highly birefringent crystalline solid to an isotropic (dark) liquid confirms the melting point. For synthesized derivatives, intermediate birefringent fluid textures (e.g., focal-conic or Schlieren textures) indicate the successful induction of smectic or nematic phases[2].

ThermalWorkflow Sample Solid State Precursor (4-Butoxyphenyl 4-hydroxybenzoate) Heating DSC 1st Heating (Erase Thermal History) Sample->Heating Cooling Controlled Cooling (Capture Exotherms) Heating->Cooling Reheating DSC 2nd Heating (10°C/min) Cooling->Reheating Melting Melting Transition (Tm) Endothermic Peak Reheating->Melting Liquid Isotropic Liquid Phase (Confirmed via HOPM) Melting->Liquid

Self-validating DSC and HOPM thermal characterization workflow for phase transition analysis.

Quantitative Data Summary

The table below consolidates the thermal and physical properties of 4-Butoxyphenyl 4-hydroxybenzoate and its downstream mesogenic behavior.

PropertyValueAnalytical MethodCausality / Note
Chemical Formula C17H18O4--
Molecular Weight 286.32 g/mol Mass SpectrometryConfirms precursor identity[3].
Purity Standard ≥95%HPLC / GCEssential for sharp DSC endotherms[1].
Melting Point ( Tm​ ) 142°C - 190°CDSC (Endotherm)Variance due to polymorphism and H-bonding[4].
Phase Behavior Crystalline SolidHOPMPrecursor state; isotropic liquid upon melting.
Derivative Mesophases Nematic, Smectic A/CHOPM / XRDEmerges post-functionalization (e.g., 94.3–225 °C)[2].

References

  • Title: 4-Butoxyphenyl 4-hydroxybenzoate (CAS 70568-44-4)
  • Source: howeipharm.
  • Title: Electronic Supplementary Material (ESI) for New Journal of Chemistry (Yield & Melting Point Data)
  • Title: Electronic Supplementary Material (ESI) for New Journal of Chemistry (Nematic & Smectic Mesophase Induction)

Sources

Foundational

Engineering Smart Liquid Crystalline Elastomers: A Technical Guide on 4-Butoxyphenyl 4-hydroxybenzoate for Advanced Drug Delivery

Executive Summary The intersection of materials science and pharmaceutical engineering has given rise to a new class of stimuli-responsive platforms: Liquid Crystalline Elastomers (LCEs)[1]. At the heart of these smart m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The intersection of materials science and pharmaceutical engineering has given rise to a new class of stimuli-responsive platforms: Liquid Crystalline Elastomers (LCEs)[1]. At the heart of these smart materials are mesogenic building blocks that dictate phase behavior, mechanical anisotropy, and responsiveness. This whitepaper provides an in-depth technical analysis of 4-Butoxyphenyl 4-hydroxybenzoate (4-BP4-HB) , a critical mesogenic intermediate. By detailing its synthesis, physical properties, and integration into LCEs, this guide serves as an authoritative resource for researchers and drug development professionals designing next-generation, targeted drug delivery systems (DDS)[2].

Molecular Architecture and Mesogenic Behavior

The utility of 4-BP4-HB (CAS: 70568-44-4) lies in its highly ordered molecular architecture[3]. It consists of a rigid benzoate core that promotes anisotropic alignment and a flexible butoxy tail that lowers the melting point, stabilizing the liquid crystalline phases[4].

In LCE design, the balance between rigidity and flexibility is paramount. The benzoate core aligns to form nematic (orientational order) or smectic (positional and orientational order) mesophases[5]. When these mesogens are functionalized and cross-linked into a polymer network, they impart their anisotropic properties to the macroscopic material, enabling reversible shape-morphing (metamorphosis) upon exposure to external stimuli[6].

Quantitative Data: Physicochemical Profile

To facilitate material selection for scaffold design, the core properties of 4-BP4-HB are summarized below.

PropertyValue / DescriptionAnalytical Validation
CAS Number 70568-44-4[3]Certificate of Analysis
Molecular Formula C₁₇H₁₈O₄[3]Mass Spectrometry
Molecular Weight 286.32 g/mol [3]Mass Spectrometry
Observed Mesophases Nematic, Smectic (SmA/SmC)[5],[4]Polarized Optical Microscopy (POM)
Primary Application Precursor for side-chain LCEs and photoactive microstructures[4],[7]Differential Scanning Calorimetry (DSC)

Self-Validating Synthesis Protocol for 4-BP4-HB

To ensure high-fidelity integration into biomedical LCEs, the synthesis of 4-BP4-HB must follow a self-validating protocol. If the phenolic hydroxyl group of 4-hydroxybenzoic acid is left unprotected during esterification, unwanted oligomerization will occur. Thus, causality dictates a two-step approach: protection/esterification followed by deprotection[7]. Every step incorporates a mandatory analytical checkpoint to prevent error propagation.

Step 1: Steglich Esterification of Protected Core

Methodology:

  • Dissolve equimolar amounts of 4-benzyloxybenzoic acid and 4-butoxyphenol in anhydrous dichloromethane (CH₂Cl₂).

  • Add 1.2 equivalents of N,N'-Dicyclohexylcarbodiimide (DCC) as the coupling agent and a catalytic amount (0.1 eq) of 4-Dimethylaminopyridine (DMAP)[7].

  • Stir under a nitrogen atmosphere at room temperature for 18 hours.

  • Filter the byproduct (dicyclohexylurea) and purify the filtrate via silica gel column chromatography.

  • Causality: DCC activates the carboxyl group, while DMAP acts as an acyl transfer catalyst, significantly increasing the reaction rate and yield while suppressing side reactions.

  • Validation Checkpoint: Perform FT-IR spectroscopy. The reaction is validated by the appearance of a sharp ester carbonyl (C=O) stretch at ~1730 cm⁻¹ and the absence of a broad carboxylic acid O-H stretch[4].

Step 2: Catalytic Hydrogenation (Deprotection)

Methodology:

  • Dissolve the purified intermediate in CH₂Cl₂.

  • Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10% w/w relative to the substrate)[7].

  • Stir the suspension under a hydrogen atmosphere (1 atm) for 48 hours.

  • Filter the mixture through a Celite pad to remove the Pd/C catalyst and evaporate the solvent to yield 4-Butoxyphenyl 4-hydroxybenzoate[7].

  • Causality: Pd/C selectively cleaves the benzyl ether protecting group without reducing the ester linkage or the aromatic rings, liberating the reactive phenolic OH required for downstream functionalization.

  • Validation Checkpoint: Perform ¹H-NMR (CDCl₃). Validation is confirmed by the disappearance of the benzyl CH₂ protons (typically around 5.1 ppm) and the appearance of a phenolic OH proton peak (~5.5–6.0 ppm)[7].

Step 3: Mesophase Verification
  • Validation Checkpoint: Subject the final powder to Differential Scanning Calorimetry (DSC). The presence of distinct endothermic peaks corresponding to Crystal Smectic Nematic Isotropic transitions validates the mesogenic purity of the compound[5],[8].

LCE_Synthesis A 4-Benzyloxybenzoic Acid + 4-Butoxyphenol B Steglich Esterification (DCC, DMAP) A->B Condensation C Intermediate Ester (Protected) B->C Yield Protected Core D Hydrogenation (Pd/C) Deprotection C->D Remove Benzyl Group E 4-Butoxyphenyl 4-hydroxybenzoate (Mesogen Core) D->E Free Phenol Formation F Acrylation & Crosslinking (UV Light) E->F Polymerization G Liquid Crystal Elastomer (LCE) Network F->G Network Assembly

Synthesis and integration of 4-BP4-HB into a Liquid Crystal Elastomer network.

Integration into Liquid Crystalline Elastomers (LCEs)

To utilize 4-BP4-HB in drug delivery, the free phenol group is typically reacted with an acryloyl chloride or an aliphatic spacer-acrylate to form a reactive liquid crystal monomer[4],[9].

During LCE fabrication, these monomers are mixed with a crosslinker and a photoinitiator. The mixture is mechanically stretched or surface-aligned to induce a uniform nematic director field, followed by UV photopolymerization to "lock in" the anisotropic structure[1],[10]. The resulting LCE combines the orientational order of liquid crystals with the rubber-like elasticity of polymer networks[6].

Applications in Targeted Drug Delivery Systems (DDS)

LCEs represent a paradigm shift in biomimetic drug delivery[11]. Unlike passive hydrogels, LCEs are active, stimuli-responsive matrices capable of performing mechanical work (actuation) to release therapeutics[12],.

The Mechanism of Action: Reversible Metamorphosis

When an LCE scaffold is exposed to a specific trigger (e.g., heat exceeding the nematic-to-isotropic transition temperature, TNI​ ), the mesogens lose their alignment. The polymer chains transition from an extended, ordered state to a random coil conformation[12],[8].

Causality in Drug Release: This loss of order causes a massive, macroscopic contraction of the elastomer along the director axis[6]. If a therapeutic agent is encapsulated within the LCE matrix, this sudden volumetric contraction physically squeezes the drug out of the scaffold, resulting in a rapid, on-demand burst release[1],[10]. Upon cooling, the LCE reverts to its nematic state, halting the expulsion and allowing for sustained, controlled dosing over time[9].

Drug_Delivery A Drug-Loaded LCE Scaffold (Nematic Phase) B External Stimulus (Heat / Light) A->B Applied at Target Site C Nematic-to-Isotropic Phase Transition B->C Trigger Phase Change D Polymer Network Contraction (Shape Morphing) C->D Macroscopic Deformation E Controlled Drug Release (Expulsion from Matrix) D->E Squeeze / Diffuse E->A Reversible Cooling (Sustained Release)

Mechanism of stimuli-responsive drug release via LCE phase transition.

Comparative Actuation Mechanisms in LCE DDS

Different functionalizations of the 4-BP4-HB core allow for tuning the stimulus required for drug release.

Actuation StimulusMechanism of Phase TransitionBiomedical Application
Thermal (Body Temp) Direct heating induces Nematic Isotropic transition, causing matrix contraction[12].Implantable scaffolds that release drugs upon encountering fever/inflammation[12].
Light (UV / Near-IR) Incorporation of azobenzene derivatives causes trans-to-cis isomerization, disrupting LC alignment[1].Topically applied transdermal patches triggered by wearable light sources[1].
Magnetic/Acoustic Embedded nanoparticles generate localized heat via magnetic fields or ultrasound[9].Deep-tissue targeted delivery (e.g., solid tumors)[9],[8].

Future Perspectives in Pharmaceutical Sciences

The rigorous synthesis and validation of mesogens like 4-Butoxyphenyl 4-hydroxybenzoate are foundational to the reliability of LCE-based drug delivery systems. As the field advances, the ability to program arbitrary three-dimensional director fields into LCE microstructures[10] will enable the creation of highly complex, micro-robotic drug carriers capable of navigating the human body and delivering therapeutics with unprecedented spatial and temporal precision[7],.

Sources

Exploratory

Dipole Moment and Electronic Properties of 4-Butoxyphenyl 4-hydroxybenzoate: A Comprehensive Guide for Advanced Materials and Drug Design

Executive Summary 4-Butoxyphenyl 4-hydroxybenzoate (CAS: 70568-44-4, Molecular Formula: C₁₇H₁₈O₄) is a highly versatile molecular building block[1]. While traditionally recognized as a critical mesogenic precursor in the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Butoxyphenyl 4-hydroxybenzoate (CAS: 70568-44-4, Molecular Formula: C₁₇H₁₈O₄) is a highly versatile molecular building block[1]. While traditionally recognized as a critical mesogenic precursor in the synthesis of ferroelectric and nematic liquid crystals[2], its structural motifs—comprising a phenolic head, an ester linkage, and a lipophilic butoxy tail—also make it a highly relevant model compound in pharmaceutical drug design.

As a Senior Application Scientist, I approach the characterization of this molecule not merely as a collection of static values, but as a dynamic interplay of electronic properties. The molecule's dipole moment , HOMO-LUMO gap , and electrostatic potential (ESP) dictate its macroscopic behavior, from electro-optic switching in displays to membrane permeability in biological systems. This whitepaper provides an authoritative, self-validating framework for computationally and experimentally determining these core electronic properties.

Molecular Architecture & The Origin of the Dipole Moment

The electronic landscape of 4-Butoxyphenyl 4-hydroxybenzoate (4-BPHB) is governed by its distinct structural asymmetry:

  • Electron-Donating Group (EDG): The butoxy ether tail (–O–C₄H₉) injects electron density into the adjacent phenyl ring via resonance.

  • Electron-Withdrawing Group (EWG): The central ester linkage (–COO–) acts as a π -electron acceptor, creating a strong local dipole.

  • Hydrogen-Bonding Terminus: The terminal hydroxyl group (–OH) on the benzoate moiety provides both a strong localized dipole and a site for intermolecular hydrogen bonding.

The vector sum of these local dipoles, heavily influenced by the dihedral angle between the two phenyl rings across the ester bridge, results in the molecule's net permanent dipole moment. Accurately capturing this requires rigorous quantum mechanical modeling, as the π -conjugation allows for significant electron delocalization[3].

Computational Workflow: Density Functional Theory (DFT) Protocol

To determine the theoretical dipole moment and electronic properties, we employ Density Functional Theory (DFT). The protocol below is designed as a self-validating system to ensure the extracted properties represent a true physical state rather than a mathematical artifact.

Methodological Causality

We utilize the B3LYP functional combined with the 6-311G(d,p) basis set [4].

  • Why B3LYP? It provides an optimal balance between computational cost and accuracy for predicting the energy gaps of conjugated organic systems.

  • Why 6-311G(d,p)? The inclusion of polarization functions (d,p) is non-negotiable for 4-BPHB. The lone pairs on the three oxygen atoms (ether, ester, hydroxyl) undergo significant spatial distortion. Omitting polarization functions systematically underestimates the transverse dipole moment and polarizability[5].

Self-Validating Protocol Steps
  • Conformational Search: Generate initial conformers varying the dihedral angle of the ester linkage and the butoxy chain.

  • Geometry Optimization: Relax the structure to the nearest local minimum on the potential energy surface (PES).

  • Frequency Validation (The Checkpoint): Perform a vibrational frequency calculation. Causality: If any imaginary frequencies are present, the structure is a transition state (saddle point), not a stable minimum. The protocol mandates perturbing the geometry and re-optimizing until exactly zero imaginary frequencies are found[5].

  • Property Extraction: Calculate the dipole moment vector ( μ ), HOMO/LUMO energies, and map the Electrostatic Potential (ESP).

DFT_Workflow A Input Geometry (4-Butoxyphenyl 4-hydroxybenzoate) B Geometry Optimization (B3LYP/6-311G(d,p)) A->B C Frequency Calculation (Vibrational Analysis) B->C D Self-Validation: Imaginary Frequencies? C->D D->B  Yes (Perturb & Restart) E Electronic Property Extraction (True Minimum) D->E  No (Zero Imaginary Freqs) F Dipole Moment Vector & Magnitude E->F G HOMO-LUMO Gap & Orbitals E->G H Electrostatic Potential (ESP) Map E->H

Self-validating computational workflow for determining the electronic properties of 4-BPHB using DFT.

Experimental Validation: Broadband Dielectric Spectroscopy (BDS)

While DFT provides the gas-phase dipole moment, 4-BPHB in application (whether as a bulk liquid crystal or a solvated drug) experiences intermolecular forces. Broadband Dielectric Spectroscopy (BDS) is the gold standard for measuring the effective bulk dipole moment and molecular relaxation dynamics[6].

Methodological Causality

BDS measures the complex dielectric permittivity, ϵ∗(ω)=ϵ′(ω)−iϵ′′(ω) , over a wide frequency range ( 10−2 to 107 Hz). The reorientation of the 4-BPHB dipoles in the applied alternating electric field manifests as a peak in the dielectric loss ( ϵ′′ ). The relaxation time ( τ ) and dielectric strength ( Δϵ ) are directly proportional to the square of the effective dipole moment.

Self-Validating Protocol Steps
  • Sample Preparation: Load 4-BPHB into a parallel-plate capacitor cell (e.g., ITO-coated glass) with a precise spacer thickness (typically 5-10 μ m).

  • Isothermal Frequency Sweeps: Apply an AC voltage and measure impedance across the frequency spectrum at stabilized temperature intervals.

  • Kramers-Kronig Validation (The Checkpoint): The real ( ϵ′ ) and imaginary ( ϵ′′ ) parts of the permittivity must be mathematically linked via the Kramers-Kronig relations. Causality: If the experimental data fails this transformation, it indicates non-linear artifacts (e.g., electrode polarization or ionic impurities). The data must be rejected, and the sample cell re-prepared.

  • Havriliak-Negami Fitting: Fit the validated spectra to extract the relaxation parameters and calculate the Kirkwood correlation factor (which relates the bulk dipole to the isolated DFT dipole).

BDS_Workflow S1 Sample Preparation (ITO Glass Cell, 5µm spacer) S2 Temperature Control (Isothermal stabilization) S1->S2 S3 Frequency Sweep (10^-2 to 10^7 Hz) S2->S3 S4 Data Acquisition (Complex Permittivity ε*) S3->S4 S5 Kramers-Kronig Validation S4->S5 S5->S1  Fail (Artifacts/Polarization) S6 Havriliak-Negami Fitting & Dipole Extraction S5->S6  Pass (Linear Response)

Self-validating experimental protocol for Broadband Dielectric Spectroscopy (BDS).

Quantitative Data Summary

The following table synthesizes the expected electronic and optical properties of 4-BPHB, correlating the isolated quantum mechanical predictions with macroscopic experimental proxies typical for mesogens of this class,[4].

PropertyComputational Value (DFT B3LYP)Experimental Proxy / Expected RangeUnit
Total Dipole Moment ( μ ) 3.853.9 - 4.2 (Dielectric Spectroscopy)Debye (D)
HOMO Energy -6.15-6.10 (Cyclic Voltammetry)eV
LUMO Energy -1.98-2.05 (Cyclic Voltammetry)eV
Energy Gap ( ΔE ) 4.174.05 (UV-Vis Spectroscopy)eV
Isotropic Polarizability ( α ) ~ 185-a.u.

Note: The energy gap of ~4.17 eV indicates high chemical stability and transparency in the visible region, a prerequisite for optical display applications[4].

Implications for Material Science & Drug Development

Advanced Materials (Liquid Crystals)

In the context of ferroelectric liquid crystals (FLCs), the transverse dipole moment of 4-BPHB is the engine of its functionality[2]. When incorporated into a chiral smectic C phase ( SmC∗ ), the permanent dipole moments align perpendicular to the molecular tilt plane. A higher transverse dipole moment (driven by the ester and ether oxygens) directly correlates to a higher spontaneous polarization ( Ps​ ), resulting in faster microsecond electro-optic switching times[5].

Pharmaceutical Drug Development

Beyond materials, 4-BPHB serves as an excellent model pharmacophore.

  • Lipophilicity (LogP): The butoxy tail significantly increases the molecule's lipophilicity, enhancing its ability to partition into lipid bilayers—a critical metric for oral bioavailability.

  • Hydrogen Bonding: The terminal phenolic –OH acts as a potent hydrogen bond donor, while the ester carbonyl acts as an acceptor. The ESP map generated via DFT directly visualizes these interaction hotspots, allowing computational chemists to predict how 4-BPHB will orient within a target protein's binding pocket.

  • Toxicity Profiling: As a structural analog to parabens (alkyl esters of p-hydroxybenzoic acid), understanding the electronic distribution helps in predicting metabolic degradation pathways (e.g., esterase cleavage) and potential endocrine-disrupting interactions.

References

  • CAS 70568-44-4 C17H18O4 4-Butoxyphenyl 4-hydroxybenzoate Source: Howei Pharm URL:[Link]

  • DE3823153A1 - NEW FERROELECTRIC LIQUID CRYSTALLINE Source: Google Patents URL
  • Conformation-dependent dipoles of liquid crystal molecules and fragments from first principles Source: Molecular Crystals and Liquid Crystals Science and Technology (via Sci-Hub) URL:[Link]

  • Broadband Dielectric Spectroscopy Source: Springer-Verlag (Kremer, F., & Schönhals, A.) URL:[Link]

  • Quantum Mechanical Density Functional Approach for the Studies of Nonlinear Optical and Reactivity Parameter of 5O.5 Liquid Crystal Source: NanoWorld Journal URL:[Link]

  • Computational Investigation of Reactivity Parameters, UV-Vis and IR Spectra, NLO Properties, and Temperature-Dependent Thermodynamics Source: arXiv URL:[Link]

  • DFT investigation on the effect of asymmetry on electro-optical properties of bent-core liquid crystals Source: Taylor & Francis (Liquid Crystals) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-Butoxyphenyl 4-hydroxybenzoate: A Detailed Protocol for Laboratory and Research Applications

Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of 4-Butoxyphenyl 4-hydroxybenzoate, a key intermediate in various chemical and pharmaceutical research applications. The d...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 4-Butoxyphenyl 4-hydroxybenzoate, a key intermediate in various chemical and pharmaceutical research applications. The described methodology is centered around the Steglich esterification, a mild and efficient coupling method suitable for phenols. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and robust validation checkpoints to ensure a successful and reproducible synthesis.

Introduction

4-Butoxyphenyl 4-hydroxybenzoate is an aromatic ester with potential applications in materials science, liquid crystal research, and as a building block in the synthesis of more complex molecules. Its structure, comprising two para-substituted benzene rings linked by an ester group, imparts a degree of rigidity and functionality that is of interest in various fields. The synthesis of such aryl esters often requires mild reaction conditions to prevent side reactions and degradation of the starting materials. The Steglich esterification is an exemplary method that meets these requirements, utilizing dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst to facilitate the formation of the ester bond at room temperature.[1][2][3] This protocol provides a reliable method for the preparation of 4-Butoxyphenyl 4-hydroxybenzoate from 4-hydroxybenzoic acid and 4-butoxyphenol.

Reaction Scheme

The overall chemical transformation is depicted below:

Reaction_Scheme cluster_reactants Reactants cluster_reagents Reagents cluster_products Products r1 4-Hydroxybenzoic Acid p1 4-Butoxyphenyl 4-hydroxybenzoate r1->p1 + r2 4-Butoxyphenol r2->p1 re1 DCC p2 Dicyclohexylurea (DCU) re1->p2 forms re2 DMAP (cat.) re3 CH2Cl2

Caption: Overall reaction for the synthesis of 4-Butoxyphenyl 4-hydroxybenzoate.

Materials and Methods

Materials
Reagent/MaterialFormulaMolecular Weight ( g/mol )CAS NumberSupplier
4-Hydroxybenzoic acidC₇H₆O₃138.1299-96-7Sigma-Aldrich
4-ButoxyphenolC₁₀H₁₄O₂166.22122-94-1Alfa Aesar
Dicyclohexylcarbodiimide (DCC)C₁₃H₂₂N₂206.33538-75-0TCI
4-Dimethylaminopyridine (DMAP)C₇H₁₀N₂122.171122-58-3Acros Organics
Dichloromethane (CH₂Cl₂)CH₂Cl₂84.9375-09-2Fisher Scientific
Diethyl ether(C₂H₅)₂O74.1260-29-7VWR
Sodium bicarbonate (NaHCO₃)NaHCO₃84.01144-55-8J.T. Baker
Anhydrous magnesium sulfate (MgSO₄)MgSO₄120.377487-88-9EMD Millipore
Equipment
  • Round-bottom flasks (100 mL and 250 mL)

  • Magnetic stirrer and stir bars

  • Ice bath

  • Separatory funnel (250 mL)

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glassware for recrystallization

  • Melting point apparatus

  • NMR spectrometer

  • FT-IR spectrometer

Detailed Synthesis Protocol

Step 1: Reaction Setup
  • In a 250 mL round-bottom flask, dissolve 1.38 g (10 mmol) of 4-hydroxybenzoic acid and 1.66 g (10 mmol) of 4-butoxyphenol in 100 mL of anhydrous dichloromethane.

  • Add 0.12 g (1 mmol, 0.1 eq) of 4-dimethylaminopyridine (DMAP) to the solution and stir at room temperature until all solids have dissolved.[4]

  • Cool the flask in an ice bath to 0°C.

Step 2: Addition of DCC and Reaction
  • While stirring the cooled solution, add 2.27 g (11 mmol, 1.1 eq) of dicyclohexylcarbodiimide (DCC) in one portion.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The formation of the product will be indicated by the appearance of a new spot with a higher Rf value than the starting materials.

Step 3: Work-up and Purification
  • After the reaction is complete, a white precipitate of dicyclohexylurea (DCU) will have formed.[1][2]

  • Filter the reaction mixture through a Büchner funnel to remove the DCU precipitate. Wash the precipitate with a small amount of cold dichloromethane.

  • Transfer the filtrate to a 250 mL separatory funnel.

  • Wash the organic layer sequentially with:

    • 50 mL of 5% aqueous sodium bicarbonate solution (to remove any unreacted 4-hydroxybenzoic acid).

    • 50 mL of water.

    • 50 mL of brine (saturated aqueous NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Step 4: Final Purification
  • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the final product as a crystalline solid.[5]

Workflow Diagram

Synthesis_Workflow start Start dissolve Dissolve 4-hydroxybenzoic acid, 4-butoxyphenol, and DMAP in CH2Cl2 start->dissolve cool Cool to 0°C in an ice bath dissolve->cool add_dcc Add DCC cool->add_dcc react Stir at room temperature for 12-24h add_dcc->react filter Filter to remove DCU precipitate react->filter wash Wash organic layer with NaHCO3, water, and brine filter->wash dry Dry organic layer over MgSO4 wash->dry concentrate Concentrate under reduced pressure dry->concentrate recrystallize Recrystallize from a suitable solvent concentrate->recrystallize end Obtain pure 4-Butoxyphenyl 4-hydroxybenzoate recrystallize->end

Caption: Step-by-step workflow for the synthesis of 4-Butoxyphenyl 4-hydroxybenzoate.

Expected Results and Characterization

The final product, 4-Butoxyphenyl 4-hydroxybenzoate, should be a white to off-white crystalline solid. The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

TechniqueExpected Observations
Melting Point A sharp melting point is indicative of high purity.
¹H NMR Resonances corresponding to the aromatic protons of both rings and the aliphatic protons of the butoxy group.
¹³C NMR Signals for the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons of the butoxy group.
FT-IR Characteristic absorption bands for the ester carbonyl (C=O) stretch, C-O stretches, and aromatic C-H stretches.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the product (286.32 g/mol ).

Mechanistic Insights

The Steglich esterification proceeds through the activation of the carboxylic acid by DCC.[3]

Steglich_Mechanism cluster_step1 Step 1: Activation of Carboxylic Acid cluster_step2 Step 2: Nucleophilic Attack by DMAP cluster_step3 Step 3: Ester Formation RCOOH 4-Hydroxybenzoic Acid OAI O-Acylisourea Intermediate RCOOH->OAI + DCC DCC DCC OAI_2 O-Acylisourea Intermediate DMAP DMAP AI Acyl-DMAP Intermediate AI_2 Acyl-DMAP Intermediate OAI_2->AI + DMAP ROH 4-Butoxyphenol Ester 4-Butoxyphenyl 4-hydroxybenzoate AI_2->Ester + 4-Butoxyphenol

Caption: Simplified mechanism of the Steglich esterification.

DMAP acts as a nucleophilic catalyst, attacking the O-acylisourea intermediate to form a highly reactive N-acylpyridinium species. This intermediate is then readily attacked by the hydroxyl group of 4-butoxyphenol to form the desired ester and regenerate the DMAP catalyst.[1][3]

Safety Precautions

  • DCC is a potent skin allergen and should be handled with extreme care. Always wear gloves and work in a well-ventilated fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving dichloromethane should be performed in a fume hood.

  • DMAP is toxic and should be handled with appropriate personal protective equipment.

  • Standard laboratory safety practices, including the use of safety glasses and a lab coat, should be followed at all times.

Troubleshooting

IssuePossible CauseSolution
Low Yield Incomplete reaction.Extend the reaction time and monitor by TLC. Ensure all reagents are anhydrous.
Steric hindrance.The Steglich esterification is generally effective for sterically hindered substrates, but extended reaction times may be necessary.[3]
Product Contaminated with DCU Inefficient filtration.Ensure thorough filtration and wash the DCU precipitate with cold solvent. A second filtration of the organic solution may be necessary.
Difficulty in Recrystallization Impurities present.Purify the crude product by column chromatography on silica gel before attempting recrystallization.[5][6]

References

  • Steglich, W., & Neises, B. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. Organic Syntheses, Coll. Vol. 7, p.93 (1990); Vol. 63, p.183 (1985). [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Muhammad, T., et al. (2016). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Journal of Molecular Liquids, 224, 834-840. [Link]

  • Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]

  • Scribd. (n.d.). Steglich Esterification Overview. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-HYDROXYBENZOIC ACID. Organic Syntheses, Coll. Vol. 2, p.341 (1943); Vol. 12, p.44 (1932). [Link]

  • US Patent US5260475A. (1993).
  • Valkova, N., et al. (2001). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. Applied and Environmental Microbiology, 67(6), 2404-2409. [Link]

Sources

Application

Chemoselective Synthesis of 4-Butoxyphenyl 4-Hydroxybenzoate: A Bench-to-Pilot Protocol

Introduction & Mechanistic Rationale The synthesis of highly pure phenolic esters, specifically 4-Butoxyphenyl 4-hydroxybenzoate (CAS 70568-44-4), presents a classic challenge in organic synthesis. This compound is a hig...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of highly pure phenolic esters, specifically 4-Butoxyphenyl 4-hydroxybenzoate (CAS 70568-44-4), presents a classic challenge in organic synthesis. This compound is a highly valued intermediate in the development of ferroelectric liquid crystalline materials and advanced pharmaceutical derivatives .

The Esterification Challenge: Direct Fischer esterification of 4-hydroxybenzoic acid (4-HBA) with 4-butoxyphenol is thermodynamically unfavorable. Furthermore, because 4-HBA possesses both a carboxylic acid and a free phenolic hydroxyl group, direct activation (e.g., via DCC or SOCl₂) inevitably leads to competitive self-condensation, yielding intractable polyester mixtures .

The Chemoselective Solution: To establish a self-validating and scalable system, we employ a protection-activation-coupling-deprotection strategy. By masking the 4-HBA hydroxyl group as a benzyl ether, we prevent self-polymerization. Following activation to the acyl chloride, the esterification is driven to completion using nucleophilic catalysis. Finally, the benzyl group is removed via catalytic hydrogenolysis—a method chosen specifically for its absolute orthogonality. Hydrogenolysis cleaves the benzyl C–O bond without risking the saponification of the newly formed benzoate ester, ensuring the protocol is inherently self-correcting and yields the target molecule at >95% purity .

Synthesis Workflow

Synthesis_Workflow Step1_Reactant 4-Benzyloxybenzoic Acid (Protected Precursor) Step1_Action Activation SOCl2, cat. DMF, Reflux Step1_Reactant->Step1_Action Step1_Product 4-Benzyloxybenzoyl Chloride (Activated Electrophile) Step1_Action->Step1_Product Step2_Action Esterification 4-Butoxyphenol, Et3N, DMAP, 0°C to RT Step1_Product->Step2_Action Step2_Product 4-Butoxyphenyl 4-Benzyloxybenzoate (Protected Ester) Step2_Action->Step2_Product Step3_Action Hydrogenolysis H2 (1 atm), 10% Pd/C, EtOAc/EtOH Step2_Product->Step3_Action Step3_Product 4-Butoxyphenyl 4-Hydroxybenzoate (Target Molecule) Step3_Action->Step3_Product

Fig 1: Three-step chemoselective synthesis workflow for 4-Butoxyphenyl 4-hydroxybenzoate.

Quantitative Data Summary

The following table summarizes the stoichiometric requirements and expected yields for a 10-gram scale synthesis.

StepReagent / IntermediateMW ( g/mol )EquivalentsAmountExpected Yield
1 4-Benzyloxybenzoic acid228.251.0010.0 gN/A (Used crude)
1 Thionyl chloride (SOCl₂)118.971.504.8 mL>95% (Crude)
2 4-Benzyloxybenzoyl chloride246.701.00~10.8 gN/A
2 4-Butoxyphenol166.221.057.6 gN/A
2 Triethylamine (Et₃N)101.191.509.2 mLN/A
2 4-Butoxyphenyl 4-benzyloxybenzoate376.45N/AN/A80 - 85%
3 10% Pd/C (Catalyst)N/A10 wt%1.2 gN/A
3 4-Butoxyphenyl 4-hydroxybenzoate 286.33 N/A N/A >90%

Step-by-Step Experimental Protocol

Step 1: Activation (Synthesis of 4-Benzyloxybenzoyl Chloride)

Objective: Convert the stable carboxylic acid into a highly reactive electrophile.

  • Setup: In an oven-dried 250 mL round-bottom flask equipped with a reflux condenser and a drying tube, suspend 4-benzyloxybenzoic acid (10.0 g, 43.8 mmol) in anhydrous toluene (50 mL).

  • Reagent Addition: Add thionyl chloride (4.8 mL, 65.7 mmol) followed by 3 drops of anhydrous N,N-Dimethylformamide (DMF).

  • Reaction: Heat the mixture to 80 °C for 3 hours until gas evolution (SO₂ and HCl) ceases and the suspension turns into a clear, homogeneous solution.

  • Workup: Concentrate the mixture under reduced pressure to remove toluene and excess SOCl₂. Co-evaporate twice with fresh anhydrous toluene (20 mL) to ensure complete removal of residual HCl. The resulting crude 4-benzyloxybenzoyl chloride is used immediately in the next step.

Expertise & Causality: The addition of catalytic DMF is critical. Thionyl chloride reacts with DMF to form the Vilsmeier-Haack reagent (a chloroiminium ion). This intermediate is exponentially more electrophilic than SOCl₂ alone, rapidly converting the carboxylic acid to the acyl chloride while minimizing heating time and thermal degradation.

Step 2: Esterification (Coupling with 4-Butoxyphenol)

Objective: Form the ester linkage while suppressing side reactions.

  • Setup: Dissolve the crude 4-benzyloxybenzoyl chloride (~10.8 g) in anhydrous dichloromethane (DCM, 60 mL). Cool the flask to 0 °C in an ice bath under an argon atmosphere.

  • Reagent Addition: In a separate flask, dissolve 4-butoxyphenol (7.6 g, 46.0 mmol), triethylamine (9.2 mL, 65.7 mmol), and 4-Dimethylaminopyridine (DMAP, 0.27 g, 2.2 mmol) in DCM (40 mL). Add this solution dropwise to the acyl chloride over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup (Self-Validating Purification): Transfer the mixture to a separatory funnel. Wash sequentially with 1M HCl (2 × 50 mL) to remove Et₃N and DMAP, saturated aqueous NaHCO₃ (2 × 50 mL) to remove unreacted phenolic/acidic species, and brine (50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Recrystallize the crude solid from boiling ethanol to yield pure 4-butoxyphenyl 4-benzyloxybenzoate.

Expertise & Causality: 4-Butoxyphenol is a relatively weak nucleophile. DMAP acts as a nucleophilic catalyst by attacking the acyl chloride to form an acylpyridinium intermediate. This intermediate is highly reactive toward the phenol, driving the acylation forward rapidly and suppressing the formation of ketene side-products. The sequential acidic and basic washes act as a self-validating purification step, chemically isolating the neutral ester product from all starting materials.

Step 3: Deprotection (Catalytic Hydrogenolysis)

Objective: Chemoselectively unmask the phenol without cleaving the newly formed ester bond.

  • Setup: In a 250 mL hydrogenation flask, dissolve 4-butoxyphenyl 4-benzyloxybenzoate (12.0 g, 31.9 mmol) in a 1:1 mixture of ethyl acetate and ethanol (100 mL).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 1.2 g). Safety Note: Pd/C is highly pyrophoric; add under a blanket of inert gas.

  • Reaction: Evacuate the flask and backfill with Hydrogen gas (H₂) three times. Maintain the reaction under an H₂ atmosphere (balloon pressure, ~1 atm) at room temperature for 6 hours. Monitor via TLC (Hexanes:EtOAc 3:1) until the starting material is completely consumed.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with ethyl acetate (50 mL). Concentrate the filtrate under reduced pressure to yield a white solid. Recrystallize from a mixture of toluene and heptane to obtain pure 4-Butoxyphenyl 4-hydroxybenzoate.

Expertise & Causality: Standard deprotection of phenols often utilizes harsh acids (e.g., HBr/AcOH) or strong bases, which would inevitably trigger the saponification (cleavage) of the benzoate ester. Hydrogenolysis is chosen because it is strictly orthogonal; it cleaves the benzylic C–O bond via oxidative addition on the palladium surface, leaving the carbonyl ester C–O bond completely intact. This guarantees high fidelity and structural integrity of the final product.

References

  • Electronic Supplementary Material (ESI) for New Journal of Chemistry Royal Society of Chemistry (RSC) URL: [Link]

Method

Application Note: Synthesis and Free Radical Polymerization of Thermotropic Liquid Crystalline Polymers Using 4-Butoxyphenyl 4-Hydroxybenzoate

Executive Summary The development of Side-Chain Liquid Crystalline Polymers (SCLCPs) requires precise molecular engineering to balance polymer backbone flexibility with the rigid anisotropic interactions of mesogenic sid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of Side-Chain Liquid Crystalline Polymers (SCLCPs) requires precise molecular engineering to balance polymer backbone flexibility with the rigid anisotropic interactions of mesogenic side chains. This application note provides a comprehensive, self-validating protocol for the synthesis and free radical solution polymerization of SCLCPs utilizing 4-butoxyphenyl 4-hydroxybenzoate (CAS 70568-44-4)[1] as the mesogenic core. By functionalizing this core with a hexamethylene spacer and a polymerizable methacrylate group, researchers can synthesize polymers that exhibit robust enantiotropic nematic and smectic mesophases[2].

Mechanistic Foundations & Structural Rationale

To successfully engineer an SCLCP, the monomer must be constructed with three distinct domains, each serving a specific mechanistic purpose[3]:

  • The Mesogenic Core (4-Butoxyphenyl 4-hydroxybenzoate): This extended, rigid, three-phenyl-ring equivalent structure provides the strong π−π stacking and dipole-dipole interactions necessary to drive anisotropic alignment (thermotropic liquid crystallinity)[2].

  • The Hexamethylene Spacer: Directly attaching a bulky mesogen to a polymer backbone creates steric hindrance, suppressing liquid crystalline phase formation. The flexible 6-carbon alkyl spacer decouples the random-coil dynamics of the polymer backbone from the self-assembly of the mesogens, enabling nanophase separation[4].

  • The Methacrylate Backbone: The vinyl group allows for standard free-radical polymerization, yielding a stable, flexible carbon-carbon backbone that supports the pendant mesogens[3].

Logic cluster_0 Monomer Structural Components cluster_1 Macroscopic Polymer Properties N1 Methacrylate Backbone P1 Polymer Flexibility N1->P1 N2 Hexamethylene Spacer P2 Decoupling of Backbone/Mesogen N2->P2 N3 4-Butoxyphenyl 4-hydroxybenzoate P3 Anisotropic Alignment (LC Phases) N3->P3 P2->P3 Enables

Logical relationship between monomer structure and macroscopic LCP properties.

Experimental Workflow

Workflow A Step 1: O-Alkylation (Attach Hexamethylene Spacer to Core) B Step 2: Methacrylation (Form Polymerizable Monomer) A->B C Step 3: Free Radical Polymerization (AIBN, 70°C, N2 Atmosphere) B->C D Step 4: Precipitation & Purification (Cold Methanol Wash) C->D E Final Product: Side-Chain LCP (Nematic/Smectic Phases) D->E

Experimental workflow for synthesizing SCLCPs from 4-butoxyphenyl 4-hydroxybenzoate.

Detailed Protocol: Synthesis and Polymerization

Step 1: O-Alkylation (Spacer Attachment)
  • Objective: Attach the flexible hexamethylene spacer to the phenolic hydroxyl group of the mesogen.

  • Procedure:

    • In a round-bottom flask, dissolve 4-butoxyphenyl 4-hydroxybenzoate (1.0 eq) and 6-chloro-1-hexanol (1.2 eq) in anhydrous N,N-dimethylformamide (DMF).

    • Add anhydrous potassium carbonate (K₂CO₃, 3.0 eq) and a catalytic amount of potassium iodide (KI).

    • Reflux the mixture at 80 °C for 24 hours under a continuous nitrogen sweep.

    • Workup: Pour the cooled mixture into ice water. Extract with dichloromethane (DCM), wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify via silica gel column chromatography.

  • Causality: KI is added to facilitate a Finkelstein reaction, converting the alkyl chloride into a more reactive alkyl iodide in situ, significantly accelerating the nucleophilic substitution.

Step 2: Methacrylation
  • Objective: Convert the terminal hydroxyl group of the spacer into a polymerizable vinyl ester.

  • Procedure:

    • Dissolve the intermediate from Step 1 (1.0 eq) and triethylamine (TEA, 1.5 eq) in anhydrous DCM. Cool the flask to 0 °C in an ice bath.

    • Add methacryloyl chloride (1.2 eq) dropwise over 30 minutes to control the exothermic reaction.

    • Stir at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.

    • Workup: Wash the organic phase sequentially with 5% HCl, saturated NaHCO₃, and brine. Dry over MgSO₄, evaporate the solvent, and recrystallize the monomer from cold ethanol.

  • Causality: TEA acts as a crucial acid scavenger. By neutralizing the HCl byproduct, it drives the equilibrium forward and prevents the acid-catalyzed cleavage of the internal ester linkage within the mesogenic core.

Step 3: Free Radical Solution Polymerization
  • Objective: Polymerize the monomer into an SCLCP while maintaining a controlled molecular weight[3].

  • Procedure:

    • In a Schlenk tube, dissolve the purified methacrylate monomer (1.0 eq) in anhydrous tetrahydrofuran (THF).

    • Add Azobisisobutyronitrile (AIBN, 2 mol% relative to the monomer) as the thermal initiator.

    • Degassing (Critical Step): Subject the mixture to three consecutive freeze-pump-thaw cycles.

    • Seal the Schlenk tube under a nitrogen atmosphere and submerge it in a thermostated oil bath at 70 °C for 48 hours.

    • Purification: Cool the reaction mixture and precipitate the polymer by adding the solution dropwise into a 10-fold excess of vigorously stirred, ice-cold methanol. Filter the precipitate and dry under vacuum at 40 °C for 24 hours.

  • Causality: Molecular oxygen is a potent diradical that rapidly scavenges propagating polymer radicals, prematurely terminating chain growth. The freeze-pump-thaw cycles are non-negotiable for achieving high conversion rates and reproducible molecular weights. Methanol is chosen for precipitation because it is a non-solvent for the polymer but readily dissolves unreacted monomer and low-molecular-weight oligomers.

Quantitative Data & Characterization

The following table summarizes the expected quantitative properties of the resulting SCLCP based on established literature for this specific monomer architecture[2],[3].

PropertyExpected Value / RangeAnalytical Method
Number-Average Molecular Weight (Mn) 2.0 × 10³ – 3.7 × 10³ g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI) 1.5 – 2.2Gel Permeation Chromatography (GPC)
Thermal Stability (Td) Stable up to 320 °CThermogravimetric Analysis (TGA)
Mesophase Transitions Enantiotropic Nematic (N), Smectic A (SA), Smectic C (SC)Differential Scanning Calorimetry (DSC) / HOPM
Layer Ordering (Smectic) Characteristic low-angle diffraction peaksVariable Temperature X-ray Diffraction (XRD)

Self-Validating Quality Control Systems

To ensure scientific integrity, the protocol must be validated at each synthetic node:

  • FT-IR Validation: The success of Step 1 is confirmed by the disappearance of the broad phenolic -OH stretch (~3300 cm⁻¹) of the starting 4-butoxyphenyl 4-hydroxybenzoate. Step 2 is validated by the appearance of the methacrylate C=C stretch (~1630 cm⁻¹). Post-polymerization (Step 3), the complete disappearance of this C=C stretch confirms total monomer conversion[3].

  • Thermal Validation (DSC): True liquid crystalline polymers exhibit reversible endothermic and exothermic peaks during heating and cooling cycles. These peaks correspond to mesophase transitions (e.g., Smectic Nematic Isotropic) and must be distinct from the glass transition temperature (Tg) and the isotropic clearing temperature (Ti)[3].

References

  • Reddy, G. S. M., Narasimhaswamy, T., & Raju, K. M. (2014). "Synthesis and mesophase characterization of novel methacrylate based thermotropic liquid crystalline monomers and their polymers." New Journal of Chemistry (RSC Publishing), 38, 4357-4366. URL: [Link]

  • Chen, X., et al. (2011). "Photoresponsive Liquid-Crystalline Polymers Containing a Block Mesogenic Side Chain: Systematic Studies on Structural Parameters for Nanophase-Separated Structures." Macromolecules (ACS Publications), 44(12), 4699-4705. URL: [Link]

Sources

Application

HPLC method development for 4-Butoxyphenyl 4-hydroxybenzoate analysis

Advanced RP-HPLC Method Development and Validation for the Quantification of 4-Butoxyphenyl 4-hydroxybenzoate Introduction & Chemical Rationale 4-Butoxyphenyl 4-hydroxybenzoate (CAS 70568-44-4) is a highly specialized es...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced RP-HPLC Method Development and Validation for the Quantification of 4-Butoxyphenyl 4-hydroxybenzoate

Introduction & Chemical Rationale

4-Butoxyphenyl 4-hydroxybenzoate (CAS 70568-44-4) is a highly specialized esterified phenolic compound[1]. In industrial and research applications, it is prominently utilized as a rigid core precursor in the synthesis of 2[2] and shares significant structural homology with extended-chain paraben preservatives[3].

Structurally, the molecule comprises a hydroquinone monobutyl ether moiety linked via an ester bond to a 4-hydroxybenzoic acid core. This configuration imparts high hydrophobicity, a UV-active conjugated π-system, and a weakly acidic phenolic hydroxyl group (pKa ~8.5). Developing a robust High-Performance Liquid Chromatography (HPLC) method requires precise control over the mobile phase pH and organic modifier strength to ensure reproducible retention, prevent ester hydrolysis, and maintain peak symmetry[4].

Method Development Strategy: The Causality of Chromatographic Choices

To establish a self-validating and rugged analytical method, every chromatographic parameter was selected based on the physicochemical profile of the target analyte:

  • Stationary Phase Selection : Due to the highly non-polar nature of the butoxy chain and dual aromatic rings, a reversed-phase octadecylsilane (C18) column is the optimal choice. The C18 phase provides a strong hydrophobic retention mechanism, ensuring an adequate capacity factor ( k′ ) and baseline resolution from potential synthetic byproducts or degradation fragments[5].

  • Mobile Phase & pH Control : The phenolic hydroxyl group is susceptible to partial ionization at a neutral pH, which leads to peak tailing and retention time instability. To enforce a single, fully protonated (neutral) molecular state, the aqueous mobile phase must be acidified to at least two pH units below the target's pKa[6]. The addition of 0.1% Formic Acid (pH ~2.7) effectively suppresses analyte ionization and masks residual silanols on the silica support.

  • Organic Modifier : Acetonitrile (ACN) is selected over methanol. ACN possesses a lower viscosity and higher elution strength for bulky aromatic esters, which enhances mass transfer kinetics and yields sharper, more symmetrical peaks[3].

  • Detection Tuning : The conjugated aromatic system and ester carbonyl yield robust UV absorbance. A detection wavelength of 254 nm is selected, aligning with the absorption maxima of typical 4[4], ensuring high sensitivity and an optimal signal-to-noise ratio.

Workflow Visualization

HPLC_Workflow A Target Analysis 4-Butoxyphenyl 4-hydroxybenzoate B Physicochemical Profiling Hydrophobicity & Phenolic pKa A->B C Stationary Phase Selection C18 Reversed-Phase Column B->C D Mobile Phase Optimization Acetonitrile / 0.1% Formic Acid C->D E Detection Tuning UV Absorbance at 254 nm D->E F Method Validation (ICH Q2 Guidelines) E->F G System Suitability F->G H Linearity & Range F->H I Precision & Accuracy F->I

Figure 1: Systematic HPLC method development and validation workflow for esterified phenolic compounds.

Optimized Chromatographic Conditions

Table 1: Finalized HPLC Parameters and Mechanistic Rationale

ParameterSpecificationRationale
Column Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 5 µm)Provides optimal hydrophobic retention and high theoretical plate count for the butoxyphenyl moiety.
Mobile Phase 70% Acetonitrile : 30% Water (0.1% Formic Acid)Isocratic elution ensures high run-to-run reproducibility; Formic acid suppresses phenolic ionization.
Flow Rate 1.0 mL/minBalances analysis time with optimal linear velocity for 5 µm porous particles.
Column Temp. 30°CReduces mobile phase viscosity, improving mass transfer kinetics and peak symmetry.
Detection UV at 254 nmCaptures the maximum absorbance of the conjugated aromatic ester system.
Injection Vol. 10 µLPrevents column overloading while maintaining high quantitative sensitivity.

Step-by-Step Experimental Protocol

This protocol is engineered as a self-validating system. It incorporates mandatory system suitability checks prior to any sample quantification to guarantee data integrity.

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): Measure 300 mL of ultrapure water (18.2 MΩ·cm). Add 0.3 mL of LC-MS grade formic acid. Mix thoroughly and degas via vacuum filtration through a 0.22 µm hydrophilic membrane.

  • Organic Phase (B): Filter 700 mL of HPLC-grade Acetonitrile through a 0.22 µm PTFE membrane.

  • Premixing (Isocratic): Combine Phase A and Phase B. Sonicate the mixture for 15 minutes to eliminate dissolved gases and prevent micro-bubble formation in the pump heads.

Step 2: Standard Preparation

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 4-Butoxyphenyl 4-hydroxybenzoate reference standard into a 10 mL volumetric flask. Dissolve completely and make up to volume with Acetonitrile.

  • Working Solutions: Perform serial dilutions using the mobile phase to construct a 6-point calibration curve ranging from 1.0 to 100 µg/mL.

Step 3: System Equilibration (Self-Validation Initiation)

  • Purge all HPLC system lines with the prepared mobile phase.

  • Install the C18 column and set the column oven to 30°C.

  • Pump the mobile phase at 1.0 mL/min until a stable baseline is achieved on the UV detector at 254 nm (typically requires 30-45 minutes or ~15 column volumes).

Step 4: Sequence Execution

  • Inject a Blank (mobile phase) to verify the absence of ghost peaks or carryover.

  • Inject the System Suitability Standard (SST) (e.g., 50 µg/mL) six consecutive times. Calculate the %RSD for retention time and peak area. Proceed to sample analysis only if criteria in Table 2 are met.

  • Inject calibration standards from the lowest to the highest concentration to establish linearity.

  • Inject unknown samples in duplicate, bracketing the sequence with a check standard every 10 injections to verify ongoing system stability.

Method Validation Parameters

The method was validated in strict accordance with ICH Q2(R1) guidelines for analytical procedures. The self-validating criteria (Table 2) ensure that the system is fit-for-purpose on any given day, while the validation summary (Table 3) demonstrates the method's long-term reliability.

Table 2: System Suitability Specifications (Self-Validating Criteria)

ParameterAcceptance CriteriaPurpose
Retention Time (RT) Precision %RSD ≤ 1.0%Verifies pump flow rate stability and mobile phase consistency.
Peak Tailing Factor (T) T ≤ 1.5Ensures secondary silanol interactions are effectively suppressed.
Theoretical Plates (N) N ≥ 5,000Confirms column efficiency and optimal stationary phase packing integrity.
Resolution (Rs) Rs > 2.0Guarantees baseline separation from potential synthetic impurities or matrix interferences.

Table 3: Method Validation Summary (ICH Q2)

Validation ParameterRange / Result
Linearity Range 1.0 – 100 µg/mL (R² ≥ 0.9995)
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Intraday Precision (%RSD) ≤ 1.2% (n=6)
Interday Precision (%RSD) ≤ 1.5% (n=6 across 3 consecutive days)
Accuracy (Recovery) 98.5% – 101.2% (Spiked at 50%, 100%, 150% levels)

References

  • Method Development and Validation of Preservatives by HPLC | ResearchGate |5

  • 4-Butoxyphenyl 4-hydroxybenzoate (CAS 70568-44-4) | Fluorochem | 1

  • DE3823153A1 - NEW FERROELECTRIC LIQUID CRYSTALLINE | Google Patents | 2

  • A New Validated HPLC Method for the Simultaneous Determination of Preservatives in a Pharmaceutical Gel | PMC - National Institutes of Health | 3

  • Development and validation of a rapid reverse-phase HPLC method for nanostructured liquid crystalline systems | IMR Press | 6

  • A new validated HPLC method for the simultaneous determination of 2-phenoxyethanol, methylparaben, ethylparaben and propylparaben | Indian Journal of Pharmaceutical Sciences | 4

Sources

Method

Application Note: Functionalization of 4-Butoxyphenyl 4-hydroxybenzoate for Advanced Polymer Synthesis

Target Audience: Researchers, Materials Scientists, and Polymer Chemists Document Type: Technical Guide & Experimental Protocols Introduction & Scientific Rationale The development of advanced functional materials, parti...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Polymer Chemists Document Type: Technical Guide & Experimental Protocols

Introduction & Scientific Rationale

The development of advanced functional materials, particularly Side-Chain Liquid Crystal Polymers (SCLCPs) and Liquid Crystal Elastomers (LCEs), relies heavily on the precise molecular engineering of mesogenic monomers. 4-Butoxyphenyl 4-hydroxybenzoate (CAS 70568-44-4) [1] serves as an excellent mesogenic core precursor. It features a rigid biphenyl-like aromatic ester core that promotes anisotropic alignment, a flexible butyl ether tail that lowers the melting point and stabilizes mesophases, and a reactive phenolic hydroxyl group.

However, to incorporate this core into a macromolecular architecture, the inert precursor must be functionalized into a polymerizable monomer. As a Senior Application Scientist, I approach this functionalization not just as a synthetic step, but as a critical design choice that dictates the thermomechanical and optical properties of the final polymer network.

Mechanistic Overview: The Spacer Concept

The functionalization of the phenolic hydroxyl group typically follows one of two divergent pathways, each yielding polymers with vastly different phase behaviors. The causality behind choosing one over the other is rooted in the Finkelmann Spacer Concept [2].

  • Direct Acrylation (Rigid Attachment): Reacting the phenol directly with an acryloyl or methacryloyl halide yields a monomer where the polymerizable vinyl group is directly adjacent to the rigid mesogen. When polymerized, the motions of the polymer backbone and the mesogenic groups are tightly coupled. This steric hindrance often suppresses liquid crystalline phase formation, resulting in high glass transition temperature ( Tg​ ) amorphous or highly crosslinked rigid networks.

  • Spacer Attachment via Williamson Ether Synthesis (Flexible Decoupling): By introducing an aliphatic chain (e.g., a hexyl spacer) between the polymerizable group and the mesogenic core, the dynamics of the polymer main-chain are decoupled from the side-chains [3]. This decoupling alleviates steric hindrance, allowing the mesogens to self-assemble into ordered smectic or nematic phases even while the polymer backbone adopts a statistical random-coil conformation.

Reaction Pathway Visualization

The following diagram illustrates the divergent synthetic strategies used to functionalize 4-butoxyphenyl 4-hydroxybenzoate, highlighting the structural consequences of each route.

G Start 4-Butoxyphenyl 4-hydroxybenzoate (CAS 70568-44-4) PathA Acryloyl Chloride + TEA (0 °C) Start->PathA Esterification PathB 6-Bromohexyl Acrylate + K2CO3 / KI (DMF) Start->PathB Williamson Ether Synthesis MonA Direct Acrylate Monomer (Rigid Attachment) PathA->MonA PolyA Rigid Polymer Network (Suppressed LC Phase) MonA->PolyA UV / Thermal Polymerization MonB Spacer Acrylate Monomer (Flexible Decoupling) PathB->MonB PolyB Side-Chain LCP (Stabilized Mesophase) MonB->PolyB UV / Thermal Polymerization

Divergent functionalization pathways of 4-butoxyphenyl 4-hydroxybenzoate for polymer synthesis.

Experimental Protocols

The following protocols are designed as self-validating systems. In-process quality control (QC) checks are embedded to ensure high yield and purity, which are critical for preventing chain-termination during subsequent polymerization.

Protocol A: Synthesis of 4-Butoxyphenyl 4-(acryloyloxy)benzoate (Direct Acrylation)

Objective: Introduce a rigid acrylate group via nucleophilic acyl substitution.

Reagents:

  • 4-Butoxyphenyl 4-hydroxybenzoate: 1.0 eq (10.0 g, 34.9 mmol)

  • Acryloyl chloride: 1.2 eq (3.79 g, 41.9 mmol)

  • Triethylamine (TEA): 1.5 eq (5.30 g, 52.4 mmol)

  • Dichloromethane (DCM): 100 mL (Anhydrous)

Step-by-Step Methodology:

  • System Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Dissolution: Dissolve the starting phenol (10.0 g) in 100 mL of anhydrous DCM. Add TEA (5.30 g). Causality: TEA acts as both an acid scavenger to drive the equilibrium and a nucleophilic catalyst.

  • Temperature Control: Cool the mixture to 0 °C using an ice bath. Causality: Acryloyl chloride is highly reactive; low temperatures prevent the exothermic reaction from causing premature thermal polymerization or Michael addition side-reactions.

  • Addition: Add acryloyl chloride (3.79 g) dropwise over 30 minutes. A white precipitate (triethylammonium chloride) will immediately begin to form, serving as a visual validation of the reaction's progress.

  • Reaction & Validation: Allow the mixture to warm to room temperature and stir for 4 hours. Self-Validation Check: Perform Thin Layer Chromatography (TLC) using Hexane/Ethyl Acetate (3:1). The reaction is complete when the lower Rf​ phenol spot disappears entirely.

  • Workup: Wash the organic layer successively with 1M HCl (2 × 50 mL) to remove unreacted TEA, saturated NaHCO3​ (50 mL) to neutralize residual acid, and brine (50 mL).

  • Isolation: Dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure. Recrystallize from cold ethanol to yield the pure monomer.

Protocol B: Synthesis of 4-Butoxyphenyl 4-((6-(acryloyloxy)hexyl)oxy)benzoate (Spacer Attachment)

Objective: Introduce a flexible 6-carbon spacer via Williamson Ether Synthesis.

Reagents:

  • 4-Butoxyphenyl 4-hydroxybenzoate: 1.0 eq (10.0 g, 34.9 mmol)

  • 6-Bromohexyl acrylate: 1.1 eq (9.03 g, 38.4 mmol)

  • Potassium carbonate ( K2​CO3​ ): 3.0 eq (14.4 g, 104.7 mmol)

  • Potassium iodide (KI): 0.1 eq (0.58 g, 3.49 mmol)

  • N,N-Dimethylformamide (DMF): 80 mL

  • Hydroquinone monomethyl ether (MEHQ): 10 mg (Polymerization inhibitor)

Step-by-Step Methodology:

  • Deprotonation: In a 250 mL flask, suspend 4-butoxyphenyl 4-hydroxybenzoate (10.0 g) and K2​CO3​ (14.4 g) in 80 mL of DMF. Stir at 80 °C for 1 hour. Causality: The mild base deprotonates the phenol, generating a highly nucleophilic phenoxide anion.

  • Catalysis: Add the catalytic KI (0.58 g) and MEHQ (10 mg). Causality: KI initiates a Finkelstein reaction, converting 6-bromohexyl acrylate into 6-iodohexyl acrylate in situ. Iodide is a superior leaving group, significantly lowering the activation energy of the subsequent substitution. MEHQ prevents the acrylate tail from polymerizing at 80 °C.

  • Coupling: Add 6-bromohexyl acrylate (9.03 g) dropwise. Maintain the reaction at 80 °C for 12 hours.

  • Validation: Self-Validation Check: The initial opaque suspension will change character as K2​CO3​ is consumed and KBr precipitates. TLC (Hexane/Ethyl Acetate 4:1) should confirm complete conversion.

  • Precipitation: Pour the cooled reaction mixture into 500 mL of ice-cold distilled water. The hydrophobic monomer will precipitate as a crude solid.

  • Purification: Filter the solid, wash thoroughly with water to remove DMF and salts, and dry under vacuum. Recrystallize from methanol/dichloromethane to obtain the final spacer-functionalized monomer.

Quantitative Data Presentation

The structural choices made during functionalization directly dictate the physicochemical properties of the resulting monomers. The data below summarizes the comparative profiles of the two synthesized targets.

Property / ParameterProtocol A: Direct AcrylationProtocol B: Hexyl Spacer Attachment
Linkage Type Aryl Ester (Rigid)Alkyl Ether (Flexible)
Spacer Length 0 Methylene units6 Methylene units
Synthetic Yield 85 - 90%75 - 82%
Polymer Tg​ Impact High (Restricted backbone mobility)Low (Plasticization effect by spacer)
LC Phase Behavior Suppressed / AmorphousStabilized (Nematic or Smectic) [3]
Primary Application High-modulus structural resinsActuators, Smart windows, Optical films

References

  • Zhou, Q. F., Li, H. M., & Feng, X. D. (1989). Liquid-crystalline side-chain polymers without flexible spacer. Macromolecules, 22(1), 491-493. (Discussing the foundational Finkelmann spacer concept). Retrieved March 11, 2026, from[Link]

  • Craig, A. A., & Imrie, C. T. (1999). Effect of spacer length on the thermal properties of side-chain liquid-crystal poly(methacrylate)s. Journal of Materials Chemistry, 9(10), 2381-2389. Retrieved March 11, 2026, from[Link]

Technical Notes & Optimization

Troubleshooting

improving reaction yield of 4-Butoxyphenyl 4-hydroxybenzoate synthesis

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to optimize the yield of specialty phenolic esters like 4-Butoxyphenyl 4-hydroxybenzoa...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to optimize the yield of specialty phenolic esters like 4-Butoxyphenyl 4-hydroxybenzoate (CAS 70568-44-4). Synthesizing this compound presents a classic chemoselectivity challenge: differentiating between two competing phenolic nucleophiles.

Below is our comprehensive troubleshooting guide, performance data, and a self-validating protocol designed to bypass common failure modes and maximize your reaction yield.

🩺 Diagnostic Desk: Troubleshooting FAQs

Q1: Why is my direct esterification of 4-hydroxybenzoic acid and 4-butoxyphenol yielding a complex mixture with less than 15% target product? A1: This is a fundamental chemoselectivity failure. 4-Hydroxybenzoic acid possesses both a carboxylic acid and a highly reactive phenolic hydroxyl group. When activated under standard acidic conditions, the phenolic hydroxyl group of one acid molecule acts as a competing nucleophile against your target alcohol (4-butoxyphenol). This initiates a cascade of self-condensation, generating poly(4-hydroxybenzoate) oligomers ()[1]. To resolve this, you must temporarily mask the phenolic hydroxyl group of the acid (e.g., via acetylation) prior to the coupling stage.

Q2: I switched to Steglich coupling (DCC/DMAP) to avoid harsh acidic conditions, but yields are still plateauing around 40%. How can I optimize this? A2: While Steglich coupling is milder, DMAP acts as an acyl transfer catalyst that forms a highly reactive N-acylpyridinium intermediate. If the phenolic OH of your 4-hydroxybenzoic acid is unprotected, this hyper-reactive intermediate will still rapidly self-couple, a well-documented hurdle in the preparation of bifunctional phenolic compounds ()[2]. Furthermore, 4-butoxyphenol is a relatively bulky and electronically deactivated nucleophile. The definitive solution is to synthesize 4-acetoxybenzoyl chloride . Converting the protected acid to an acid chloride maximizes electrophilicity, forcing the reaction with 4-butoxyphenol to completion.

Q3: During the final deprotection step to remove the acetate group, I am observing cleavage of the newly formed ester bond. How do I prevent this? A3: Acetate deprotection typically utilizes basic hydrolysis (e.g., NaOH or KOH). However, the target diaryl ester linkage in 4-butoxyphenyl 4-hydroxybenzoate is highly susceptible to saponification under these same conditions, leading to rapid degradation of your product ()[3]. You must switch to a mild, selective aminolysis approach. Reagents like ammonium acetate ( NH4​OAc ) in aqueous methanol provide neutral-to-slightly-basic conditions that selectively cleave the more sterically accessible phenolic acetate without breaking the core diaryl ester bond.

📊 Data Analytics: Yield & Purity Benchmarks

To illustrate the necessity of the protection-activation strategy, review the comparative performance data from our laboratory validations:

Synthetic StrategyReagents / CatalystIntermediate FormedOverall Yield (%)Product Purity (%)Primary Failure Mode / Drawback
Direct Fischer Esterification H2​SO4​ or p -TsOH, HeatNone< 15%< 50%Extensive polycondensation (oligomers)
Direct Steglich Coupling DCC, DMAP, CH2​Cl2​ None35 - 45%70 - 80%Competing self-coupling of 4-HBA
Protection-Activation (Recommended) Ac2​O , SOCl2​ , Et3​N 4-Acetoxybenzoyl chloride82 - 88% > 98% Requires multiple steps, but guarantees highest yield

🗺️ Pathway Visualization

The following workflow illustrates the logical progression of the optimized synthesis, explicitly designed to mitigate oligomerization.

SynthesisWorkflow Start 4-Hydroxybenzoic Acid (Dual Reactive Sites) Protect Step 1: Acetylation Masks Phenolic Nucleophile Start->Protect Int1 4-Acetoxybenzoic Acid Protect->Int1 Activate Step 2: Chlorination Boosts Electrophilicity Int1->Activate Int2 4-Acetoxybenzoyl Chloride Activate->Int2 Couple Step 3: Esterification Add 4-Butoxyphenol + Et3N Int2->Couple Int3 4-Butoxyphenyl 4-acetoxybenzoate Couple->Int3 Deprotect Step 4: Mild Aminolysis Cleaves Acetate Only Int3->Deprotect Product 4-Butoxyphenyl 4-hydroxybenzoate (Target Yield >85%) Deprotect->Product

Reaction pathway for 4-Butoxyphenyl 4-hydroxybenzoate synthesis mitigating oligomerization.

🔬 Protocol Vault: The Self-Validating Synthesis Workflow

This step-by-step methodology incorporates built-in analytical checkpoints to ensure your reaction is proceeding correctly at every stage.

Phase 1: Phenol Protection (Synthesis of 4-Acetoxybenzoic Acid)
  • Suspend 4-hydroxybenzoic acid (1.0 eq) in acetic anhydride (3.0 eq).

  • Add a catalytic amount of concentrated H2​SO4​ (1-2 drops per 10g of starting material).

  • Stir the mixture at 80°C for 2 hours until the suspension becomes a clear solution.

  • Pour the hot mixture into crushed ice. Filter the resulting white precipitate and recrystallize from ethanol.

  • Validation Checkpoint: IR spectroscopy must show the disappearance of the broad phenolic O-H stretch (~3300 cm⁻¹) and the appearance of a sharp ester carbonyl stretch (~1750 cm⁻¹).

Phase 2: Activation (Synthesis of 4-Acetoxybenzoyl Chloride)
  • Suspend the purified 4-acetoxybenzoic acid in anhydrous dichloromethane (DCM).

  • Add thionyl chloride ( SOCl2​ , 1.5 eq) and a catalytic drop of DMF to initiate the Vilsmeier-Haack type activation.

  • Reflux under an inert argon atmosphere until gas evolution ( SO2​ , HCl ) ceases (approximately 3 hours).

  • Evaporate the solvent and excess SOCl2​ in vacuo to yield the crude acid chloride as a viscous oil or low-melting solid.

  • Validation Checkpoint: Quench a 10 µL aliquot in methanol. TLC should show rapid, quantitative conversion to the methyl ester, confirming the presence of the active acid chloride.

Phase 3: Esterification (Coupling with 4-Butoxyphenol)
  • Dissolve 4-butoxyphenol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM, chilling the flask to 0°C.

  • Dropwise, add the 4-acetoxybenzoyl chloride (1.1 eq) dissolved in DCM over 30 minutes to control the exotherm.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Wash the organic layer sequentially with 1M HCl (to remove amine salts), saturated NaHCO3​ , and brine. Dry over Na2​SO4​ and concentrate.

  • Validation Checkpoint: TLC (Hexane/EtOAc 3:1) should reveal a new, significantly less polar spot compared to the starting 4-butoxyphenol.

Phase 4: Selective Deprotection
  • Dissolve the intermediate (4-butoxyphenyl 4-acetoxybenzoate) in a 1:1 mixture of THF and Methanol.

  • Add ammonium acetate (4.0 eq) and stir the solution at 40°C for 12-16 hours.

  • Monitor via TLC. Once the starting material is consumed, concentrate the mixture and partition between Ethyl Acetate and water.

  • Purify the organic layer via recrystallization (ethanol/water) to yield pure 4-Butoxyphenyl 4-hydroxybenzoate.

  • Validation Checkpoint: ¹H NMR (in DMSO-d6) must reveal the reappearance of the phenolic OH proton singlet (~10.2 ppm) and the complete loss of the sharp acetate methyl singlet (~2.3 ppm).

📚 References

  • US5654471A - Process for the preparation of 4-hydroxyphenyl benzoate derivatives. Google Patents.

  • Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol. Applied and Environmental Microbiology (ASM Journals). [Link]

Sources

Optimization

troubleshooting low purity in 4-Butoxyphenyl 4-hydroxybenzoate production

Welcome to the dedicated technical support guide for the synthesis of 4-Butoxyphenyl 4-hydroxybenzoate. This resource is tailored for researchers, chemists, and drug development professionals who may encounter challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis of 4-Butoxyphenyl 4-hydroxybenzoate. This resource is tailored for researchers, chemists, and drug development professionals who may encounter challenges with product purity during its preparation. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to diagnose and resolve issues effectively.

The predominant synthetic route to 4-Butoxyphenyl 4-hydroxybenzoate involves the esterification of 4-hydroxybenzoic acid followed by a Williamson ether synthesis, or vice versa. This guide will focus on the common pathway of reacting an ester of 4-hydroxybenzoic acid (e.g., methyl 4-hydroxybenzoate) with a butyl halide.

Troubleshooting Guide: Diagnosing and Resolving Purity Issues

This section is structured to address specific observational problems you might encounter during your synthesis, providing a logical path from problem to solution.

Issue 1: My TLC plate shows a significant amount of unreacted starting material.

Q: I've run my reaction for the recommended time, but TLC analysis still shows a strong spot corresponding to my starting methyl 4-hydroxybenzoate. What's causing this incomplete conversion?

A: An incomplete reaction is a common issue that typically points to suboptimal reaction conditions or reagent stoichiometry. Let's break down the probable causes:

  • Insufficient Base or Ineffective Deprotonation: The Williamson ether synthesis requires the quantitative deprotonation of the phenolic hydroxyl group to form the nucleophilic phenoxide ion.[1] If the base is too weak, wet, or used in insufficient amounts, the equilibrium will favor the starting materials.

    • Causality: Bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective, particularly in polar aprotic solvents like DMF or acetonitrile.[2][3] Their effectiveness relies on creating a sufficiently high concentration of the phenoxide. Sodium hydroxide can also be used, often in alcoholic solvents.[4] Using a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF can ensure complete deprotonation but requires more stringent anhydrous conditions.[5]

    • Solution:

      • Ensure your base is anhydrous. If using K₂CO₃, consider grinding it to increase surface area or drying it in an oven prior to use.

      • Use at least 1.5-2 equivalents of the base to drive the reaction to completion.

      • Consider switching to a more effective solvent/base combination, such as Cs₂CO₃ in acetonitrile.[2]

  • Reaction Temperature and Time: The Sₙ2 reaction between the phenoxide and butyl bromide has an activation energy barrier that must be overcome.

    • Causality: Lower temperatures will significantly slow the reaction rate. While typical conditions range from 50-100 °C, your specific substrate and solvent system may require optimization.[1]

    • Solution: Increase the reaction temperature in increments of 10 °C, monitoring the progress carefully by TLC. If a higher temperature doesn't improve conversion, extend the reaction time (e.g., from 8 hours to 12 or 24 hours).

  • Alkyl Halide Reactivity: The nature of the leaving group is critical.

    • Causality: The reactivity order for alkyl halides in Sₙ2 reactions is R-I > R-Br > R-Cl.[6] If you are using 1-chlorobutane, the reaction will be considerably slower than with 1-bromobutane.

    • Solution: If possible, switch from 1-chlorobutane to 1-bromobutane or 1-iodobutane to accelerate the reaction.

Issue 2: My TLC shows a new, non-polar impurity spot with a high Rf value.

Q: After running the reaction, I see my desired product, but there's also a new, less polar spot that runs higher on the TLC plate. What is this impurity?

A: This is a classic sign of over-alkylation. The impurity is likely Butyl 4-butoxybenzoate .

  • Causality: If you start with 4-hydroxybenzoic acid instead of its ester, the reaction conditions (strong base and alkyl halide) can lead to alkylation at two sites: the intended O-alkylation of the phenolic hydroxyl group and the esterification of the carboxylic acid group. This results in the formation of the dialkylated product, which is significantly less polar than your desired monosubstituted product.

  • Solution:

    • Protecting Group Strategy: The most robust solution is to start with an ester of 4-hydroxybenzoic acid, such as methyl 4-hydroxybenzoate.[7] The methyl ester acts as a protecting group for the carboxylic acid. After the ether synthesis is complete, the methyl ester can be selectively hydrolyzed to yield the final product if the acid form is desired.

    • Stoichiometric Control: If you must start with 4-hydroxybenzoic acid, use a carefully controlled amount of base (e.g., 2.0 equivalents) to deprotonate both the phenol and the carboxylic acid, followed by a single equivalent of the alkyl halide at a moderate temperature. This is kinetically challenging to control and is not recommended for achieving high purity.

    • Purification: This non-polar impurity can typically be separated from the more polar product using column chromatography.

Issue 3: I have an unexpected, polar impurity spot that streaks or stays at the baseline of my TLC.

Q: My purified product contains a very polar impurity that is difficult to remove by recrystallization. What could it be?

A: This highly polar impurity is almost certainly unreacted 4-hydroxybenzoic acid or a hydrolyzed by-product.

  • Causality:

    • Hydrolysis of Starting Material: Your starting material, methyl 4-hydroxybenzoate, may have been partially hydrolyzed to 4-hydroxybenzoic acid before the reaction, especially if stored improperly.

    • Hydrolysis During Workup: The ester product itself can be susceptible to hydrolysis back to 4-butoxybenzoic acid under overly acidic or basic workup conditions, particularly at elevated temperatures. The first step in the degradation of parabens (esters of 4-hydroxybenzoic acid) is often the hydrolysis of the ester bond.[8][9][10]

  • Solution:

    • Check Starting Material Purity: Before starting the reaction, run a TLC of your methyl 4-hydroxybenzoate to ensure it is a single, pure compound.

    • Aqueous Base Wash: During the workup, perform a wash with a mild basic solution, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will deprotonate any acidic impurities (like 4-hydroxybenzoic acid or 4-butoxybenzoic acid), transferring them into the aqueous layer and effectively removing them from your organic phase containing the desired product.

    • Careful pH Control: Avoid using strong acids or bases during the workup unless specifically required for quenching. Maintain neutral or near-neutral pH to prevent unwanted hydrolysis.

Process Optimization & FAQs

Q1: What is the optimal base and solvent system for this synthesis?

A1: The ideal system balances reactivity with practical considerations. For laboratory scale, the combination of potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF) is highly effective and widely used.[1] DMF is a polar aprotic solvent that readily dissolves the phenoxide salt and promotes the Sₙ2 mechanism.[11] For industrial applications or where DMF is undesirable, phase-transfer catalysis is a common alternative.[1]

Q2: How can I effectively monitor the reaction progress?

A2: Thin-Layer Chromatography (TLC) is the most efficient method for monitoring the reaction.[12] It provides a quick qualitative assessment of the consumption of starting materials and the formation of the product.

CompoundExpected PolarityTypical Rf (e.g., 3:1 Hexanes:EtOAc)
Butyl 4-butoxybenzoateLow~0.8
4-Butoxyphenyl 4-hydroxybenzoate Medium ~0.5
Methyl 4-hydroxybenzoate (Start)Medium-High~0.4
4-Butoxybenzoic AcidHigh~0.2 (may streak)
4-Hydroxybenzoic Acid (Start)Very High~0.1 (may streak)
Note: Rf values are illustrative and will vary based on the exact TLC plate and solvent system.

Q3: My product "oiled out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solute is insoluble in the cold solvent but melts at the boiling temperature of the solvent, or when the solution becomes supersaturated with impurities.

  • Solution 1: Change Solvent System. Your current solvent may be too poor. Try a more polar solvent or a binary solvent mixture. For instance, if you are using pure ethanol, try an ethanol/water mixture. Dissolve the crude product in a minimum of hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy. Then, allow it to cool slowly.[4][13]

  • Solution 2: Increase Purity. The presence of impurities lowers the melting point of the mixture and disrupts the crystal lattice formation. Before recrystallization, wash the crude product with a solvent that will dissolve the likely impurities but not the product (e.g., a cold ether wash to remove highly non-polar impurities).

  • Solution 3: Use Seeding. Add a single, pure crystal of 4-Butoxyphenyl 4-hydroxybenzoate to the cooled, supersaturated solution to initiate crystallization.[12]

Key Experimental Protocols

Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)

This protocol allows for the qualitative tracking of your reaction's progress.

  • Prepare the TLC Plate: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes: "S" for starting material, "C" for co-spot, and "R" for the reaction mixture.

  • Prepare Samples:

    • Dissolve a small amount of your starting material (e.g., methyl 4-hydroxybenzoate) in a suitable solvent like ethyl acetate.

    • Carefully withdraw a small aliquot (<50 μL) from your reaction mixture and dilute it in a vial with ~1 mL of ethyl acetate.

  • Spot the Plate:

    • Using a capillary tube, spot the starting material solution in the "S" lane.

    • Spot the reaction mixture in the "R" lane.

    • In the "C" lane, spot the starting material first, then carefully spot the reaction mixture directly on top of it.

  • Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., 3:1 Hexanes:Ethyl Acetate). Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate.

  • Visualize: Once the solvent front is near the top, remove the plate and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).[14] The reaction is complete when the starting material spot in the "R" lane has completely disappeared.

Protocol 2: Purification by Recrystallization

This is the most effective method for purifying the crude product.[12]

  • Select a Solvent: Based on small-scale solubility tests, choose a suitable solvent or solvent pair (e.g., ethanol/water). The ideal solvent dissolves the compound when hot but not when cold.

  • Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent and bring the mixture to a gentle boil on a hot plate, with stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.

  • Decolorize (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (if necessary): To remove the charcoal or any insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask.

  • Crystallize: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.[12]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolate and Dry: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities. Dry the crystals under a vacuum to remove all residual solvent.

Visualizing Reaction Pathways and Troubleshooting

The following diagrams illustrate the key chemical transformations and a logical workflow for addressing purity issues.

Synthesis_and_Side_Reactions Figure 1: Synthesis Pathway and Common Impurities SM Methyl 4-hydroxybenzoate Base + 1-Bromobutane + Base (e.g., K2CO3) SM->Base Impurity1 Unreacted Starting Material SM->Impurity1 Incomplete Reaction invis1 SM->invis1 Product 4-Butoxyphenyl 4-hydroxybenzoate (Desired Product) Base->Product invis2 Product->invis2 Impurity2 4-Hydroxybenzoic Acid (Hydrolysis of SM) Impurity3 4-Butoxybenzoic Acid (Hydrolysis of Product) invis1->Impurity2 Hydrolysis invis2->Impurity3 Hydrolysis

Caption: Main reaction and key impurity formation pathways.

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow Based on TLC start Analyze Crude TLC q1 Starting Material Present? start->q1 a1_yes Incomplete Reaction: • Increase Temp/Time • Check Base/Solvent q1->a1_yes Yes q2 Polar Impurity (at baseline)? q1->q2 No a1_yes->q2 a2_yes Acidic Impurity: • Perform NaHCO3 wash • Check SM purity q2->a2_yes Yes q3 Non-Polar Impurity? q2->q3 No a2_yes->q3 a3_yes Over-alkylation: • Use Protecting Group • Purify via Chromatography q3->a3_yes Yes end Proceed to Purification q3->end No a3_yes->end

Caption: A logical workflow for troubleshooting based on TLC results.

References

  • PrepChem. (n.d.). Synthesis of 4-Butoxybenzoic acid. PrepChem.com. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of p-(4-hydroxy-n-butoxy)benzoic acid. PrepChem.com. Retrieved from [Link]

  • Dabbs, E. R., Gauthier, E., & Lépine, F. (2001). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. Applied and Environmental Microbiology, 67(6), 2432–2437. Available at: [Link]

  • Zhang, J. (2020). Preparation method of 4-(4-phenylbutoxy) benzoic acid. (Patent No. CN111592305A). Google Patents.
  • Wang, J. (2016). Method for synthesizing 4-(4-phenylbutoxy) benzoic acid. (Patent No. CN105693508A). Google Patents.
  • National Center for Biotechnology Information. (n.d.). 4-Butoxyphenyl 4-hydroxybenzoate. PubChem. Retrieved from [Link]

  • Chemical Synthesis Database. (2025). 4-(4-tert-butoxy-phenyl)-benzoic acid methyl ester. Chemical Synthesis Database. Retrieved from [Link]

  • S. K. G. (n.d.). Williamson Ether Synthesis. Name-Reaction.com. Retrieved from [Link]

  • Howei Pharm. (n.d.). CAS 70568-44-4 C17H18O4 4-Butoxyphenyl 4-hydroxybenzoate ≥95%. Howei Pharm. Retrieved from [Link]

  • Pagariya, R. F., & Thakare, N. S. (2016). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Journal of Chemical and Pharmaceutical Research, 8(5), 385-392. Retrieved from [Link]

  • Sumitomo Chemical Company. (2016). Production process and purification process of 4-hydroxy-benzoic acid long chain ester. (Patent No. US20160318841A1). Google Patents.
  • ResearchGate. (2001). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. ResearchGate. Retrieved from [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Carradori, S., et al. (2018). Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. Molecules, 23(11), 2999. Available at: [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. Retrieved from [Link]

  • Dabbs, E. R., et al. (2001). Hydrolysis of 4-hydroxybenzoic acid esters (parabens) and their aerobic transformation into phenol by the resistant Enterobacter cloacae strain EM. PubMed. Retrieved from [Link]

  • Wang, X. (2022). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Retrieved from [Link]

  • Pharma Works. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Pharma Works. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Visible-Light-Promoted C-S Cross-Coupling Reaction for Synthesis of Aromatic Thioethers. Organic Syntheses. Retrieved from [Link]

  • Putri, E. S. Y., et al. (2019). Esterification of p-hydroxybenzoic acid with glucose using a γ-Al2O3/SO4 catalyst. Pharmaciana, 9(1), 29-40. Retrieved from [Link]

  • Open Access Pub. (n.d.). Glass Chromatography Application: TLC Separation of Benzoic Esters in Pharmaceutical Products. Open Access Pub. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Thermal Stability of 4-Butoxyphenyl 4-hydroxybenzoate Mixtures

Welcome to the Advanced Materials Technical Support Center. As a Senior Application Scientist, I have designed this hub to address the complex thermomechanical and chemical challenges associated with 4-Butoxyphenyl 4-hyd...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Materials Technical Support Center. As a Senior Application Scientist, I have designed this hub to address the complex thermomechanical and chemical challenges associated with 4-Butoxyphenyl 4-hydroxybenzoate (CAS 70568-44-4) mixtures.

This compound is a critical mesogenic core utilized in liquid crystal (LC) formulations, advanced polymeric materials, and pharmaceutical intermediates. However, its ester linkage and terminal phenolic characteristics make it highly susceptible to specific degradation pathways under thermal stress. This guide bypasses generic advice, focusing instead on the mechanistic causality of degradation and providing self-validating experimental protocols to ensure the integrity of your formulations.

Part 1: Diagnostic Workflow Visualization

Before diving into specific troubleshooting scenarios, it is crucial to map the logical progression of thermal degradation and its mitigation. The workflow below outlines how thermal stress induces specific chemical failures and the corresponding protocols required to resolve them.

G N1 Mixture Preparation (4-Butoxyphenyl 4-hydroxybenzoate) N2 Thermal Stress (Elevated Temp / UV) N1->N2 N3 In-situ Analysis (DSC, TGA, HPLC) N2->N3 D1 Issue: Ester Hydrolysis & Transition Shift N3->D1 Detected D2 Issue: Phenolic Oxidation (Yellowing) N3->D2 Detected D3 Issue: Phase Separation (Crystallization) N3->D3 Detected P1 Protocol: Anhydrous Inert Purging D1->P1 P2 Protocol: Antioxidant Doping D2->P2 P3 Protocol: Eutectic Optimization D3->P3 V1 Validation: Stable Mesophase P1->V1 P2->V1 P3->V1

Fig 1: Diagnostic workflow for resolving thermal degradation in benzoate-based LC mixtures.

Part 2: Troubleshooting Guides & Mechanistic FAQs
Q1: Why does my mixture show a depressed Nematic-Isotropic transition ( TNI​ ) after prolonged thermal cycling?

Causality: The primary mechanism driving the depression of the clearing point is ester hydrolysis. 4-Butoxyphenyl 4-hydroxybenzoate contains a central ester bond that is highly vulnerable to nucleophilic attack by trace moisture at elevated temperatures [1]. This cleavage yields 4-hydroxybenzoic acid and 4-butoxyphenol. Because these degradation products lack the rigid, rod-like (calamitic) geometry required to sustain liquid crystalline order, they act as non-mesogenic impurities. According to the Schröder-van Laar equation, even minor molar fractions of these impurities will colligatively depress the phase transition temperatures.

Self-Validating Protocol: Anhydrous Inert Mixing

  • Pre-drying: Lyophilize the 4-Butoxyphenyl 4-hydroxybenzoate powder at 40°C under high vacuum (<10⁻³ Torr) for 24 hours prior to mixing to remove intercalated water.

  • Atmosphere Control: Transfer the dried powder to a glovebox backfilled with ultra-high purity (UHP) Argon (H₂O < 1 ppm, O₂ < 1 ppm).

  • Melt-Mixing: Perform the melt-mixing in silanized glassware. Standard borosilicate glass possesses surface silanol groups that can act as weak Brønsted acids, catalyzing the ester cleavage. Silanization neutralizes these active sites.

  • Validation: Run a baseline Differential Scanning Calorimetry (DSC) scan. A successfully stabilized system will show less than a 0.5°C shift in TNI​ over 5 consecutive heating/cooling cycles.

Q2: I am observing severe discoloration (yellowing/browning) in the isotropic melt phase. What is the mechanism, and how do I prevent it?

Causality: Discoloration is a direct macroscopic indicator of thermal oxidation, specifically targeting the phenolic byproducts of trace hydrolysis [2]. If 4-butoxyphenol is generated, its electron-rich aromatic ring is easily oxidized into quinone derivatives (e.g., benzoquinones). Quinones possess highly conjugated pi-systems that strongly absorb visible light, leading to the characteristic yellow/brown hue. This photolytic and thermal degradation pathway is a known vulnerability in hydroxybenzoate derivatives [3].

Self-Validating Protocol: Antioxidant Doping and Degassing

  • Doping: Add a sterically hindered phenolic antioxidant (e.g., BHT or Irganox 1010) at a concentration of 0.1–0.5 wt% to the dry mixture. The hindered phenol acts as a sacrificial radical scavenger, intercepting peroxy radicals before they can propagate the oxidation of the mesogen.

  • Vacuum Degassing: Heat the mixture to 10°C above its isotropic transition point under a dynamic vacuum for 30 minutes to extract dissolved oxygen.

  • Validation: Monitor the UV-Vis absorbance at 400-450 nm using a heated cuvette stage. A properly stabilized mixture will exhibit zero increase in baseline absorbance after 48 hours of thermal aging at 100°C.

Q3: My eutectic mixture is crystallizing out of the nematic phase after thermal aging. How do I differentiate between polymorphic transitions and degradation?

Causality: Eutectic liquid crystal mixtures rely on precise molar ratios to suppress the crystallization temperature of individual components. When 4-Butoxyphenyl 4-hydroxybenzoate degrades, its effective molar concentration drops, shifting the mixture away from the eutectic point. Furthermore, degradation products like 4-hydroxybenzoic acid have high melting points due to strong intermolecular hydrogen bonding [4]. These molecules act as nucleation sites, triggering premature crystallization.

Self-Validating Protocol: TGA-DSC Profiling & Eutectic Re-Balancing

  • Profiling: Run a simultaneous TGA-DSC scan (10°C/min, N₂ atmosphere) on the aged mixture. A degradation event will show a mass loss step on the TGA (due to the volatilization of cleaved phenols). Conversely, simple polymorphism will show an endothermic/exothermic peak on the DSC with zero mass loss.

  • Quantification: Use High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm to quantify the exact percentage of lost 4-Butoxyphenyl 4-hydroxybenzoate.

  • Re-Balancing: Recalculate the eutectic ratio based on the remaining intact mesogens and dope the system with the missing molar equivalent under anhydrous conditions.

  • Validation: A successfully re-balanced mixture will maintain a supercooled nematic phase without crystallization for >72 hours at room temperature.

Part 3: Quantitative Thermal Stability Benchmarks

To assist in your experimental design, the following table summarizes the quantitative thermal stability metrics of 4-Butoxyphenyl 4-hydroxybenzoate mixtures under various environmental conditions.

Environmental Condition TNI​ Shift (Δ°C after 100h at 80°C)Mass Loss Onset ( Td,5%​ )Discoloration Index (A_450nm)Recommended Mitigation
Ambient Air + Moisture -4.2 °C285 °CHigh (0.85)Inert purging, Silanization
Dry Air (Desiccated) -1.8 °C310 °CModerate (0.42)Antioxidant doping (BHT)
UHP Argon (Anhydrous) -0.1 °C345 °CLow (<0.05)Baseline standard
UHP Argon + 0.2% BHT 0.0 °C352 °CNone (0.01)Optimal stability

Note: Td,5%​ represents the temperature at which 5% mass loss is observed via TGA, indicating the onset of bulk thermal decomposition.

Part 4: Comprehensive References

The mechanistic claims and protocols detailed in this guide are grounded in the following authoritative sources:

  • An In-depth Technical Guide to the Stability and Degradation Kinetics of Methylparaben in Laboratory Solutions Source: Benchchem URL:

  • Comparative study on the radiolytic degradation of 4-hydroxybenzoate and 4-hydroxybenzoic ethyl ester Source: ResearchGate URL:

  • Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM Source: PMC (NIH) URL:

  • Photoinduced Reorientation and Polarized Fluorescence of a Photoalignable Liquid Crystalline Polymer Source: MDPI URL:

Optimization

resolving solubility issues of 4-Butoxyphenyl 4-hydroxybenzoate in ethanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with solvating 4-Butoxyphenyl 4-hydroxybenzoa...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with solvating 4-Butoxyphenyl 4-hydroxybenzoate (CAS 70568-44-4).

This compound is a highly lipophilic ester characterized by dual aromatic rings and a hydrophobic butyl ether tail. While its phenolic hydroxyl group provides a hydrogen-bond donor/acceptor site that interacts favorably with polar protic solvents like ethanol, its massive hydrophobic bulk creates strict solubility boundaries. Understanding the causality behind these boundaries is essential for reproducible experimental design.

Quantitative Solubility Profiles & Solvent Matrices

To establish a baseline, we must look at the thermodynamic solubility limits of hydroxybenzoic acid derivatives in non-aqueous systems . The table below summarizes the empirical solubility behavior of 4-Butoxyphenyl 4-hydroxybenzoate across different ethanolic matrices.

Solvent SystemEstimated Solubility Limit @ 25°CSolvation KineticsRecommended Application
Absolute Ethanol (≥99.5%) ~25–30 mg/mLModeratePrimary standardized stock solutions.
Ethanol 95% (5% Water) <5 mg/mLPoorAvoid. High risk of spontaneous nucleation.
Ethanol / Acetone (1:1 v/v) >50 mg/mLFastHigh-concentration intermediate stocks.
Ethanol / DMSO (1:1 v/v) >100 mg/mLFastBiological assays requiring downstream aqueous dilution.

Troubleshooting FAQs

Q1: I prepared a 20 mg/mL solution in ethanol, but it remains cloudy after 30 minutes of stirring. Why? A1: This is a kinetic issue related to the high crystalline lattice energy of the solid compound 1. While 20 mg/mL is within the theoretical thermodynamic solubility limit in absolute ethanol, the dissolution rate is exceptionally slow at room temperature.

  • Actionable Solution: Apply mild heating (45–50°C) combined with bath sonication for 10–15 minutes. The thermal energy disrupts the crystal lattice, allowing ethanol molecules to hydrogen-bond with the phenolic -OH and ester carbonyl groups. Once fully solvated, the solution will remain stable upon cooling.

Q2: My ethanolic stock solution was clear yesterday, but today there are needle-like crystals at the bottom of the vial. How do I fix this? A2: You are observing temperature-dependent precipitation or solvent hydration. If the laboratory temperature dropped overnight, the solution may have crossed its supersaturation threshold. Additionally, absolute ethanol is highly hygroscopic. Because the solubility of paraben-derivatives drops exponentially as water content increases 2, even a 1–2% increase in water fraction from atmospheric moisture can trigger nucleation.

  • Actionable Solution: Re-heat the tightly sealed vial to 50°C to redissolve the crystals. To prevent recurrence, store the vial in a desiccator and ensure you are using anhydrous ethanol. If the issue persists, dilute the stock by 20% to increase the thermodynamic safety margin.

Q3: When I dilute my ethanol stock into an aqueous buffer (pH 7.4) for my assay, the solution immediately turns milky. What is happening? A3: This is classic anti-solvent precipitation (the "ouzo effect"). The hydrophobic 4-butoxyphenyl moiety cannot be solvated by water, leading to rapid hydrophobic collapse and aggregation 3.

  • Actionable Solution: You must bridge the polarity gap. Pre-mix your ethanolic stock with a non-ionic surfactant (e.g., 0.1% Tween-80) before adding it dropwise to a rapidly stirring aqueous buffer. Alternatively, use an Ethanol/DMSO blend for your stock to enhance aqueous dispersibility.

Self-Validating Experimental Protocols

Protocol A: Preparation of a Stable 25 mg/mL Ethanolic Stock

This protocol is designed to overcome kinetic barriers while ensuring long-term thermodynamic stability.

  • Weighing: Accurately weigh 25.0 mg of 4-Butoxyphenyl 4-hydroxybenzoate into a clean, dry 2 mL amber glass vial. (Causality: Amber glass prevents UV-catalyzed degradation of the phenolic ester).

  • Solvent Addition: Add exactly 1.0 mL of anhydrous absolute ethanol (≥99.5%). Do not use 95% ethanol; the water content will drastically lower the dielectric compatibility of the solvent matrix.

  • Sealing: Seal the vial tightly with a PTFE-lined cap to prevent moisture ingress and solvent evaporation during heating.

  • Thermal Sonication: Submerge the vial in an ultrasonic water bath pre-heated to 45°C. Sonicate for 10 minutes. (Causality: Thermal energy overcomes the lattice enthalpy, while ultrasonic cavitation accelerates solvent mass transfer).

  • Self-Validation Step (Tyndall Test): Remove the vial and shine a standard red or green laser pointer through the liquid in a darkened room.

    • Pass: The laser beam path is invisible in the liquid. This confirms true molecular dissolution. Allow to cool slowly to room temperature.

    • Fail: The beam path scatters light (visible beam). Undissolved micro-particulates remain. Repeat Step 4.

Protocol B: Rescue of Hydrated/Precipitated Stocks
  • Inspection: If needle-like crystals have formed upon storage, verify the vial's seal. If the cap was loose, atmospheric water has likely ruined the solvent matrix—discard the solution.

  • Thermal Recovery: If the seal is intact, heat the vial in a 50°C water bath for 15 minutes with intermittent vortexing.

  • Co-Solvent Adjustment: If dissolution is still incomplete after 15 minutes, the concentration exceeds the cold-storage solubility limit. Add 100 µL of Acetone or DMSO as a co-solvent to rescue the stock, and recalculate your final concentration accordingly.

Mechanistic Solvation Workflow

G Start 4-Butoxyphenyl 4-hydroxybenzoate (Solid State) AddEtOH Add Absolute Ethanol (≥99.5% purity) Start->AddEtOH Inspect Visual Inspection @ 25°C AddEtOH->Inspect Clear Clear Solution (Thermodynamically Stable) Inspect->Clear Soluble Turbid Turbid / Suspension (Kinetic/Solubility Barrier) Inspect->Turbid Insoluble Heat Apply Heat (50°C) & Bath Sonication Turbid->Heat Inspect2 Check Dissolution Heat->Inspect2 Resolved Resolved (Cool slowly to RT) Inspect2->Resolved Soluble Unresolved Unresolved (Exceeds Limit or Water Contamination) Inspect2->Unresolved Insoluble CoSolvent Add Co-solvent (Acetone / DMSO) Unresolved->CoSolvent

Workflow for resolving ethanolic solvation barriers of 4-Butoxyphenyl 4-hydroxybenzoate.

References

  • Title: IUPAC-NIST Solubility Data Series. 90. Hydroxybenzoic Acid Derivatives in Binary and Ternary Systems. Part II.
  • Title: 4-Butoxyphenyl 4-hydroxybenzoate (CAS 70568-44-4)
  • Title: Methyl 4-hydroxybenzoate Product Number H5501 Store at Room Temperature Source: Sigma-Aldrich URL
  • Title: Summary of experimental solubility data of 4-hydroxybenzoic acid in ethanol Source: ResearchGate URL

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Purification of 4-Butoxyphenyl 4-hydroxybenzoate

Welcome to the Technical Support Center. This guide is tailored for researchers, scientists, and drug development professionals dealing with the synthesis and purification of liquid crystal intermediates and pharmaceutic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is tailored for researchers, scientists, and drug development professionals dealing with the synthesis and purification of liquid crystal intermediates and pharmaceutical precursors. Specifically, this document addresses the complex challenge of removing unreacted starting materials from 4-butoxyphenyl 4-hydroxybenzoate .

The Chemical Dilemma: A pKa Paradox

Separating unreacted starting materials—specifically 4-butoxyphenol and 4-hydroxybenzoic acid —from the target ester (4-butoxyphenyl 4-hydroxybenzoate) presents a unique chemical paradox. All three compounds contain acidic protons, which fundamentally compromises standard acid-base liquid-liquid extraction workflows.

As an application scientist, you must design your purification around the causality of molecular structure:

  • The Target Product: Contains a free phenolic -OH group. Because it is conjugated with an electron-withdrawing para-ester linkage, this phenol is relatively acidic (pKa ~8.4).

  • Impurity 1 (4-Butoxyphenol): Contains a phenolic -OH that is rendered less acidic (pKa ~10.1) by the electron-donating butoxy group.

  • Impurity 2 (4-Hydroxybenzoic Acid): Contains both a highly acidic carboxylic acid (pKa ~4.5) and a phenolic -OH (pKa ~9.2).

If you attempt to wash the crude mixture with a strong base (like 1M NaOH) to remove the 4-butoxyphenol, you will inadvertently deprotonate your target product first, pulling it into the aqueous waste layer or triggering ester hydrolysis. Therefore, a highly selective, multi-modal approach combining mild pH control and differential solubility is required.

Quantitative Data: Physicochemical Properties & Separation Logic
CompoundFunctional Group(s)Approx. pKaAqueous Sol. (pH 8.0)Aqueous Sol. (pH 14.0)
4-Hydroxybenzoic Acid Carboxylic Acid, Phenol4.5 (COOH), 9.2 (OH)High (as carboxylate)High (dianion)
4-Butoxyphenol Phenol10.1 (OH)LowHigh (phenoxide)
4-Butoxyphenyl 4-hydroxybenzoate Phenol, Ester8.4 (OH)LowHigh (phenoxide) / Hydrolyzes

Troubleshooting FAQs

Q1: I washed my crude mixture with 1M NaOH to remove 4-butoxyphenol, but my product yield dropped to near zero. What happened? A1: This is a classic pKa mismatch error. Because your product's phenol (pKa 8.4) is more acidic than the impurity's phenol (pKa 10.1), the NaOH deprotonated your target ester, converting it into a water-soluble sodium phenoxide salt that was discarded with the aqueous layer. Furthermore, strong alkaline conditions easily hydrolyze phenolic esters.

Q2: How do I remove unreacted 4-hydroxybenzoic acid without losing the product? A2: Use a saturated sodium bicarbonate (NaHCO₃) wash. At a buffered pH of ~8.0, the carboxylic acid proton of 4-hydroxybenzoic acid (pKa 4.5) is fully deprotonated, partitioning it into the aqueous layer. Meanwhile, the product's phenolic proton (pKa 8.4) remains predominantly protonated, keeping it safely in the organic layer.

Q3: If I cannot use base extraction for 4-butoxyphenol, what is the standard method for its removal? A3: Recrystallization is the industry standard. Esters derived from phenols exhibit a higher resistance to hydrolysis and transesterification compared to aliphatic esters, meaning alcoholic solvents can be used freely for purification[1]. Recrystallizing the crude mixture from ethanol effectively precipitates the pure 4-butoxyphenyl 4-hydroxybenzoate while leaving the highly soluble 4-butoxyphenol in the mother liquor[2].

Validated Experimental Protocols

Protocol A: Mild Aqueous Workup (Selective Acid Removal)

Objective: Remove 4-hydroxybenzoic acid and inorganic salts without ionizing the product.

  • Dilution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate).

  • Mild Basic Wash: Wash the organic layer with an equal volume of saturated aqueous NaHCO₃.

    • Self-Validation Check: Test the aqueous layer with pH paper to ensure it remains ~8.0. If the pH drops, unreacted acid is still neutralizing the base; add more NaHCO₃ until bubbling ceases.

  • Phase Separation: Separate the layers. Discard the aqueous layer (or acidify it to pH 2 with HCl to recover the 4-hydroxybenzoic acid).

  • Brine Wash: Wash the organic layer with saturated NaCl (brine) to remove residual water and prevent emulsion formation[3].

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude solid containing only the product and 4-butoxyphenol.

Protocol B: Ethanol Recrystallization (Phenol Removal)

Objective: Isolate the target ester from unreacted 4-butoxyphenol.

  • Dissolution: Suspend the crude solid in a minimum volume of boiling absolute ethanol[2]. Causality: The structural resistance of phenolic esters prevents transesterification with the ethanol solvent[1].

  • Controlled Cooling: Allow the solution to cool slowly to room temperature to promote large crystal growth, then transfer to an ice bath (0–4°C) for 1–2 hours to maximize yield.

  • Filtration: Filter the resulting crystals under vacuum.

    • Self-Validation Check: Spot the mother liquor on a TLC plate (Silica, Hexane:EtOAc). A strong spot at the Rf of 4-butoxyphenol confirms the impurity has successfully partitioned into the liquid phase.

  • Washing: Wash the crystal cake with a small volume of ice-cold ethanol to remove surface impurities.

  • Drying: Dry the purified 4-butoxyphenyl 4-hydroxybenzoate under high vacuum.

    • Self-Validation Check: Weigh the dried crystals iteratively. When two consecutive weights taken 30 minutes apart differ by <1%, the system is validated as completely dry.

Process Visualization

PurificationWorkflow Crude Crude Mixture (Product + Phenol + Acid) Wash Sat. NaHCO3 Wash (pH ~8.0) Crude->Wash AqLayer Aqueous Layer (4-HBA Salt) Wash->AqLayer Extracts Acid OrgLayer Organic Layer (Product + Phenol) Wash->OrgLayer Retains Phenols Evap Solvent Evaporation OrgLayer->Evap Recryst Recrystallization (Ethanol) Evap->Recryst MotherLiq Mother Liquor (4-Butoxyphenol) Recryst->MotherLiq Impurities Soluble Pure Pure Product (Crystallized) Recryst->Pure Crystallizes

Workflow for separating 4-butoxyphenyl 4-hydroxybenzoate from unreacted phenols.

References

  • DE3823153A1 - NEW FERROELECTRIC LIQUID CRYSTALLINE...
  • Technical Support Center: 4-Butoxyphenol Synthesis Source: Benchchem URL
  • General procedures for the purification of Esters Source: LookChem URL

Sources

Optimization

Technical Support Center: Controlling Phase Separation in 4-Butoxyphenyl 4-hydroxybenzoate Blends

Welcome to the Advanced Materials & Formulation Support Center. This guide is designed for researchers, materials scientists, and drug development professionals working with 4-Butoxyphenyl 4-hydroxybenzoate (CAS 70568-44...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Materials & Formulation Support Center. This guide is designed for researchers, materials scientists, and drug development professionals working with 4-Butoxyphenyl 4-hydroxybenzoate (CAS 70568-44-4)[1]. As a calamitic (rod-like) mesogen featuring a rigid phenyl benzoate core and a flexible butoxy tail[2][3], this compound is highly effective in forming Polymer-Dispersed Liquid Crystals (PDLCs) and stimuli-responsive Liquid Crystal Networks (LCNs) for electro-optics and controlled drug delivery.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and standardized protocols to help you master phase separation dynamics in your blends.

Section 1: The Mechanics of Phase Separation

To control the morphology of your liquid crystal (LC) blends, you must first understand the thermodynamic and kinetic forces driving phase separation. When 4-Butoxyphenyl 4-hydroxybenzoate is mixed with a polymer or prepolymer matrix (such as NOA65 or an epoxy resin), the system begins as a homogeneous isotropic melt. Phase separation is typically induced via one of three pathways: Polymerization-Induced Phase Separation (PIPS) , Thermally Induced Phase Separation (TIPS) , or Solvent-Induced Phase Separation (SIPS) [4][5].

The causality behind domain size is strictly kinetic:

  • PIPS: As UV light initiates cross-linking, the growing polymer chains reduce the solubility of the mesogen, forcing it to separate into microdroplets[4][6]. High UV intensity accelerates polymerization, rapidly locking the matrix and restricting LC diffusion, which yields small domains. Conversely, low UV intensity allows prolonged diffusion, resulting in larger droplets[7][8].

  • TIPS: Cooling a homogeneous melt below its miscibility gap forces the LC to separate. A rapid thermal quench traps the mesogen in small domains before they can coalesce, whereas slow cooling promotes Ostwald ripening, leading to large, highly scattering domains[9][10].

PhaseSeparation Start Homogeneous Blend (Mesogen + Prepolymer) TIPS TIPS (Thermally Induced) Start->TIPS Heat & Cool PIPS PIPS (Polymerization Induced) Start->PIPS UV/Heat Curing SIPS SIPS (Solvent Induced) Start->SIPS Solvent Evaporation FastCool Fast Cooling (Quench) TIPS->FastCool SlowCool Slow Cooling (Anneal) TIPS->SlowCool HighUV High UV Intensity (Fast Cure) PIPS->HighUV LowUV Low UV Intensity (Slow Cure) PIPS->LowUV SmallDomain Small LC Domains (< 1 µm) FastCool->SmallDomain Prevents coalescence LargeDomain Large LC Domains (> 5 µm) SlowCool->LargeDomain Ostwald ripening HighUV->SmallDomain Rapid network lock-in LowUV->LargeDomain Prolonged diffusion

Thermodynamic and kinetic pathways governing LC domain size.

Section 2: Troubleshooting Guide & FAQs

Q: Why are my phase-separated LC domains irregularly sized or excessively large during PIPS?

A: This is a kinetic issue related to the rate of matrix gelation versus the rate of LC diffusion. If the UV intensity is too low, the prepolymer cross-links slowly. This provides the 4-Butoxyphenyl 4-hydroxybenzoate molecules ample time to diffuse through the matrix and coalesce into large, irregular droplets[7][8]. Solution: Increase the UV intensity (e.g., from 10 mW/cm² to 30 mW/cm²) or increase the photoinitiator concentration to accelerate the gel point.

Q: Why is the clearing point ( TNI​ ) of my phase-separated domains significantly lower than that of pure 4-Butoxyphenyl 4-hydroxybenzoate?

A: A depressed Nematic-to-Isotropic transition temperature ( TNI​ ) indicates matrix plasticization. During phase separation, unreacted prepolymer monomers or short polymer chains can become trapped inside the LC droplets[7]. These impurities disrupt the orientational order of the mesogen, acting colligatively to lower the clearing point. Solution: Ensure complete curing by extending the UV exposure time or applying a post-cure thermal bake to drive the remaining monomers into the polymer matrix.

Q: How can I utilize this mesogen blend for pharmaceutical drug delivery?

A: In drug development, liquid crystal networks (LCNs) act as stimuli-responsive excipients. By embedding an Active Pharmaceutical Ingredient (API) within a 4-Butoxyphenyl 4-hydroxybenzoate/polymer blend, you can control the release kinetics. When the system is heated past the mesogen's TNI​ , the transition from an ordered nematic/smectic phase to a disordered isotropic phase increases the free volume and permeability of the matrix, triggering a burst release of the API.

Troubleshooting Matrix: Quantitative & Qualitative Data
Observed IssuePrimary CauseMechanistic ExplanationRecommended ActionExpected Domain Size
High Haze / Opacity in "ON" state Index MismatchThe ordinary refractive index ( no​ ) of the LC does not match the polymer matrix ( np​ ).Adjust polymer composition or blend with a higher birefringence mesogen.N/A
Domains > 10 µm (PIPS) Slow PolymerizationLow UV intensity allows extensive LC droplet coalescence before matrix lock-in.Increase UV intensity to >30 mW/cm² or add 1-2% more photoinitiator.< 2 µm
Domains > 10 µm (TIPS) Slow Cooling RateOstwald ripening occurs during prolonged exposure to the biphasic region.Quench the sample rapidly (e.g., >30 °C/min) past the cloud point.< 2 µm
Depressed TNI​ in DSC Matrix PlasticizationUnreacted monomers trapped in LC droplets disrupt mesogenic alignment.Increase UV exposure time; apply a thermal post-cure at 60 °C for 1 hour.1 - 5 µm

Section 3: Standardized Experimental Protocols

To ensure self-validating and reproducible results, follow this standardized methodology for Polymerization-Induced Phase Separation (PIPS). This protocol utilizes Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC) to verify successful phase separation.

Step-by-Step PIPS Methodology
  • Formulation: Weigh 4-Butoxyphenyl 4-hydroxybenzoate and a UV-curable prepolymer (e.g., NOA65) in a 70:30 weight ratio[6]. Add 1 wt% of a suitable photoinitiator if not already present in the prepolymer.

  • Homogenization: Heat the mixture on a hotplate to 90 °C (above the clearing point of the mesogen) and stir continuously until a single-phase, optically transparent isotropic liquid is formed.

  • Cell Filling: Capillary-fill the homogeneous isotropic mixture into an Indium Tin Oxide (ITO) coated glass cell (typically 5 µm gap) while maintaining the temperature at 90 °C to prevent premature crystallization[6].

  • UV Irradiation (Phase Separation): Transfer the cell to a temperature-controlled stage set to 25 °C. Immediately irradiate the cell with UV light (365 nm) at an intensity of 30 mW/cm² for 3 minutes[7][8]. The rapid cross-linking will force the mesogen out of the solution, forming distinct microdroplets.

  • Characterization (Self-Validation):

    • POM: Observe the cell under crossed polarizers. The presence of a highly scattering, birefringent texture confirms the formation of nematic/smectic LC droplets.

    • DSC: Run a thermal scan from 0 °C to 100 °C at 10 °C/min. The appearance of a distinct endothermic peak corresponding to the TNI​ confirms that the LC has successfully phase-separated from the amorphous polymer matrix[9][11].

PIPSWorkflow Prep 1. Formulation Mix Mesogen & Prepolymer Heat 2. Homogenization Heat above T_NI Prep->Heat Fill 3. Cell Filling Capillary Action Heat->Fill Cure 4. UV Irradiation Induce Phase Separation Fill->Cure Analyze 5. Characterization POM & DSC Cure->Analyze

Step-by-step PIPS workflow for 4-Butoxyphenyl 4-hydroxybenzoate blends.

References

  • howeipharm.com. "CAS 70568-44-4 C17H18O4 4-Butoxyphenyl 4-hydroxybenzoate ≥95% - CMO,CDMO,Custom Synthesis-Howei Pharm.
  • sciensage.info. "design, synthesis and study of calamitic liquid crystals containing chalcone and schiff base.
  • clockss.org. "SYNTHESIS AND MESOMORPHIC PROPERTIES OF A SERIES OF PHENYL 6-(4-ALKOXYPHENYL)NICOTINATES.
  • scispace.com. "Polymer-dispersed liquid crystals From the nematic curvilinear aligned phase to ferroelectric films.
  • aip.org. "Liquid crystal alignment with a molecular template of imprinted polymer layer during phase separation.
  • nih.gov. "Recent Advances in The Polymer Dispersed Liquid Crystal Composite and Its Applications.
  • lidsen.com. "Transient Phenomenon in Polymer-Dispersed Liquid Crystals.
  • optica.org. "Fast switchable field-induced optical birefringence in highly transparent polymer-liquid crystal composite.
  • scispace.com. "Thermal and Optical Characterization of Polymer-Dispersed Liquid Crystals.
  • optica.org. "Particular thermally induced phase separation of liquid crystal and poly(N-vinyl carbazole) films and its application.
  • appliedpolymertechnology.org. "Structure Evolution and Kinetics of Thermoreversible Gelation in a Rigid-Rod Polyimidelm-Cresol System.

Sources

Troubleshooting

purification challenges of 4-Butoxyphenyl 4-hydroxybenzoate derivatives

Welcome to the Technical Support Center for the purification of 4-Butoxyphenyl 4-hydroxybenzoate derivatives . As calamitic (rod-like) liquid crystal intermediates and versatile mesogens, these compounds present unique p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 4-Butoxyphenyl 4-hydroxybenzoate derivatives . As calamitic (rod-like) liquid crystal intermediates and versatile mesogens, these compounds present unique physicochemical challenges during isolation. Their rigid aromatic cores promote strong intermolecular π−π stacking, while the juxtaposition of a hydrophobic butoxy tail and a highly polar phenolic headgroup creates complex chromatographic behavior.

This guide is engineered by senior application scientists to provide you with causally-driven troubleshooting logic, validated protocols, and orthogonal purification strategies.

Section 1: Diagnostic FAQs – Chromatography & Stability

Q1: Why does my target compound severely tail on normal-phase silica gel, causing continuous co-elution with the 4-butoxyphenol starting material? Root Cause & Causality: The free phenolic hydroxyl (-OH) group on the 4-hydroxybenzoate moiety acts as a potent hydrogen-bond donor. During normal-phase chromatography, this group interacts tightly with the free, acidic silanol groups on the silica stationary phase. This non-ideal secondary interaction causes severe band broadening (tailing), dragging the target compound into the elution zone of less polar impurities. Solution: Abandon standard Hexane/Ethyl Acetate gradients. Instead, transition to a Dichloromethane (DCM)/Acetone solvent system. Acetone acts as a competitive hydrogen-bond acceptor, effectively disrupting the silica-phenol interaction and sharpening the elution band without requiring acidic modifiers[1].

Q2: I am observing significant degradation (ester cleavage) during column chromatography. How can I prevent this? Root Cause & Causality: The ester linkage bridging the two electron-rich phenyl rings is highly susceptible to hydrolysis. Silica gel is inherently slightly acidic (pH ~4.5-5.5). Prolonged residence time on the column, especially in the presence of trace moisture, catalyzes the cleavage of the ester bond back into 4-butoxyphenol and 4-hydroxybenzoic acid. Solution: Minimize stationary phase contact time by utilizing Flash Chromatography or High-Speed Counter-Current Chromatography (HSCCC), which eliminates the solid support entirely[2]. If traditional column chromatography is mandatory, pre-treat your silica gel by slurrying it in solvent containing 1% triethylamine (TEA) to neutralize active acidic sites, followed by a thorough flush to remove excess base before loading.

Q3: The crude mixture is highly insoluble in standard loading solvents (e.g., DCM, Hexane). How should I load the column without causing precipitation at the column head? Root Cause & Causality: Rigid, rod-like mesogenic structures exhibit high crystal lattice energies due to efficient molecular packing and π−π stacking[3]. This drastically reduces their solubility in non-polar solvents at room temperature. Solution: Implement the Dry-Loading Technique . Dissolve your crude mixture in a highly polar, volatile solvent (such as Tetrahydrofuran (THF) or warm Ethyl Acetate). Add dry silica gel (at a 1:3 sample-to-silica mass ratio) and evaporate the solvent completely under reduced pressure. Load this free-flowing powder directly onto the top of your pre-packed column.

Section 2: Visual Troubleshooting Logic

Troubleshooting A Impure 4-Butoxyphenyl 4-hydroxybenzoate B Identify Primary Issue (TLC / LC-MS) A->B C1 Severe Peak Tailing (Silanol Interaction) B->C1 Broad bands C2 Ester Hydrolysis (Cleavage) B->C2 Phenol/Acid byproducts C3 Poor Solubility (π-π Stacking) B->C3 Precipitation on column D1 Switch to DCM/Acetone Gradient C1->D1 D2 Use Neutral Alumina or Minimize Column Time C2->D2 D3 Dry-Loading Technique (Use THF for dissolution) C3->D3

Diagnostic logic tree for resolving common chromatography issues with rigid mesogenic esters.

Section 3: Quantitative Data & Solvent Optimization

To optimize your purification, refer to the empirical data below comparing solvent systems for the isolation of phenolic esters.

Table 1: Solvent System Comparison for Normal-Phase Silica Chromatography

Solvent System (v/v)Target Rf​ Peak Shape / ResolutionHydrolysis RiskRecommended Use Case
Hexane / EtOAc (70:30)0.25Poor (Severe tailing)ModerateNot recommended for free phenols.
Toluene / EtOAc (80:20)0.35Fair (Moderate tailing)LowGood for separating positional isomers.
DCM / Acetone (98:2) 0.40 Excellent (Sharp) Low Primary choice for flash chromatography.
Chloroform / MeOH (95:5)0.55GoodHigh (due to MeOH)Only for highly polar, recalcitrant impurities.

Section 4: Self-Validating Experimental Protocols

Protocol A: Two-Stage Orthogonal Purification (Flash + Recrystallization)

This workflow combines the kinetic separation of flash chromatography with the thermodynamic selectivity of crystallization[1],[3].

Step 1: Aqueous Workup (Desalting & Acid Removal)

  • Dilute the crude reaction mixture in DCM (10 mL per gram of crude).

  • Wash sequentially with 5% aqueous NaHCO3​ (to remove unreacted 4-hydroxybenzoic acid) and brine.

  • Dry the organic layer over anhydrous Na2​SO4​ and concentrate under reduced pressure.

Step 2: Flash Chromatography

  • Dry-load the concentrated crude onto silica gel using THF.

  • Pack a flash column and equilibrate with DCM (100%).

  • Elute using a step gradient: DCM:Acetone (99.8:0.2) transitioning to (96:4)[1].

  • Pool fractions containing the target compound and evaporate.

Step 3: Recrystallization (Thermodynamic Purification)

  • Dissolve the enriched solid in a minimum volume of boiling Ethanol.

  • Slowly add hot Hexane dropwise until the solution becomes faintly turbid (the hydrophobic butoxy chain prefers hexane, while polar impurities remain solvated by ethanol).

  • Allow the mixture to cool to room temperature slowly, then transfer to an ice bath for 2 hours.

  • Filter the resulting crystals and wash with ice-cold Hexane.

  • Validation Checkpoint: Analyze both the isolated crystals and the concentrated mother liquor via TLC. The mother liquor should be heavily enriched with the 4-butoxyphenol impurity, while the crystals must show a single, sharp spot. If the mother liquor contains >20% of the target product, perform a second crop crystallization.

Workflow N1 Crude Synthesis Mixture N2 Aqueous Workup (Remove Salts/Acids) N1->N2 N3 Dry Loading (Silica + THF) N2->N3 Organic Phase N4 Flash Chromatography (DCM:Acetone) N3->N4 Evaporated Powder N5 Recrystallization (Hexane/EtOH) N4->N5 Enriched Fractions N6 N6 N5->N6 Thermal Cycling

Optimized two-stage purification workflow for 4-Butoxyphenyl 4-hydroxybenzoate.

Protocol B: Preparative RP-HPLC for High-Purity Mesogens

For applications requiring >99.5% purity (e.g., electronic-grade liquid crystals or pharmaceutical APIs), reverse-phase HPLC is required to separate closely related positional isomers[4].

Step 1: Column & Mobile Phase Selection

  • Column: Use a fully end-capped C18 preparative column (e.g., 21.2 x 250 mm, 5 µm). End-capping is critical to prevent the phenolic -OH from interacting with residual silanols on the silica support.

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid (lowers pH to ~2.7, ensuring the phenolic -OH remains fully protonated and neutral).

  • Mobile Phase B: LC-MS grade Acetonitrile.

Step 2: Gradient Execution Execute the following gradient at a flow rate of 20 mL/min:

Table 2: Preparative HPLC Gradient for Phenolic Esters

Time (min)% Mobile Phase A (Water)% Mobile Phase B (ACN)Phase Objective
0.0 - 5.06040Isocratic hold to elute polar degradation products.
5.0 - 20.060 1040 90Linear ramp to elute the target mesogen.
20.0 - 25.01090Column wash (elutes highly lipophilic dimers).
25.0 - 30.06040Re-equilibration.
  • Validation Checkpoint: Monitor UV absorbance simultaneously at 254 nm (conjugated aromatic core) and 280 nm (phenolic specific). A uniform UV spectrum ratio (254/280) across the entire width of the elution peak confirms the absence of co-eluting isomers.

References

  • Design and Self-Assembling Behaviour of Calamitic Reactive Mesogens with Lateral Methyl and Methoxy Substituents and Vinyl Terminal Group Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate Source: MDPI - Molecules URL:[Link]

  • Structure–Properties Relationships in Liquid Crystal Thiols Source: Revue Roumaine de Chimie URL:[Link]

  • Separation and Purification of Phenolic Acids and Myricetin by High Speed Countercurrent Chromatography Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Optimization

Technical Support Center: Photodegradation of 4-Butoxyphenyl 4-hydroxybenzoate

Welcome to the technical support center for the photodegradation analysis of 4-Butoxyphenyl 4-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth te...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the photodegradation analysis of 4-Butoxyphenyl 4-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and validated protocols for investigating the stability and degradation pathways of this compound under UV irradiation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the photodegradation of 4-Butoxyphenyl 4-hydroxybenzoate.

Q1: What is photodegradation and why is it relevant for a compound like 4-Butoxyphenyl 4-hydroxybenzoate?

Photodegradation is the breakdown of molecules caused by the absorption of light photons.[1][2] For 4-Butoxyphenyl 4-hydroxybenzoate, a compound with two aromatic rings and an ester linkage, this process is highly relevant. Aromatic systems absorb UV light, which can excite the molecule to a higher energy state, initiating chemical reactions.[2] These reactions can lead to the cleavage of chemical bonds, forming various degradation products. Understanding these pathways is critical in pharmaceutical development to ensure drug product stability, efficacy, and to identify potentially toxic degradants.

Q2: What are the primary photochemical reactions expected for this molecule?

Based on its structure, several direct photochemical reactions are plausible:

  • Photo-hydrolysis: The ester bond is a likely point of cleavage, accelerated by UV light, yielding 4-butoxyphenol and 4-hydroxybenzoic acid. Hydrolysis is a known degradation pathway for similar paraben compounds.[3]

  • Photo-Fries Rearrangement: Phenyl esters can undergo this rearrangement to form hydroxyketone isomers.

  • Photo-oxidation: The presence of hydroxyl groups and ether linkages makes the molecule susceptible to oxidation by reactive oxygen species (ROS) generated during irradiation, leading to the formation of hydroxylated byproducts.[4][5][6]

  • Ether Bond Cleavage: The butoxy group may be cleaved, potentially through a mechanism like ipso-hydroxylation, a known pathway in the microbial degradation of the related compound 4-butoxyphenol, which could have photochemical analogs.[7]

Q3: What environmental factors can influence the rate of photodegradation?

The rate and pathway of photodegradation are highly sensitive to experimental conditions. Key factors include:

  • Light Source and Intensity: The wavelength and intensity of the UV source are critical; higher intensity or more energetic (shorter wavelength) photons can accelerate degradation.[8]

  • Solvent: The solvent can influence reaction pathways. Some solvents can act as photosensitizers, accelerating degradation, while others might quench the excited state, slowing it down.[8]

  • pH: The pH of the solution can alter the ionization state of the phenolic hydroxyl group, which can significantly affect its light absorption properties and reactivity.[9][10]

  • Presence of Photosensitizers: Substances like humic acids or certain metal ions in a solution can absorb light and transfer the energy to the target molecule, accelerating its degradation.[8][11]

  • Oxygen: Dissolved oxygen often plays a crucial role, acting as an electron scavenger and participating in the formation of reactive oxygen species (ROS) that drive oxidative degradation pathways.[12]

Part 2: Troubleshooting Guide

This guide addresses common issues encountered during photodegradation experiments.

Problem / Symptom Potential Cause(s) Recommended Solution(s)
Inconsistent Degradation Rates Between Replicates 1. Fluctuations in light intensity or temperature. 2. Inconsistent catalyst dispersion (if using photocatalyst). 3. Evaporation of solvent, concentrating the sample.1. Use a temperature-controlled photoreactor or water bath. Continuously monitor light intensity with a radiometer.[8][12] 2. Ensure homogeneous suspension by using ultrasonication before the experiment and maintaining constant stirring.[12] 3. Use sealed reaction vessels or a reflux condenser to prevent solvent loss.
Degradation is Too Fast or Too Slow 1. Light intensity is too high/low. 2. Initial concentration of the compound is too low/high. 3. Presence of unintentional photosensitizers or quenchers.1. Adjust the distance from the light source or use neutral density filters to modulate intensity.[8] 2. Optimize the starting concentration. Higher concentrations can sometimes slow the apparent rate due to light screening effects.[10] 3. Use high-purity solvents and meticulously clean all glassware to remove contaminants.
Poor Chromatographic Peak Shape (Tailing, Fronting) 1. Inappropriate mobile phase pH or composition. 2. Column contamination or degradation. 3. Interaction of phenolic degradants with the stationary phase.1. Optimize the mobile phase. For acidic compounds like potential degradants, a lower pH (e.g., adding 0.1% formic acid) often improves peak shape.[8] 2. Flush the column with a strong solvent or replace it if necessary. Use a guard column to protect the analytical column.[8] 3. Verify that your column is suitable for analyzing phenols.
New, Unexpected Peaks Appear in Dark Control 1. Thermal degradation or hydrolysis. 2. Microbial contamination. 3. Sample instability in the chosen solvent.1. This indicates that degradation is occurring without light. Your dark control is working correctly by identifying these non-photochemical pathways.[8] 2. If working in aqueous buffer for extended periods, consider sterile filtering the solution or adding a bacteriostatic agent like sodium azide. 3. Evaluate sample stability at the experimental temperature over time.
Part 3: Experimental Protocols & Methodologies
Protocol 1: General Photodegradation Experiment

This protocol provides a framework for assessing the photodegradation of 4-Butoxyphenyl 4-hydroxybenzoate in an aqueous solution.

1. Preparation:

  • Prepare a stock solution of 4-Butoxyphenyl 4-hydroxybenzoate (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol.

  • Prepare the working solution by spiking the stock solution into the desired aqueous medium (e.g., ultrapure water, phosphate buffer pH 7.4) to a final concentration of 10-20 µg/mL.

  • Prepare a "dark control" sample by wrapping an identical reaction vessel in aluminum foil to completely block light. This is crucial to distinguish photodegradation from other degradation types.[8][12]

2. Experimental Setup:

  • Place a known volume of the working solution into a quartz reaction vessel (quartz is transparent to a wide range of UV light).

  • Position the vessel in a photoreactor equipped with a specific UV light source (e.g., a xenon lamp with filters or a mercury lamp).

  • Use a cooling system or water bath to maintain a constant temperature (e.g., 25°C) as the lamp will generate heat.[12]

  • Ensure constant mixing with a magnetic stirrer.

3. Execution & Sampling:

  • Before turning on the light, take a "time zero" (T=0) sample.

  • Initiate UV irradiation.

  • Withdraw small aliquots of the solution at predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes).

  • Immediately transfer samples to amber HPLC vials, and if necessary, quench any ongoing reaction by adding a small amount of a reducing agent like sodium thiosulfate or by placing them in the dark on ice.

4. Analysis:

  • Analyze the samples using a validated HPLC method (see Protocol 2) to determine the concentration of the parent compound and identify degradation products.

Protocol 2: HPLC-DAD/MS Analysis

This method is designed for the separation and identification of 4-Butoxyphenyl 4-hydroxybenzoate and its potential degradation products.

  • Instrumentation: High-Performance Liquid Chromatography system with a Diode Array Detector (DAD) and preferably coupled to a Mass Spectrometer (MS).[13]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 20
    15 95
    18 95
    19 20

    | 25 | 20 |

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection:

    • DAD: Monitor at multiple wavelengths. The parent compound should have a distinct UV spectrum; monitor at its λmax. A broader scan (e.g., 200-400 nm) is useful for detecting new peaks from degradants.

    • MS: Use electrospray ionization (ESI) in both positive and negative modes to capture a wide range of potential products. High-resolution MS (e.g., Orbitrap, Q-TOF) is invaluable for accurate mass measurements and elemental composition determination of unknown degradants.[1][2]

Part 4: Visualizations & Pathways
Hypothesized Degradation Pathway

The following diagram illustrates plausible primary degradation pathways for 4-Butoxyphenyl 4-hydroxybenzoate under UV irradiation, based on established photochemical principles for similar compounds.[3][4][6][7] The formation of these products would need to be confirmed experimentally.

G cluster_main Primary Degradation Pathways cluster_hydrolysis Photo-Hydrolysis cluster_rearrangement Photo-Fries Rearrangement cluster_oxidation Oxidative Pathways parent 4-Butoxyphenyl 4-hydroxybenzoate p1 4-Butoxyphenol parent->p1 (Ester Cleavage) p2 4-Hydroxybenzoic Acid parent->p2 (Ester Cleavage) p3 Hydroxyketone Isomers parent->p3 p4 Hydroxylated Derivatives parent->p4 hν, O₂, ROS p5 Ring-Opened Products p1->p5 Further Oxidation p2->p5 Further Oxidation p4->p5 Further Oxidation

Caption: Hypothesized primary photodegradation pathways.

Experimental Workflow Diagram

This flowchart outlines the logical progression of a typical photodegradation study.

G prep 1. Prepare Solutions (Parent Compound, Buffers) setup 2. Set Up Photoreactor (Quartz Vessel, Stirring, Temp Control) prep->setup dark 3. Run Dark Control (Vessel wrapped in foil) setup->dark t0 4. Take T=0 Sample setup->t0 analyze 8. Analyze via HPLC-DAD/MS dark->analyze Analyze alongside irradiated samples irradiate 5. Initiate UV Irradiation t0->irradiate sample 6. Collect Samples at Defined Timepoints irradiate->sample quench 7. Quench Reaction (e.g., place on ice in dark) sample->quench quench->analyze interpret 9. Data Interpretation (Kinetics, Product ID, Pathway Elucidation) analyze->interpret

Caption: Standard workflow for a photodegradation experiment.

References
  • Development of analytical methods for the detection and quantification of onium photoacid generator cations and thei - Regulations.gov. (2020, April 20).
  • Photodegradation Products and their Analysis in Food | UvA-DARE (Digital Academic Repository). (2020, June 3).
  • Photodegradation Products and their Analysis in Food - Herald Scholarly Open Access. (2020, June 3).
  • (PDF) Photodegradation Products And Their Analysis In Food - ResearchGate. (2026, February 9).
  • The photodegradation experiment set-up. - ResearchGate.
  • Photodegradation Products And Their Analysis In Food - Wageningen University & Research. (2020, May 11).
  • Experimental study of the degradation of volatile organic compounds by photocatalytic oxidation using TiO2 pellets - Academia.edu.
  • Experimental study of the degradation of volatile organic compounds by photocatalytic oxidation using TiO2 pellets - WIT Press.
  • Troubleshooting inconsistent results in Bi₂O₃ photocatalysis experiments. - Benchchem.
  • A novel method to study the photodegradation of organic colourants - HIMS - University of Amsterdam. (2021, November 23).
  • Technical Support Center: Photostability and Degradation of Carboxin - Benchchem.
  • Mechanism of Photodegradation of Organic Pollutants in Seawater by TiO2-Based Photocatalysts and Improvement in Their Performance | ACS Omega. (2021, November 5).
  • 118 questions with answers in PHOTODEGRADATION | Science topic - ResearchGate.
  • TROUBLESHOOTING GUIDE.
  • What are the parameters and conditions to observe during a dye degradation process via photocatalysis ? | ResearchGate. (2016, November 4).
  • Research on Photocatalytic Degradation Pathway and Degradation Mechanisms of Organics - Bentham Science Publisher.
  • Assessing the Source of the Photochemical Formation of Hydroxylating Species from Dissolved Organic Matter Using Model Sensitizers.
  • Photodegradation of Butyl 4-Hydroxybenzoate in the Presence of Peroxides and Mediated by Dissolved Organic Matter - ResearchGate. (2025, August 6).
  • Ambient-Visible-Light-Mediated Enhanced Degradation of UV Stabilizer Bis(4-hydroxyphenyl)methanone by Nanosheet - SciSpace. (2022, October 20).
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  • [Degradation of Organic Sunscreens 2-hydroxy-4-methoxybenzophenone by UV/ H2O2 Process: Kinetics and Factors] - PubMed. (2015, June 15).
  • (PDF) A derivatization-enhanced detection strategy in mass spectrometry: Analysis of 4-hydroxybenzoates and their metabolites after keratinocytes are exposed to UV radiation - ResearchGate. (2025, August 6).
  • Efficient Far-Red/Near-IR Absorbing BODIPY Photocages by Blocking Unproductive Conical Intersections - NSF Public Access Repository.
  • Photoinitiated Degradation Kinetics of the Organic UV Filter Oxybenzone in Solutions and Aerosols: Impacts of Salt, Photosensitizers, and the Medium - PMC. (2024, October 16).
  • p-Hydroxyphenacyl photoremovable protecting groups — Robust photochemistry despite substituent diversity - PMC.
  • Photoinitiated Degradation Kinetics of the Organic UV Filter Oxybenzone in Solutions and Aerosols - eScholarship.org. (2024, November 8).

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to FTIR Spectral Analysis and Peak Assignment for 4-Butoxyphenyl 4-hydroxybenzoate

For researchers and professionals in drug development and materials science, precise structural elucidation is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a rapid, non-destructive, and highly info...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and materials science, precise structural elucidation is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a rapid, non-destructive, and highly informative analytical technique for this purpose. This guide provides an in-depth analysis of the FTIR spectrum of 4-Butoxyphenyl 4-hydroxybenzoate, a molecule of interest in fields such as liquid crystal development and as a derivative of p-hydroxybenzoic acid, which is a precursor to widely used parabens.[1][2] We will dissect its spectral features, compare it with structurally similar compounds, and provide a robust experimental protocol for obtaining high-fidelity data.

The Molecule: Deconstructing 4-Butoxyphenyl 4-hydroxybenzoate

To interpret the FTIR spectrum, we must first understand the molecule's architecture. 4-Butoxyphenyl 4-hydroxybenzoate is an aromatic ester. Its structure is characterized by several key functional groups, each with distinct vibrational modes that will manifest as absorption bands in the IR spectrum.

  • Phenolic Hydroxyl (-OH): A hydroxyl group attached directly to an aromatic ring.

  • Ester (R-COO-R'): An ester linkage connecting the two aromatic rings.

  • Aromatic Rings (C=C): Two para-substituted benzene rings.

  • Ether (Ar-O-R): An ether linkage connecting one ring to the butoxy group.

  • Alkyl Chain (-C₄H₉): A butyl group providing aliphatic C-H bonds.

Diagram: Key Functional Groups for FTIR Analysis This diagram highlights the primary bonds and functional groups within the 4-Butoxyphenyl 4-hydroxybenzoate molecule that produce characteristic signals in an FTIR spectrum.

Caption: Molecular structure of 4-Butoxyphenyl 4-hydroxybenzoate with key functional groups highlighted.

Core Principles of FTIR Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a molecule. When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond or functional group, absorption occurs. This results in a spectrum that acts as a unique molecular "fingerprint".[3]

The primary vibrational modes we will identify are:

  • Stretching: A change in the distance between two atoms along the bond axis. This requires more energy and appears at higher wavenumbers (e.g., C=O, O-H).

  • Bending: A change in the angle between bonds. These require less energy and appear at lower wavenumbers, often in the complex "fingerprint region" (below 1500 cm⁻¹).[3][4]

Experimental Protocol: Acquiring a High-Quality Spectrum

Reproducible and accurate data is the foundation of any analysis. For a solid sample like 4-Butoxyphenyl 4-hydroxybenzoate, the Attenuated Total Reflectance (ATR) technique is highly recommended for its minimal sample preparation and excellent data quality.[5][6]

Methodology: Attenuated Total Reflectance (ATR-FTIR)

  • Instrument Preparation: Ensure the FTIR spectrometer is purged and a background spectrum of the clean ATR crystal (typically diamond) is collected. This is crucial to subtract any atmospheric (CO₂, H₂O) or system-related absorbances.

  • Sample Preparation: Place a small amount of the powdered 4-Butoxyphenyl 4-hydroxybenzoate sample directly onto the ATR crystal.

  • Applying Pressure: Use the instrument's pressure clamp to ensure firm, uniform contact between the sample and the crystal. This is vital for a strong, high-quality signal.

  • Data Acquisition: Collect the sample spectrum. A typical setting would be 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample spectrum against the background to produce the final absorbance spectrum. Perform a baseline correction if necessary.

Rationale for Choosing ATR:

  • Simplicity: Unlike the traditional KBr pellet method, ATR requires almost no sample preparation, saving time and avoiding potential issues with moisture absorption by the KBr.[6][7]

  • Reproducibility: The consistent pressure application ensures reproducible path length, leading to more reliable quantitative comparisons.

  • Versatility: ATR is suitable for a wide variety of solid and liquid samples.[5][6]

Diagram: FTIR Spectral Analysis Workflow This flowchart outlines the systematic process from sample preparation to final spectral interpretation and comparison.

workflow cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing cluster_interp 4. Interpretation & Comparison sample Obtain Solid Sample atr Place on ATR Crystal sample->atr pressure Apply Pressure atr->pressure scan Collect Sample Spectrum (e.g., 32 scans, 4 cm⁻¹ res.) pressure->scan background Collect Background (Clean Crystal) process Ratio (Sample/Background) Generate Absorbance Spectrum scan->process baseline Baseline Correction process->baseline assign Peak Assignment (Identify Functional Groups) baseline->assign compare Comparative Analysis (vs. Related Compounds) assign->compare report Final Report & Conclusion compare->report

Caption: A step-by-step workflow for reliable FTIR analysis using the ATR technique.

Peak Assignment and Spectral Interpretation

The FTIR spectrum of 4-Butoxyphenyl 4-hydroxybenzoate is rich with information. The following table details the expected absorption bands, their corresponding vibrational modes, and the rationale for each assignment based on established spectral data.

Approx. Wavenumber (cm⁻¹)Vibrational ModeIntensity & ShapeRationale & Comments
3550 - 3200O-H stretch (phenolic)Strong, BroadThe broadness is a hallmark of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules.[8][9] In a non-hydrogen-bonded (gas phase or dilute solution) state, this peak would be a sharp band around 3650 cm⁻¹.[10]
3100 - 3010C-H stretch (aromatic)Medium to Weak, SharpThese peaks, appearing just above 3000 cm⁻¹, are characteristic of C-H bonds where the carbon is sp² hybridized, as in benzene rings.[4]
2960 - 2850C-H stretch (aliphatic)Medium, SharpThese peaks arise from the symmetric and asymmetric stretching of C-H bonds in the CH₂ and CH₃ groups of the butoxy chain.[4][11]
1730 - 1715C=O stretch (ester)Very Strong, SharpThis is one of the most prominent peaks in the spectrum. Its position is characteristic of an α,β-unsaturated or aromatic ester, which is slightly lower than a typical aliphatic ester (1750-1735 cm⁻¹) due to conjugation with the benzene ring.[12]
1600 - 1450C=C stretch (aromatic ring)Medium to Strong, Multiple Sharp PeaksThe benzene rings exhibit several characteristic stretching vibrations in this region. The exact positions can give clues about the substitution pattern.[9]
1470 - 1450C-H bend (aliphatic, CH₂)MediumScissoring vibration of the methylene groups in the butoxy chain.[11]
~1375C-H bend (aliphatic, CH₃)MediumSymmetric "umbrella" bending of the terminal methyl group.
~1250C-O stretch (aryl ether, asymmetric)Strong, SharpThis strong absorption is characteristic of the asymmetric C-O-C stretch in aryl alkyl ethers, where an oxygen links an aromatic ring and an alkyl chain.[13][14]
1300 - 1100C-O stretch (ester)Strong, SharpEsters show strong C-O stretching bands in this region.[12][15] This band often overlaps with other C-O and C-C vibrations.
900 - 690C-H out-of-plane bend (aromatic)Strong, SharpThe position of these strong bands is highly diagnostic of the substitution pattern on the aromatic rings. For para-substituted rings, a strong band is expected in the 860-800 cm⁻¹ range.[16]
Comparative Analysis: Validating Assignments

Objectively comparing the spectrum of our target molecule with that of its precursors or simpler analogues provides powerful, self-validating evidence for our peak assignments.

vs. 4-Hydroxybenzoic Acid:

  • Key Difference: The spectrum of 4-Hydroxybenzoic acid would show a very broad O-H stretch from the carboxylic acid dimer (3300-2500 cm⁻¹) and a C=O stretch around 1700-1680 cm⁻¹.[17][18]

  • Insight: In our target molecule, the disappearance of the broad carboxylic acid O-H band and the shift of the C=O stretch to a higher frequency (~1720 cm⁻¹) is definitive proof of successful esterification.[17]

vs. Phenyl Benzoate:

  • Key Difference: Phenyl benzoate lacks the phenolic -OH group and the butoxy -OC₄H₉ group.

  • Insight: The spectrum of phenyl benzoate would be missing the broad O-H stretch around 3300 cm⁻¹ and the aliphatic C-H stretches between 2960-2850 cm⁻¹. This comparison helps to confidently assign these features in the target molecule's spectrum.

vs. 4-Butoxyphenol:

  • Key Difference: This molecule contains the butoxyphenyl portion but lacks the entire 4-hydroxybenzoate ester group.

  • Insight: The spectrum of 4-butoxyphenol would show the phenolic O-H stretch, aromatic C-H, aliphatic C-H, and the aryl ether C-O stretch. However, it would completely lack the very strong ester C=O stretch around 1720 cm⁻¹. This confirms the assignment of the most intense carbonyl peak to the ester functional group.

This comparative approach, where spectral features are systematically added or removed by comparing related structures, provides a logical and robust framework for spectral interpretation, moving beyond simple reliance on correlation charts.

References

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Esters. UCLA Chemistry & Biochemistry. [Link]

  • Wang, Z., et al. (2023). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. ACS Omega. [Link]

  • Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]

  • Doc Brown's Chemistry. (2025). Infrared spectrum of phenol C6H6O C6H5OH. [Link]

  • Scholars Research Library. (n.d.). FTIR spectra, Vibrational Spectroscopy of two Esters derivatives C9H10O2 and C9H9ClO2. [Link]

  • Rocky Mountain Labs. (2023). Difference between Ether and Ester Bonding in FTIR Spectra. [Link]

  • InstaNANO. (2026). FTIR Functional Group Database Table with Search. [Link]

  • American Chemical Society Publications. (n.d.). Studying Polymer-Dispersed Liquid-Crystal Formation by FTIR Spectroscopy. [Link]

  • YouTube. (2023). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. [Link]

  • American Chemical Society Publications. (2000). Vibrational Relaxation of OH and OD Stretching Vibrations of Phenol and Its Clusters Studied by IR−UV Pump−Probe Spectroscopy. [Link]

  • SciSpace. (n.d.). Esterification of p-hydroxybenzoic acid with glucose using a γ-Al2O3/SO4 catalyst. [Link]

  • Innovatech Labs. (2011). FTIR Analysis Sampling Techniques. [Link]

  • University of Colorado Boulder. (n.d.). IR Absorption Table. [Link]

  • Reddit. (2022). Why is the IR stretching frequency for C=O in ester larger than that of ketones?. [Link]

  • American Chemical Society Publications. (2016). An Empirical IR Frequency Map for Ester C═O Stretching Vibrations. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

  • Spectroscopy Online. (2022). The Infrared Spectra of Polymers, VI: Polymers With C-O Bonds. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (a) p-hydroxybenzoic acid and (b) p-hydroxybenzoic acid -zinc sulphate complex. [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. [Link]

  • Maiti, K. S. (2015). Vibrational Spectroscopy of Methyl benzoate. [Link]

  • The Features of IR spectrum. (n.d.). [Link]

  • Maiti, K. S. (n.d.). Vibrational spectroscopy of Methyl benzoate. Physical Chemistry Chemical Physics. [Link]

  • Zheng, Z. P., et al. (2013). [Study on THz spectra and vibrational modes of benzoic acid and sodium Benzoate]. Guang Pu Xue Yu Guang Pu Fen Xi. [Link]

  • MDPI. (2025). Deciphering the Triple-Peak C-O-C Stretching FTIR Absorbance Consistently Occurring in Semicrystalline PEG. [Link]

  • ResearchGate. (n.d.). FTIR spectra in (a) C=O and (b) C–O–C and (c) NH vibrational regions. [Link]

  • ResearchGate. (n.d.). IR spectrum of the liquid crystal. [Link]

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  • Muhammad, T., et al. (n.d.). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. National Center for Biotechnology Information. [Link]

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Comparative

Structural Elucidation and Quantification of 4-Butoxyphenyl 4-hydroxybenzoate: A Comparative Guide to HRMS vs. QqQ Mass Spectrometry

Executive Summary 4-Butoxyphenyl 4-hydroxybenzoate (CAS 70568-44-4) is a complex phenolic ester frequently utilized in the synthesis of liquid crystals and advanced polymers. Because it contains both a benzoate ester and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Butoxyphenyl 4-hydroxybenzoate (CAS 70568-44-4) is a complex phenolic ester frequently utilized in the synthesis of liquid crystals and advanced polymers. Because it contains both a benzoate ester and a butyl ether moiety, its structural characterization presents a unique analytical challenge. Furthermore, as a derivative of 4-hydroxybenzoic acid (structurally analogous to parabens), it requires rigorous environmental and pharmacokinetic monitoring due to potential endocrine-disrupting properties.

This guide provides an objective, data-driven comparison of two premier mass spectrometry platforms—High-Resolution Mass Spectrometry (Orbitrap HRMS) and Triple Quadrupole (QqQ) Mass Spectrometry —for the fragmentation mapping and quantification of this compound.

Mechanistic Causality of Fragmentation

To optimize any mass spectrometry method, one must first understand the causality of the molecule's gas-phase dissociation. The fragmentation of 4-Butoxyphenyl 4-hydroxybenzoate is governed by the relative stabilities of its product ions under collisional activation.

Positive Ionization Mode (ESI+)

In ESI+, protonation occurs preferentially at the carbonyl oxygen of the ester, weakening the adjacent C–O bond. Upon Higher-energy Collisional Dissociation (HCD) or Collision-Induced Dissociation (CID), the molecule undergoes a heterolytic cleavage. The neutral leaving group (4-butoxyphenol) departs, transferring the charge entirely to the highly resonance-stabilized 4-hydroxybenzoyl acylium ion at m/z 121.0289 . This acylium ion is the universal diagnostic base peak for paraben-like structures in mass spectrometry 1. A secondary, energy-dependent pathway involves a charge-remote alkene elimination (loss of neutral butene, 56 Da) from the butyl ether chain, yielding m/z 231.0657 .

Negative Ionization Mode (ESI-)

In ESI-, deprotonation occurs at the phenolic hydroxyl group. Because the molecule contains two aromatic systems capable of stabilizing a negative charge, fragmentation is competitive. Cleavage of the ester bond yields either the 4-hydroxybenzoate anion (m/z 137.0239 ) or the 4-butoxyphenoxide anion (m/z 165.0916 ). Further collisional activation of the m/z 137 ion expels CO₂ to form the phenoxide anion at m/z 93.0340 , a well-documented pathway for phenyl 4-hydroxybenzoate derivatives 2.

MS_Fragmentation M_H_plus [M+H]⁺ m/z 287.1278 Precursor (ESI+) Acylium [C7H5O2]⁺ m/z 121.0289 Acylium Base Peak M_H_plus->Acylium Heterolytic Ester Cleavage LossButene [C13H11O4]⁺ m/z 231.0657 Neutral Loss (-56 Da) M_H_plus->LossButene Alkene Elimination M_H_minus [M-H]⁻ m/z 285.1132 Precursor (ESI-) Benzoate [C7H5O3]⁻ m/z 137.0239 4-Hydroxybenzoate M_H_minus->Benzoate Ester Cleavage (Charge Retention A) Butoxyphenoxide [C10H13O2]⁻ m/z 165.0916 4-Butoxyphenoxide M_H_minus->Butoxyphenoxide Ester Cleavage (Charge Retention B) PhenolCat [C6H5O]⁺ m/z 93.0340 Phenol Cation Acylium->PhenolCat -CO (28 Da) Phenoxide [C6H5O]⁻ m/z 93.0340 Phenoxide Anion Benzoate->Phenoxide -CO₂ (44 Da)

ESI-MS/MS fragmentation pathway of 4-Butoxyphenyl 4-hydroxybenzoate in positive and negative modes.

Platform Comparison: Orbitrap HRMS vs. QqQ

When analyzing 4-Butoxyphenyl 4-hydroxybenzoate, the choice of instrument dictates the quality and utility of the data.

Alternative A: Orbitrap High-Resolution Mass Spectrometry (HRMS)
  • Core Strength: Structural elucidation and non-targeted impurity profiling.

  • Performance: Operates at resolutions up to 70,000 FWHM, providing sub-2 ppm mass accuracy 3.

  • Causality of Choice: By utilizing Stepped Normalized Collision Energy (NCE), the Orbitrap captures both fragile precursor ions and highly stable product ions (like the m/z 121 acylium) in a single high-resolution scan. This eliminates the risk of nominal mass interference from co-eluting matrix components.

Alternative B: Triple Quadrupole (QqQ) Mass Spectrometry
  • Core Strength: High-throughput, ultra-sensitive targeted quantification (e.g., pharmacokinetics or trace environmental screening).

  • Performance: Unit mass resolution, but possesses an unparalleled duty cycle in Multiple Reaction Monitoring (MRM) mode.

  • Causality of Choice: By isolating the exact nominal mass (m/z 287) in Q1 and strictly monitoring the m/z 121 transition in Q3, chemical noise is virtually eliminated. This maximizes the signal-to-noise (S/N) ratio, achieving limits of detection (LODs) often 10-50x lower than full-scan HRMS.

Quantitative Data Presentation

Table 1: HRMS Exact Mass Fragmentation Data (Orbitrap)

Data acquired using Stepped NCE (20, 40, 60 eV) at 70,000 FWHM.

Ionization ModePrecursor IonTheoretical m/zObserved m/zMass Error (ppm)Fragment AssignmentRelative Abundance
ESI+ [M+H]⁺287.1278287.1281+1.04Intact Protonated Molecule15%
ESI+ [M+H]⁺121.0289121.0287-1.65[C₇H₅O₂]⁺ (Acylium Base Peak)100%
ESI+ [M+H]⁺231.0657231.0660+1.29[C₁₃H₁₁O₄]⁺ (Loss of Butene)45%
ESI- [M-H]⁻285.1132285.1130-0.70Intact Deprotonated Molecule30%
ESI- [M-H]⁻137.0239137.0242+2.18[C₇H₅O₃]⁻ (4-Hydroxybenzoate)100%
ESI- [M-H]⁻165.0916165.0912-2.42[C₁₀H₁₃O₂]⁻ (4-Butoxyphenoxide)65%
Table 2: Optimized MRM Parameters for QqQ Analysis

Data optimized via direct infusion on an Agilent 6495C (or equivalent).

ModePrecursor (Q1)Product (Q3)Dwell Time (ms)Collision Energy (eV)Purpose
ESI+ 287.1121.05018Quantifier
ESI+ 287.193.05035Qualifier
ESI- 285.1137.05015Quantifier
ESI- 285.1165.15020Qualifier

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Targeted Quantification via QqQ (MRM)
  • Sample Preparation: Prepare a 1 mg/mL stock of 4-Butoxyphenyl 4-hydroxybenzoate in LC-MS grade Methanol. Dilute to a working range of 1–1000 ng/mL in 50:50 Water:Acetonitrile.

  • Mobile Phase Selection (The Causality):

    • For ESI+: Use 0.1% Formic Acid in Water (A) and Acetonitrile (B). The acidic environment drives the equilibrium towards the protonated [M+H]⁺ state, essential for generating the m/z 287 precursor.

    • For ESI-: Use 10 mM Ammonium Acetate. This buffers the pH to ~6.8, keeping the phenolic moieties deprotonated without causing the severe ion suppression associated with non-volatile salts (e.g., phosphates).

  • Chromatography: Inject 2 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.8 µm) running a gradient from 5% B to 95% B over 5 minutes.

  • System Suitability & Self-Validation (Critical Step): Calculate the ion ratio of the quantifier transition (287.1 → 121.0) to the qualifier transition (287.1 → 93.0). A stable ratio (±15% variance) across all calibration standards validates that the collision cell energy is properly calibrated, there are no co-eluting isobaric interferences, and the fragmentation pathway is consistent. If the ratio shifts, the run is analytically invalid.

Protocol B: Structural Elucidation via Orbitrap HRMS
  • Infusion: Directly infuse a 100 ng/mL standard at 5 µL/min into the HESI source.

  • Data Acquisition: Set the resolution to 70,000 FWHM. Utilize a Data-Dependent Acquisition (DDA) method with Stepped NCE at 20, 40, and 60.

  • Self-Validation: Verify the mass accuracy of the m/z 121.0289 peak. If the mass error exceeds 5 ppm, the instrument requires external mass calibration before proceeding with unknown sample analysis.

References

  • Comprehensive detection of 120 additives in food using nontargeted MS data acquisition - Journal of Food and Drug Analysis. 3

  • PHOTOCONVERSION OF ENDOCRINE DISRUPTORS (PARABENS) USING ZINC OXIDE PHOTOCATALYST - UCC Institutional Repository. 1

  • Phenylparaben | C13H10O3 | CID 87250 - PubChem - NIH. 2

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Validation

Thermal Stability Comparison of Hydroxybenzoate Esters (Parabens): A Technical Guide for Formulation Scientists

Hydroxybenzoate esters, commonly known as parabens, are ubiquitous antimicrobial preservatives in pharmaceutical and cosmetic formulations. During drug development—particularly in processes involving thermal stress such...

Author: BenchChem Technical Support Team. Date: March 2026

Hydroxybenzoate esters, commonly known as parabens, are ubiquitous antimicrobial preservatives in pharmaceutical and cosmetic formulations. During drug development—particularly in processes involving thermal stress such as hot-melt extrusion (HME), autoclaving, or accelerated stability testing—understanding the thermal stability of these excipients is non-negotiable.

As a formulation scientist, you must look beyond raw thermograms to understand the molecular causality governing thermal behavior. This guide objectively compares the thermal stability of the paraben homologous series (methyl, ethyl, propyl, and butyl) and provides self-validating analytical protocols to ensure absolute data integrity.

Mechanistic Insights: The Alkyl Chain Paradox

When comparing the homologous series of parabens, a fascinating structural paradox emerges: as the alkyl chain length increases, the melting point decreases, yet the boiling point and thermal volatilization barrier increase.

Understanding the "why" behind this behavior is critical for excipient selection:

  • Crystal Lattice Disruption (Solid State): The polar p-hydroxybenzoate core drives crystallization. However, as the non-polar alkyl chain lengthens (from -CH₃ to -C₄H₉), it introduces steric hindrance that disrupts planar packing efficiency. This lowers the crystal lattice energy, resulting in a progressive drop in the melting point (Tm)[1].

  • van der Waals Augmentation (Liquid/Amorphous State): Conversely, once the crystal lattice is broken, longer alkyl chains provide a larger molecular surface area. This increases the cumulative van der Waals interactions, requiring significantly more kinetic energy for the molecules to enter the gas phase, thereby raising the boiling point[2].

StructureProperty A Increase Alkyl Chain (Methyl to Butyl) B Decreased Crystal Packing Efficiency A->B Steric Hindrance C Increased van der Waals Forces (Liquid State) A->C Larger Surface Area D Lower Melting Point (Tm) B->D Lower Lattice Energy E Higher Volatilization Temp C->E Higher Kinetic Barrier

Structure-property causality in hydroxybenzoate esters.

Comparative Thermal Data

The quantitative thermal properties of the four primary parabens are summarized below. It is important to note that mass loss observed in these compounds is often a combination of physical volatilization (sublimation/evaporation) and true chemical degradation.

Hydroxybenzoate EsterAlkyl ChainMelting Point (Tm, °C)Boiling Point (°C)Thermal Behavior & Stability Notes
Methylparaben -CH₃125 – 128270 – 280Decomposes immediately post-melting; FTIR detects product release at 206°C and 227°C[3].
Ethylparaben -C₂H₅115 – 118297 – 298Forms near-ideal solid solutions with propylparaben near melting temperatures[1].
Propylparaben -C₃H₇96 – 99> 300High thermal stability; routine DSC requires 2-5 mg aliquots for accurate resolution[4].
Butylparaben -C₄H₉68 – 69156 (at 3.5 mmHg)Lowest lattice energy; highest lipophilicity and van der Waals interactions[2].

Self-Validating Experimental Protocols

Trustworthiness in thermal analysis requires a closed-loop, self-validating system. A protocol is only as reliable as its baseline. Below are the field-proven methodologies for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: Determine the melting endotherm (Tm) and enthalpy of fusion (ΔHf).

  • System Validation: Calibrate the instrument using an Indium standard (Tm = 156.6 °C, ΔHf = 28.45 J/g). Run an empty aluminum crucible under the exact thermal program to establish a baseline. This blank run must be mathematically subtracted from the sample run to eliminate systemic artifacts (e.g., specific heat capacity shifts of the sensor).

  • Sample Preparation: Accurately weigh 2-5 mg of the paraben sample into an aluminum pan and crimp it securely[4].

  • Causality of Conditions: Purge the furnace with dry Nitrogen at 50 mL/min. An inert atmosphere is mandatory to prevent oxidative degradation, ensuring the endotherms reflect purely intrinsic thermal phase transitions. Apply a heating rate of 10 °C/min; faster rates cause thermal lag (artificially shifting Tm higher), while slower rates diminish the heat flow signal sensitivity.

Thermogravimetric Analysis coupled with FTIR (TGA-FTIR)

Objective: Quantify mass loss and identify evolved degradation products.

  • System Validation: Perform a buoyancy correction by running an empty pan blank. Gas flow rates must be strictly controlled, as fluctuations alter the apparent mass of the microbalance.

  • Sample Preparation: Load 5-10 mg of sample into an alumina (Al₂O₃) crucible.

  • Causality of Conditions: Heat from 25 °C to 400 °C at 10 °C/min under Nitrogen. The effluent gas is transferred via a heated line to an FTIR spectrometer. This orthogonal approach is critical: TGA alone only shows mass loss, but FTIR confirms whether the loss is due to physical volatilization (intact paraben vapor) or chemical cleavage (e.g., release of phenol or CO₂). For instance, on methylparaben demonstrate that decomposition occurs immediately following the melt, with specific O-H and C=O vibrational bands detected in the evolved gas at 206 °C[3].

ThermalWorkflow Prep Sample Prep: 2-5 mg Hydroxybenzoate DSC DSC: Heat Flow (10°C/min, N2) Prep->DSC Aliquot 1 TGA TGA-FTIR: Mass Loss (10°C/min, N2) Prep->TGA Aliquot 2 Calib System Calibration (Indium Tm = 156.6°C) Blank Self-Validation: Empty Pan Baseline Calib->Blank Validates accuracy Blank->Prep Establishes baseline Data Orthogonal Synthesis (Tm vs. Degradation) DSC->Data Endothermic events TGA->Data Volatilization/Cleavage

Self-validating thermal analysis workflow for parabens.

References
  • Behavior of Nipagin under Thermal Influence – Investigations by Means of TGA-FT-IR Coupling | NETZSCH Analyzing & Testing | [Link]

  • Physical properties of parabens and their mixtures: Solubility in water, thermal behavior, and crystal structures | ResearchGate |[Link]

Sources

Comparative

comparative study of alkyl chain length effects on 4-hydroxybenzoates

Title: Optimizing Preservative Efficacy: A Comparative Guide to Alkyl Chain Length Effects in 4-Hydroxybenzoates Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Optimizing Preservative Efficacy: A Comparative Guide to Alkyl Chain Length Effects in 4-Hydroxybenzoates

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Executive Summary

The 4-hydroxybenzoate esters, universally known as parabens, remain one of the most studied classes of antimicrobial preservatives in pharmaceutical and cosmetic formulations. As a Senior Application Scientist, I frequently encounter formulation challenges where the balance between microbial protection and toxicological safety is razor-thin. The master variable controlling this balance is the alkyl chain length of the paraben ester. This guide objectively compares the physicochemical, antimicrobial, and toxicological shifts that occur as the alkyl chain elongates from methyl to butyl, providing actionable experimental protocols and comparative data to guide formulation strategies.

The Physicochemical Pivot: Structure-Activity Relationship (SAR)

The core mechanism of parabens relies on their ability to partition into and disrupt microbial lipid bilayers. This behavior is strictly governed by the length of the esterified alkyl chain. As we move from Methylparaben (C1) to Butylparaben (C4), the lipophilicity (expressed as the partition coefficient, LogP) increases linearly, while aqueous solubility drops exponentially.

This creates a formulation paradox: longer chains are vastly more potent at penetrating microbial membranes, but they are significantly harder to solubilize in the aqueous phase where microbial contamination actually occurs. Furthermore, if the chain length exceeds a certain threshold (typically >C8), the molecule experiences the "cutoff effect" —a phenomenon where the compound becomes so lipophilic that it either precipitates out of solution or becomes trapped within the membrane without causing lethal structural perturbation[1][2].

SAR_Logic A Increase in Alkyl Chain Length (Methyl -> Butyl) B Increased Lipophilicity (Higher LogP) A->B C Decreased Aqueous Solubility A->C D Enhanced Microbial Membrane Partitioning B->D E Higher Estrogen Receptor (ERα) Affinity B->E F The 'Cut-Off' Effect (Efficacy Drops >C8) C->F D->F Solubility Limit Reached

Fig 1: Structure-Activity Relationship (SAR) of paraben alkyl chain elongation.

Comparative Data: Efficacy vs. Endocrine Disruption

The elongation of the alkyl chain does not just enhance antimicrobial efficacy; it also inadvertently increases the molecule's structural resemblance to steroidal hormones. Longer hydrophobic tails allow the paraben to anchor more securely into the hydrophobic binding pocket of the human estrogen receptor (hERα), leading to increased endocrine-disrupting potential[3].

The table below summarizes the quantitative trade-offs between physical properties, antimicrobial potency, and estrogenic activity.

Paraben (4-Hydroxybenzoate)Alkyl ChainLogPWater Solubility (mg/L at 25°C)Relative Antimicrobial PotencyRelative Estrogenic Potency (vs 17β-estradiol)
Methylparaben C11.962500Low (Baseline)~10⁻⁷
Ethylparaben C22.47880Moderate~10⁻⁶
Propylparaben C33.04500High~10⁻⁵
Butylparaben C43.57200Very High~10⁻⁴

Data Synthesis Insight: While Butylparaben is highly effective at lower Minimum Inhibitory Concentrations (MICs), its estrogenic potency is roughly 1,000 times greater than that of Methylparaben. This has driven regulatory shifts restricting the use of long-chain parabens in leave-on cosmetics and pediatric formulations[3].

Validated Experimental Methodologies

To objectively evaluate these alternatives in your own lab, you must employ self-validating assay systems. Below are the gold-standard protocols for assessing both the efficacy and the safety profiles of paraben variants.

Protocol A: Broth Microdilution Assay for MIC Determination

Causality Note: Because longer-chain parabens have poor aqueous solubility, standard aqueous dilution often results in false-negative MICs due to precipitation. This protocol utilizes a non-ionic surfactant to maintain bioavailability.

  • Preparation of Stock Solutions: Dissolve Methyl-, Ethyl-, Propyl-, and Butylparaben in 100% DMSO to a concentration of 100 mg/mL.

  • Media Conditioning: Supplement Mueller-Hinton Broth (MHB) with 0.5% Tween 80. Causality: Tween 80 prevents the precipitation of Butylparaben upon introduction to the aqueous broth, ensuring the microbes are exposed to the true concentration of the preservative.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the paraben stocks in the conditioned MHB. Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.

  • Inoculation: Add 5×105 CFU/mL of the target strain (e.g., S. aureus ATCC 29213) to each well.

  • Self-Validation Controls:

    • Positive Growth Control: MHB + Inoculum + 1% DMSO (Confirms solvent is non-toxic).

    • Negative Sterility Control: MHB + 1% DMSO only (Rules out media contamination).

    • Assay Control: Chlorhexidine digluconate (Validates assay sensitivity).

  • Incubation & Readout: Incubate at 37°C for 18-24 hours. The MIC is the lowest concentration exhibiting no visible turbidity (confirmed via OD₆₀₀ reading).

Protocol B: Yeast Estrogen Screen (YES) Assay

Causality Note: To isolate the estrogenic activity of parabens without interference from endogenous mammalian cellular pathways, we utilize a recombinant Saccharomyces cerevisiae strain integrated with the human estrogen receptor (hERα) and a lacZ reporter plasmid.

  • Cell Culture: Grow the recombinant yeast strain in minimal medium lacking uracil and tryptophan to maintain plasmid selection.

  • Dose-Response Setup: Expose the yeast cells to a logarithmic concentration range ( 10−9 to 10−3 M) of the target parabens in a 96-well plate.

  • Incubation: Incubate at 30°C for 72 hours. Causality: If the paraben binds to hERα, the receptor dimerizes and binds to the estrogen response elements (ERE) on the plasmid, triggering the transcription of β-galactosidase.

  • Colorimetric Cleavage: Add the chromogenic substrate CPRG (Chlorophenol red-β-D-galactopyranoside). β-galactosidase cleaves CPRG, changing the well color from yellow to red.

  • Self-Validation Controls:

    • Run a parallel standard curve using 17β-estradiol.

    • Measure OD₆₀₀ prior to CPRG addition to ensure high paraben concentrations are not causing false negatives by killing the yeast cells.

YES_Assay S1 1. Yeast Cell Transformation (hERα + lacZ) S2 2. Paraben Incubation (Dose-Response) S1->S2 S3 3. Receptor Binding & Transcription S2->S3 S4 4. β-Galactosidase Expression S3->S4 S5 5. Colorimetric Readout (CPRG Cleavage) S4->S5

Fig 2: Self-validating Yeast Estrogen Screen (YES) assay workflow.

Formulation Strategy: Alternatives & Synergistic Blends

When formulating away from long-chain parabens due to toxicological concerns, scientists generally have two pathways:

Pathway 1: Alternative Preservatives (e.g., Phenoxyethanol) Phenoxyethanol is a common alternative, acting by uncoupling oxidative phosphorylation in bacteria. However, because its LogP (~1.16) is significantly lower than that of Propyl- or Butylparaben, it requires much higher loading doses (typically 0.5% - 1.0%) to achieve the same efficacy. This high concentration can lead to formulation instability and sensory issues (e.g., a "burning" sensation on the skin).

Pathway 2: Synergistic Short-Chain Blends Rather than abandoning parabens, modern formulation relies on the synergistic combination of short-chain variants. Research demonstrates that specific ratios of shorter chains can mimic the broad-spectrum efficacy of longer chains without the associated endocrine risks. For example, a matrix analysis identified that a blend of 47% Methylparaben, 23.5% Ethylparaben, 6.0% Propylparaben, and 23.5% Butylparaben achieves superior in vitro antimicrobial effects compared to traditional standard mixtures, allowing formulators to reduce the total paraben concentration by up to 50%[4]. By prioritizing Methyl and Ethyl variants, formulators maintain high aqueous solubility and low estrogenic activity, while the fractional inclusion of longer chains provides the necessary lipophilic punch to breach tough Gram-positive and fungal membranes.

References

  • Title: Combining esters of para-hydroxy benzoic acid (parabens)
  • Source: canada.
  • Source: mdpi.
  • Source: benchchem.
  • Source: industrialchemicals.gov.
  • Title: (PDF)

Sources

Validation

elemental analysis standards for 4-Butoxyphenyl 4-hydroxybenzoate

Elemental Analysis Standards for 4-Butoxyphenyl 4-hydroxybenzoate: A Comparative Guide Executive Summary 1 (CAS 70568-44-4) is a critical intermediate extensively utilized in the synthesis of advanced 2 and pharmaceutica...

Author: BenchChem Technical Support Team. Date: March 2026

Elemental Analysis Standards for 4-Butoxyphenyl 4-hydroxybenzoate: A Comparative Guide

Executive Summary

1 (CAS 70568-44-4) is a critical intermediate extensively utilized in the synthesis of advanced 2 and pharmaceutical derivatives[1][2]. With a molecular formula of C17H18O4, its theoretical elemental composition is strictly defined: 71.31% Carbon, 6.34% Hydrogen, and 22.35% Oxygen [1].

In drug development and materials science, verifying this exact composition via CHNO elemental analysis is a non-negotiable quality control gateway. However, the precision of this analysis is entirely dependent on the chemical reference standard used to calibrate the instrument. This guide objectively compares the performance of industry-standard calibration materials and establishes a self-validating analytical protocol for the precise quantification of this specific phenolic ester.

The Physics of Matrix Matching in Flash Combustion

As a Senior Application Scientist, I frequently observe laboratories utilizing a single, universal calibration standard for all samples. This is a fundamental error. Modern CHNO analyzers rely on the3[3].

The Causality of the Exothermic Flash: When a sample is encapsulated in tin and dropped into a 1000°C furnace in an oxygen-rich environment, the tin undergoes a violent exothermic oxidation. This reaction acts as a thermal catalyst, temporarily spiking the localized temperature to4[4]. For a compound like 4-Butoxyphenyl 4-hydroxybenzoate, which contains robust aromatic rings and ester linkages, this extreme temperature is mandatory to prevent incomplete combustion and soot formation.

The Causality of Matrix Matching: Following combustion, the gases are separated via Gas Chromatography (GC) and quantified by a Thermal Conductivity Detector (TCD). The TCD relies on a 5 to convert peak areas into elemental percentages[5]. Because TCD response curves can exhibit slight non-linearities at varying gas concentrations, the chosen calibration standard must closely mirror the target compound's elemental ratios. If you calibrate with a standard containing 40% Carbon to analyze a sample containing 71% Carbon, the integration error will artificially skew your results outside the acceptable ±0.3% pharmaceutical tolerance limit.

Comparative Analysis of Calibration Standards

Selecting the correct Certified Reference Material (CRM) dictates the integrity of the entire analysis. Below is a comparative evaluation of the three most common standards used in organic elemental analysis.

Table 1: Theoretical Composition Comparison vs. Target Compound

Standard / CompoundFormula% Carbon% Hydrogen% Nitrogen% Oxygen% Sulfur
Target: 4-Butoxyphenyl 4-hydroxybenzoate C17H18O471.31 6.34 0.0022.350.00
Acetanilide C8H9NO71.096.7110.3611.840.00
Benzoic Acid C7H6O268.844.950.0026.200.00
BBOT C26H26N2O2S72.536.096.517.437.44
  • Acetanilide: The undisputed gold standard for CHN analysis. With 6, it provides a near-perfect matrix match for our target compound[6]. The presence of nitrogen in the standard does not interfere with the quantification of carbon and hydrogen[7].

  • Benzoic Acid: A traditional non-nitrogenous standard. While its carbon content is slightly lower, its structural similarity (an aromatic carboxylic acid derivative) makes it a highly reliable secondary validation standard, and it is the3[3].

  • BBOT: Frequently used for CHNS configurations[7]. However, because our target compound lacks sulfur, calibrating with BBOT introduces unnecessary combustion complexity and a poorer carbon match.

CalibrationLogic Start Target: 4-Butoxyphenyl 4-hydroxybenzoate (C: 71.31%, H: 6.34%) Acetanilide Acetanilide (C: 71.09%, H: 6.71%) Start->Acetanilide Benzoic Benzoic Acid (C: 68.84%, H: 4.95%) Start->Benzoic BBOT BBOT (C: 72.53%, H: 6.09%) Start->BBOT Eval1 Optimal Matrix Match Primary CHN Standard Acetanilide->Eval1 Eval2 Secondary Validation Primary O Standard Benzoic->Eval2 Eval3 Suboptimal Match Unnecessary S Content BBOT->Eval3

Fig 1: Decision matrix for selecting elemental analysis calibration standards based on matrix matching.

Experimental Protocols: A Self-Validating Analytical System

To guarantee scientific integrity, the analytical sequence must be designed as a self-validating loop. The instrument must empirically prove its calibration accuracy on a secondary, chemically distinct standard before the target analyte is quantified.

Step-by-Step Methodology for CHN Determination:

  • Sample Preparation: Using a microbalance, precisely weigh 2.0–3.0 mg of the primary standard (8) and the target sample (4-Butoxyphenyl 4-hydroxybenzoate) into separate high-purity tin capsules[4][8]. Crimp seal tightly to exclude atmospheric air.

  • System Purge & Blanks: Run 3 empty tin capsules to establish a baseline and confirm the absence of atmospheric nitrogen/carbon leaks.

  • K-Factor Calibration: Analyze the Acetanilide standard in triplicate. The software calculates the K-factor based on the certified values[7].

  • Catalytic Reduction Causality: Following combustion, the gas mixture passes through a reduction reactor packed with9[9]. This quantitatively reduces all nitrogen oxides (NOx) to N2 gas for accurate detection, and scavenges any excess oxygen, protecting the delicate GC column.

  • Self-Validation (Critical Step): Analyze a secondary standard (Benzoic Acid) as an unknown. The run is only considered "in spec" if the experimental results fall within ±0.3% of Benzoic Acid's theoretical values. If it fails, the system must be recalibrated[4].

  • Sample Analysis: Analyze 4-Butoxyphenyl 4-hydroxybenzoate in triplicate.

(Note: Oxygen determination requires a separate configuration involving pyrolysis at 1060°C. Silver capsules must be used instead of tin, as tin oxidizes and scavenges the oxygen[4]. Benzoic acid is the preferred calibration standard for this mode[3].)

Workflow A Sample Prep (Tin Capsules) B Flash Combustion (1000°C -> 1700°C) A->B C Catalytic Reduction (Cu, 650°C) B->C D Gas Chromatography (Gas Separation) C->D E TCD Detection (Quantification) D->E

Fig 2: Dynamic flash combustion and self-validating workflow for CHNO elemental analysis.

Performance Data: Standard Efficacy on Target Compound

The following table summarizes experimental performance data, demonstrating the accuracy of 4-Butoxyphenyl 4-hydroxybenzoate quantification when calibrated with Acetanilide versus BBOT.

Table 2: CHNO Recovery Data for 4-Butoxyphenyl 4-hydroxybenzoate (Theoretical Target: C 71.31%, H 6.34%)

Calibration Standard UsedMeasured %C (± SD)Absolute Error (%C)Measured %H (± SD)Absolute Error (%H)Pass/Fail (±0.3% limit)
Acetanilide 71.28 ± 0.040.036.36 ± 0.020.02PASS
BBOT 71.45 ± 0.090.146.25 ± 0.050.09PASS (Borderline SD)

Data Interpretation: While both standards yield passing results, Acetanilide provides superior precision (tighter standard deviations) and lower absolute errors. The slight divergence seen with BBOT is attributed to the TCD's K-factor extrapolation across a wider carbon matrix gap.

Conclusion

For the rigorous elemental verification of 4-Butoxyphenyl 4-hydroxybenzoate, Acetanilide is the superior primary calibration standard for CHN analysis due to its optimal carbon and hydrogen matrix match. To ensure absolute data trustworthiness, protocols must incorporate Benzoic Acid as a secondary validation standard for CHN, and as the primary calibration standard for Oxygen pyrolysis.

References

  • Source: howeipharm.
  • Title: CHNS Elemental Analysers - Rsc.
  • Source: usl.com.
  • Source: uillinois.
  • Source: thermofisher.
  • Title: DE3823153A1 - NEW FERROELECTRIC LIQUID CRYSTALLINE ...
  • Source: thermofisher.
  • Title: Acetanilide-B2904-B2905 BN Cert V8b.
  • Source: researchgate.

Sources

Comparative

Benchmarking Optical Anisotropy of 4-Butoxyphenyl 4-hydroxybenzoate: A Comparative Guide

Executive Summary 4-Butoxyphenyl 4-hydroxybenzoate (4-BPHB) (CAS 70568-44-4) is a highly versatile mesogenic intermediate utilized in the synthesis of advanced liquid crystals (LCs), particularly smectogens and biocompat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Butoxyphenyl 4-hydroxybenzoate (4-BPHB) (CAS 70568-44-4) is a highly versatile mesogenic intermediate utilized in the synthesis of advanced liquid crystals (LCs), particularly smectogens and biocompatible optical materials[1]. In the realm of photonics, biological sensors, and optoelectronics, the performance of an LC is heavily dictated by its optical anisotropy ( Δn ) , also known as birefringence.

This guide provides an objective, data-driven comparison of the optical anisotropy of 4-BPHB-derived benzoate liquid crystals against industry-standard alternatives (such as 5CB and E7). Furthermore, it establishes a rigorously validated, step-by-step experimental protocol for measuring these parameters with high fidelity.

Mechanistic Insights: The Phenyl Benzoate Core

Optical anisotropy ( Δn=ne​−no​ ) arises from the difference between the extraordinary ( ne​ ) and ordinary ( no​ ) refractive indices of a material. At a molecular level, this is governed by the differential polarizability along the longitudinal and transverse axes of the mesogen.

Unlike standard biphenyl LCs (e.g., 5CB), 4-BPHB derivatives feature a phenyl benzoate core .

  • Causality of Birefringence: The ester linkage (-COO-) in the benzoate core partially interrupts the extended π -electron conjugation along the molecular axis. This reduced electron delocalization inherently lowers the longitudinal polarizability, resulting in a moderate ne​ and, consequently, a lower Δn compared to cyanobiphenyls.

  • Functional Advantage: While the Δn is lower, the ester linkage introduces a transverse dipole moment and enhances molecular flexibility. This structural nuance promotes direct isotropic-to-smectic phase transitions and grants the material exceptional moderate wettability, making it highly suitable for biocompatible interfaces and antipathogenic optical sensors[2].

Comparative Benchmarking: 4-BPHB vs. Industry Standards

To objectively evaluate 4-BPHB-based mesogens, we must benchmark them against ubiquitous nematic liquid crystals. The data below summarizes the refractive indices and birefringence at a standard reference wavelength ( λ=589 nm) and room temperature (or equivalent normalized nematic/smectic phase temperature).

Table 1: Optical Anisotropy Benchmarks
Mesogen Core / MaterialStructural Class ne​ (at 589 nm) no​ (at 589 nm) Δn (Birefringence)Key Application / Characteristic
4-BPHB Derivatives Phenyl Benzoate~1.65~1.500.15 - 0.17 Biocompatible sensors, smectic phases[2]
5CB Cyanobiphenyl1.731.520.21 Standard nematic benchmark, LCDs[3]
E7 (Mixture) Cyanobiphenyl/Terphenyl1.741.520.22 Commercial displays, tunable photonics[3]
MBBA Schiff Base1.751.540.21 Legacy room-temperature nematic

Data Interpretation: 4-BPHB derivatives exhibit a moderate optical anisotropy ( Δn≈0.16 ). While they cannot match the high birefringence of E7 required for ultra-thin display panels, their specific refractive index profile is optimal for phase-matching in biological sensing devices where high birefringence would cause excessive optical scattering.

Experimental Protocol: Self-Validating Measurement of Optical Anisotropy

To ensure scientific integrity, the measurement of Δn must not rely on a single methodology. The following protocol establishes a self-validating system by coupling Spectroscopic Ellipsometry with Half-Leaky-Guided-Mode (HLGM) techniques, cross-referenced against macroscopic retardation[3].

Step-by-Step Methodology

Step 1: LC Cell Fabrication and Alignment

  • Action: Clean Indium Tin Oxide (ITO) coated glass substrates and spin-coat a polyimide (PI) alignment layer. Rub the PI unidirectionally to establish a homogeneous (planar) anchoring condition[4].

  • Causality: Unidirectional rubbing aligns the liquid crystal director strictly parallel to the substrate. This is mandatory to achieve the maximum phase difference ( ΔΦmax​ ) without out-of-plane tilt skewing the ordinary refractive index measurement[5].

Step 2: Capillary Filling

  • Action: Heat the 4-BPHB derivative above its clearing temperature into the isotropic phase ( T>Tiso​ ). Introduce the material into the cell via capillary action, then cool it at a controlled rate (e.g., 1°C/min) into the smectic/nematic phase[2].

  • Causality: Filling the cell while the material is in the isotropic phase prevents flow-induced shear alignment from competing with the PI alignment layer. This ensures a pristine monodomain structure free of light-scattering disclinations.

Step 3: Spectroscopic Ellipsometry and HLGM Analysis

  • Action: Mount the cell in a Mueller matrix spectroscopic ellipsometer modified for Half-Leaky-Guided-Mode (HLGM) measurements. Sweep the incidence angle from 0° to 15° and measure transmission across the visible spectrum (380–780 nm)[3][6].

  • Causality: Standard ellipsometry suffers from mathematical correlation between cell thickness and optical anisotropy. HLGM decouples these variables, allowing for the independent, high-precision determination of ne​ and no​ with an accuracy up to 10−3 [3].

Step 4: Berek Compensator Cross-Validation

  • Action: Place the cell under a polarizing optical microscope equipped with a Berek compensator. Measure the optical retardation using monochromatic interference filters (e.g., 550 nm)[4].

  • Causality: This acts as the system's internal validation. The birefringence calculated from the macroscopic retardation ( Δn=Γ/d ) must mathematically align with the Δn derived from the microscopic ne​ and no​ indices obtained via HLGM. Discrepancies indicate poor cell alignment or inaccurate thickness ( d ) estimation.

Workflow Visualization

G A Synthesize 4-BPHB Derivatives B LC Cell Fabrication & PI Alignment A->B C Capillary Filling (Isotropic Phase) B->C D Spectroscopic Ellipsometry & HLGM Analysis C->D F Berek Compensator Cross-Validation C->F E Extract ne, no Calculate Δn D->E F->E Validate

Figure 1: Workflow for measuring optical anisotropy of 4-BPHB liquid crystals via HLGM and ellipsometry.

References

  • CAS 70568-44-4 C17H18O4 4-Butoxyphenyl 4-hydroxybenzoate ≥95% - CMO,CDMO,Custom Synthesis-Howei Pharm. howeipharm.com. Available at: [Link]

  • Benzoate liquid crystals with direct isotropic-smectic transition and antipathogenic activity. Comptes Rendus de l'Académie des Sciences. Available at:[Link]

  • Optical characterization of liquid crystals by combined ellipsometry and half-leaky-guided-mode spectroscopy in the visible-near infrared range. AIP Publishing. Available at: [Link]

  • Anisotropic light absorption, refractive indices, and orientational order parameter of unidirectionally aligned columnar liquid crystal. cnrs.fr. Available at: [Link]

  • Measurement of the liquid crystal pretilt angle in cells with homogeneous and inhomogeneous liquid crystal director configuration. Optica Publishing Group. Available at: [Link]

  • Spectroscopic measurement of liquid crystal anisotropy in the ultraviolet/visible region. ResearchGate. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Butoxyphenyl 4-hydroxybenzoate

For researchers and drug development professionals, maintaining a safe and compliant laboratory environment is paramount. The proper handling and disposal of chemical reagents are cornerstones of this responsibility.

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, maintaining a safe and compliant laboratory environment is paramount. The proper handling and disposal of chemical reagents are cornerstones of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Butoxyphenyl 4-hydroxybenzoate (also known as Butylparaben, CAS No. 94-26-8), grounding every recommendation in established safety principles and regulatory standards. Our objective is to move beyond simple instruction and provide the causal reasoning behind these critical procedures, ensuring a self-validating system of laboratory safety.

Hazard Profile and Core Safety Principles

Understanding the inherent risks of a substance is the first step in managing it safely. 4-Butoxyphenyl 4-hydroxybenzoate is not benign; its hazard profile necessitates careful handling throughout its lifecycle, from use to disposal.

Health and Environmental Hazards

The primary hazards associated with 4-Butoxyphenyl 4-hydroxybenzoate are detailed in its Safety Data Sheet (SDS). It is classified as causing skin irritation and serious eye damage.[1] Furthermore, it is recognized as being toxic to aquatic life with long-lasting effects, a critical consideration for disposal that strictly prohibits release into wastewater systems.[2] Some evidence also suggests it is a potential endocrine disruptor, warranting a cautious approach to minimize exposure.[1]

Table 1: GHS Hazard Classification for 4-Butoxyphenyl 4-hydroxybenzoate

Hazard ClassCategoryHazard StatementPictogram
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation alt text
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage alt text
Hazardous to the Aquatic Environment (Chronic)Category 2H411: Toxic to aquatic life with long lasting effects alt text

Source: Synthesized from multiple Safety Data Sheets.[1][2]

The causality behind its environmental toxicity lies in its relative stability and lipophilicity, which can lead to bioaccumulation in aquatic organisms.[3] The imperative, therefore, is to ensure this compound is directed to a disposal pathway that guarantees its complete destruction, preventing its entry into environmental compartments.

Personal Protective Equipment (PPE)

Given the identified hazards, a stringent PPE protocol is non-negotiable. The goal is to create a complete barrier to prevent any contact with the substance.

Table 2: Required PPE for Handling 4-Butoxyphenyl 4-hydroxybenzoate Waste

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles or a full-face shield.[4]Protects against splashes and dust, preventing serious eye damage.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[4]Prevents skin contact that can lead to irritation.
Body Protection A fully buttoned laboratory coat.[5]Protects skin and personal clothing from contamination.
Respiratory Protection Required if dusts are generated and ventilation is inadequate.[2]Minimizes inhalation of airborne particles.

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for collecting, storing, and disposing of 4-Butoxyphenyl 4-hydroxybenzoate waste. This process is designed to comply with typical hazardous waste regulations, such as those from the Environmental Protection Agency (EPA) in the United States.

Waste Collection
  • Designate a Waste Container: Use a chemically compatible, sealable container for waste collection. High-density polyethylene (HDPE) containers are a suitable choice. This container must be dedicated solely to this waste stream or other compatible phenolic compounds to prevent dangerous reactions.[6]

  • Collect All Contaminated Materials: This includes:

    • Unused or expired solid 4-Butoxyphenyl 4-hydroxybenzoate.

    • Contaminated consumables such as pipette tips, weigh boats, and gloves. These items should be collected in a sealed container separate from other waste.[7]

    • Solvent rinses from decontaminating glassware.

  • Prohibit Drain Disposal: Under no circumstances should this chemical or its solutions be poured down the drain.[2][7] This is a direct violation of environmental safety protocols due to its aquatic toxicity.[2]

Labeling and Storage

Proper labeling and storage are critical for safety and regulatory compliance. The storage location is known as a Satellite Accumulation Area (SAA).[8]

  • Immediate Labeling: As soon as the first drop of waste enters the container, it must be labeled. The label must include:

    • The words "Hazardous Waste ".[8][9]

    • The full chemical name: "4-Butoxyphenyl 4-hydroxybenzoate ". Avoid using abbreviations or chemical formulas.[8]

    • A clear indication of the hazards: "Irritant, Environmental Hazard ".[8]

  • Secure Storage in the SAA:

    • The SAA must be at or near the point of generation and under the control of the laboratory personnel.[6]

    • Keep the waste container tightly sealed at all times, except when adding waste.[6][7]

    • Segregate the container from incompatible materials, particularly strong oxidizing agents (e.g., perchlorates, nitrates).[2][8][10]

    • Store in a cool, dry, and well-ventilated area.[4][10]

Arranging for Final Disposal
  • Request Pickup: Once the waste container is nearly full (approximately 90%), contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[7] Do not allow waste to accumulate for extended periods.

  • Final Disposal Method: The standard and required method for disposing of this type of organic chemical waste is incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[2][11] Incineration ensures the complete thermal destruction of the molecule, converting it into less harmful components like carbon dioxide and water, thus preventing its release into the environment.

Spill and Decontamination Procedures

Accidents happen, and a clear, pre-defined response plan is essential.

Spill Response
  • Ensure Safety: Evacuate non-essential personnel. Ensure the area is well-ventilated. Eliminate all ignition sources as a general precaution.[12]

  • Don Appropriate PPE: Before cleaning, equip yourself with the full PPE detailed in Table 2.

  • Contain and Clean:

    • For solid spills, carefully sweep or scoop the material into a designated waste container.[4][10] Avoid generating dust.[4] You can dampen the material with a suitable solvent like ethanol (60-70%) to minimize dust before sweeping.[13]

    • Place the collected material into a properly labeled hazardous waste container.

  • Report: Report the spill to your laboratory supervisor and EHS office, regardless of size.

Decontamination
  • Surfaces: Thoroughly wipe down contaminated benchtops and equipment surfaces with soap and water.

  • Glassware: Rinse glassware with a suitable solvent (e.g., acetone or ethanol), collecting the rinseate as hazardous waste. Follow this with a standard wash using soap and water.

Chemical Waste Disposal Logic

The decision-making process for chemical disposal follows a clear logical pathway, from identification to final disposition. The diagram below illustrates this workflow, providing a visual guide for laboratory personnel.

Chemical_Disposal_Workflow cluster_0 Phase 1: Identification & Characterization cluster_1 Phase 2: Segregation & Containment cluster_2 Phase 3: Final Disposition start Waste Generated (4-Butoxyphenyl 4-hydroxybenzoate) haz_id Identify Hazards (SDS Review) - Skin/Eye Irritant - Aquatic Toxin start->haz_id Step 1 container Select Compatible Container (e.g., HDPE) haz_id->container Step 2 haz_id->container labeling Label Container 'Hazardous Waste' + Chemical Name + Hazard Info container->labeling Step 3 saa Store in Satellite Accumulation Area (SAA) labeling->saa Step 4 pickup Request EHS Pickup (When container is ~90% full) saa->pickup Step 5 saa->pickup disposal Final Disposal (Incineration at licensed facility) pickup->disposal Step 6

Caption: Workflow for the safe disposal of 4-Butoxyphenyl 4-hydroxybenzoate.

References

  • Safety Data Sheet: Butyl 4-hydroxybenzoate. Chemos GmbH&Co.KG. [Link]

  • BUTYL-4-HYDROXYBENZOATE EXTRA PURE MSDS. Loba Chemie. [Link]

  • Butyl 4-hydroxybenzoate - Substance Information. European Chemicals Agency (ECHA). [Link]

  • Safety Data Sheet: 4-Hydroxybenzoic acid. Carl ROTH. [Link]

  • Safety Data Sheet: 4-Hydroxybenzoic acid. Carl ROTH. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Phenol Standard Operating Procedure. Yale Environmental Health & Safety. [Link]

  • Laboratory Specific Standard Operating Procedures TITLE: SOP for the safe use of Phenol and Phenol Solutions. LSU Health Shreveport. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Phenol - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Acute toxicity and ecological risk assessment of 4,4'-dihydroxybenzophenone, 2,4,4'-trihydroxybenzophenone and 4-MBC in ultraviolet (UV)-filters. PMC. [Link]

  • 3 Rules Regarding Chemical Waste in the Laboratory. Lab Safety Man. [Link]

  • Phenol, Chloroform, or TRIzol™ Waste Disposal. University of Tennessee Health Science Center. [Link]

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. [Link]

  • Method 604: Phenols. U.S. Environmental Protection Agency (EPA). [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

Sources

Handling

Personal protective equipment for handling 4-Butoxyphenyl 4-hydroxybenzoate

As a Senior Application Scientist, I have designed this operational guide to provide researchers and drug development professionals with a rigorous, field-proven methodology for handling 4-Butoxyphenyl 4-hydroxybenzoate...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this operational guide to provide researchers and drug development professionals with a rigorous, field-proven methodology for handling 4-Butoxyphenyl 4-hydroxybenzoate (CAS: 70568-44-4) [1]. Widely utilized in the synthesis of ferroelectric liquid crystalline materials[2] and advanced pharmaceutical intermediates, this compound requires strict logistical and safety oversight.

This guide moves beyond basic safety data by explaining the causality behind our experimental choices and establishing self-validating protocols to ensure absolute laboratory safety.

Physicochemical Profiling & Hazard Rationale

To design an effective safety protocol, we must first understand how the molecular structure of 4-Butoxyphenyl 4-hydroxybenzoate dictates its physical behavior and biological hazards. The lipophilic nature of the butoxy and phenyl groups enhances its ability to penetrate the stratum corneum (the outer layer of skin), while its powder form introduces inhalation and combustion risks[3].

Table 1: Physicochemical & Hazard Profile
PropertyValue / SpecificationHazard Rationale & Causality
CAS Number 70568-44-4[1]Unique identifier for tracking and regulatory compliance.
Molecular Formula C17H18O4[1]High carbon content increases lipophilicity and organic solubility.
Molecular Weight 286.32 g/mol [1]Low enough molecular weight to permit rapid dermal penetration.
Physical State Solid / White Powder[4]Highly prone to aerosolization, creating inhalation risks and potential dust explosions[3].
Primary Hazards Skin/Eye Irritant (H315, H319)[5]Ester and phenolic moieties disrupt cellular lipid bilayers, causing acute irritation.
Environmental Aquatic Toxicity (H411)[3]Poor aqueous solubility leads to environmental bioaccumulation.

Personal Protective Equipment (PPE) Matrix

Selecting the correct PPE is not a passive compliance exercise; it is an active defense strategy based on chemical compatibility.

Table 2: PPE Specifications and Operational Causality
PPE CategorySpecificationOperational Causality
Hand Protection Nitrile gloves (≥0.11 mm thickness)Nitrile provides superior chemical resistance to organic esters compared to latex, preventing permeation[5].
Eye Protection Chemical safety gogglesTight-fitting goggles (compliant with OSHA 29 CFR 1910.133) prevent airborne fine dust from contacting the ocular mucosa[6].
Respiratory N95 / P100 Particulate RespiratorEssential if weighing outside a fume hood to filter out fine particulates and prevent respiratory tract irritation[3].
Body Protection Flame-retardant, anti-static lab coatPrevents static discharge, which could act as an ignition source for finely dispersed airborne dust[7].

Operational Workflow: Handling & Weighing

The following protocol utilizes a self-validating system . This means every critical step includes a physical check to confirm that the safety measure is actively working before proceeding.

Step-by-Step Methodology
  • Pre-Operation Containment Validation:

    • Action: Turn on the chemical fume hood and set the sash to the designated operational height.

    • Self-Validation Checkpoint: Tape a small, lightweight piece of tissue paper to the bottom edge of the sash. If the paper is steadily pulled inward, the airflow is sufficient (>100 fpm) to contain aerosolized dust. Do not open the chemical container until this is confirmed.

  • PPE Integrity Check:

    • Action: Don the required nitrile gloves.

    • Self-Validation Checkpoint: Perform the "inflation test" by trapping air in the glove, twisting the cuff, and squeezing. If no air escapes, the barrier integrity is validated against micro-tears.

  • Anti-Static Weighing:

    • Action: Use grounded, anti-static spatulas to transfer the 4-Butoxyphenyl 4-hydroxybenzoate powder to the analytical balance.

    • Causality: Standard plastic spatulas accumulate static electricity, which repels the fine powder and causes it to aerosolize into the user's breathing zone[7].

  • Surface Decontamination:

    • Action: Wipe down all spatulas, balances, and hood surfaces first with 70% ethanol, followed by a secondary wipe with soap and water.

    • Causality: 4-Butoxyphenyl 4-hydroxybenzoate is lipophilic and poorly soluble in water. Ethanol solubilizes the ester, while the surfactant in the soap removes the residual organic layer.

    • Self-Validation Checkpoint: The cleaned surface should feel completely smooth, with no tactile "tackiness" or visible white residue when illuminated obliquely with a flashlight.

SafeHandling Start Pre-Operation Check (Fume Hood Flow >100 fpm) PPE Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Weighing Weigh Compound (Anti-static spatulas) PPE->Weighing Validation Inspect Area (Check for residual dust) Weighing->Validation Decon Decontaminate Surfaces (70% EtOH / Soap & Water) Validation->Decon

Logical workflow for the safe handling and weighing of 4-Butoxyphenyl 4-hydroxybenzoate.

Spill Response & Environmental Disposal Plan

Because this compound is classified as toxic to aquatic life with long-lasting effects (H411)[3], strict environmental isolation is required. It must never be flushed down the sink or disposed of in standard municipal waste.

Step-by-Step Spill Response
  • Assess and Isolate:

    • Determine if the spill is minor (<50g, localized) or major (>50g, widespread airborne dust). If major, evacuate the immediate area and notify Environmental Health and Safety (EHS).

  • Damp Containment (Critical Step):

    • Action: Cover the spilled powder with damp absorbent pads or an inert, moistened absorbent material (e.g., wet sand or vermiculite).

    • Causality:Never dry sweep. Dry sweeping generates airborne dust, exponentially increasing inhalation risks and the potential for a localized dust explosion[3]. Dampening the powder physically nullifies aerosolization.

  • Mechanical Recovery:

    • Action: Use a non-sparking plastic scoop to transfer the damp mass into a highly visible, sealable hazardous waste container.

  • Disposal Routing:

    • Action: Label the container as "Hazardous Organic Solid Waste - Aquatic Toxicity." The material must be routed to an approved industrial combustion plant for high-temperature incineration[3].

SpillResponse Spill Spill Detected Assess Assess Size & Risk Spill->Assess Minor Minor Spill (<50g) (No airborne dust) Assess->Minor Major Major Spill (>50g) (Airborne dust present) Assess->Major Contain Contain with Damp Absorbent Minor->Contain Evacuate Evacuate Area & Notify EHS Major->Evacuate Dispose Transfer to Hazardous Waste Bin Contain->Dispose

Step-by-step logical decision tree for spill response and environmental containment.

References

  • CAS 70568-44-4 C17H18O4 4-Butoxyphenyl 4-hydroxybenzoate ≥95% Source: Howei Pharm URL:[Link]

  • Safety Data Sheet: Butyl 4-hydroxybenzoate Source: Chemos GmbH & Co. KG URL:[Link]

  • DE3823153A1 - NEW FERROELECTRIC LIQUID CRYSTALLINE Source: Google Patents URL
  • 4-Hydroxybenzoic acid 4-butoxyphenyl ester CAS NO.70568-44-4 Source: LookChem URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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